molecular formula C₄₆H₆₃ClN₄O₁₇S₃ B560599 sulfo-SPDB-DM4 CAS No. 1626359-59-8

sulfo-SPDB-DM4

Cat. No.: B560599
CAS No.: 1626359-59-8
M. Wt: 1075.66
InChI Key: ACJLJPQSHWOFQD-SKUWBIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sulfo-SPDB-DM4 is a drug-linker conjugate for ADC by using the maytansinebased payload (DM4) via the sulfo-SPDB linker.

Properties

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJLJPQSHWOFQD-KRXLDPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the antibody-drug conjugate (ADC) linker-payload system, sulfo-SPDB-DM4. Designed for researchers, scientists, and professionals in drug development, this document details the molecular interactions and cellular processes that govern the targeted delivery and cytotoxic effects of this advanced therapeutic conjugate. The guide covers the distinct roles of the sulfo-SPDB linker and the DM4 payload, the step-by-step mechanism from cell surface binding to apoptosis, and detailed protocols for key evaluative experiments.

Introduction to this compound

This compound is a sophisticated agent-linker conjugate used in the construction of ADCs.[1][2][3] It comprises two critical components:

  • Sulfo-SPDB Linker : A cleavable linker featuring a sterically hindered disulfide bond.[4] The "sulfo" modification enhances the hydrophilicity and aqueous solubility of the linker.[5] This linker is engineered to be stable in systemic circulation but susceptible to cleavage within the reducing environment of a target cell.

  • DM4 Payload : A highly potent cytotoxic agent belonging to the maytansinoid family. DM4 is a structural analog of maytansine and acts as a powerful antimitotic agent by inhibiting tubulin polymerization.

When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the resulting ADC is designed to selectively deliver the DM4 payload to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity.

Core Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is achieved through a multi-step process, beginning with systemic administration and culminating in the apoptosis of the target cancer cell.

  • Circulation and Targeting : The ADC circulates in the bloodstream. The sulfo-SPDB linker is designed for high stability in plasma, preventing the premature release of the DM4 payload. The mAb component guides the ADC to tumor cells expressing the specific target antigen on their surface.

  • Binding and Internalization : The ADC binds to its target antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.

  • Intracellular Trafficking : The endosome containing the ADC is trafficked to the lysosome, an organelle with a highly acidic environment and degradative enzymes.

  • Linker Cleavage and Payload Release : Within the intracellular environment (cytosol and/or lysosomes), two processes lead to the release of the payload:

    • Disulfide Reduction : The high concentration of reducing agents, such as glutathione (GSH), in the cytoplasm cleaves the hindered disulfide bond of the SPDB linker.

    • Proteolytic Degradation : The antibody component of the ADC is degraded by lysosomal proteases. This dual process releases the DM4 payload into the cell's cytoplasm.

  • Cytotoxic Effect : Once freed, DM4 exerts its potent cytotoxic activity. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for cell division.

  • Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

Signaling Pathway Diagram

Sulfo-SPDB-DM4_MoA cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC (Antibody-sulfo-SPDB-DM4) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_DM4 Released DM4 Lysosome->Released_DM4 4. Linker Cleavage (Reduction/Degradation) Tubulin Tubulin Released_DM4->Tubulin 5. Binds Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Apoptosis G2/M Arrest & Apoptosis Microtubules->Apoptosis 6. Induces

Mechanism of action for a this compound based ADC.

Quantitative Data Summary

Disclaimer: The following data is representative of typical values for maytansinoid-based ADCs with disulfide linkers. Specific values for ADCs using this compound are highly dependent on the antibody, target antigen, and cell line, and are often proprietary.

Table 1: In Vitro Cytotoxicity

This table illustrates the potency of a hypothetical anti-Target ADC utilizing this compound against antigen-positive and antigen-negative cell lines.

Cell LineTarget Antigen ExpressionADC IC₅₀ (ng/mL)Free DM4 IC₅₀ (ng/mL)
Cell Line AHigh (+)2.5 - 150.01 - 0.1
Cell Line BLow (+)50 - 2000.01 - 0.1
Cell Line CNegative (-)> 10000.01 - 0.1
Table 2: Linker Stability in Plasma

This table shows the stability of the disulfide linker in plasma over time, measured by the percentage of intact ADC remaining.

Time PointHuman Plasma Stability (% Intact ADC)Murine Plasma Stability (% Intact ADC)
0 hours100%100%
24 hours> 95%> 90%
72 hours> 90%> 85%
144 hours> 85%> 75%

Key Experimental Protocols

The evaluation of an ADC with this compound involves several key in vitro and in vivo assays to characterize its efficacy, stability, and mechanism of action.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC on antigen-positive and antigen-negative cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-binding control ADC, and free DM4 payload in complete cell culture medium. Replace the medium in the wells with the drug dilutions. Include untreated wells as a viability control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C with 5% CO₂.

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

ADC Internalization Assay

Objective: To confirm and quantify the uptake of the ADC by target cells.

Methodology (pH-sensitive Dye):

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.

  • Cell Seeding: Plate target cells in a 96-well plate or on coverslips for microscopy and allow them to adhere.

  • Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. As a negative control, incubate a set of cells at 4°C to inhibit active endocytosis.

  • Data Acquisition: Measure the fluorescence intensity using a high-content imaging system or a flow cytometer.

  • Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization. Compare the 37°C and 4°C conditions to distinguish between active internalization and non-specific surface binding.

Bystander Killing Assay

Objective: To evaluate the ability of the released DM4 payload to diffuse from the target cell and kill neighboring antigen-negative cells.

Methodology (Co-culture System):

  • Cell Preparation: Label the antigen-negative (Ag-) "bystander" cell population with a stable fluorescent marker (e.g., GFP).

  • Co-culture Seeding: Seed a co-culture of Ag+ target cells and labeled Ag- bystander cells in a 96-well plate at a defined ratio (e.g., 1:5). As a control, seed the labeled Ag- cells alone.

  • ADC Treatment: Treat both the co-culture and the Ag- monoculture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 96-120 hours.

  • Data Acquisition: Measure the fluorescence intensity from the labeled Ag- cells using a fluorescence plate reader or flow cytometry.

  • Data Analysis: Normalize the fluorescence of the treated wells to untreated controls to determine the percent viability of the Ag- bystander cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Workflow Diagram for In Vitro Assays

ADC_In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_internalization Internalization Assay cluster_bystander Bystander Assay c1 Seed Ag+ and Ag- Cells (96-well) c2 Add Serial Dilutions of ADC c1->c2 c3 Incubate (72-120h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Read Absorbance c4->c5 c6 Calculate IC₅₀ c5->c6 i1 Label ADC with pH-sensitive Dye i2 Treat Ag+ Cells (Time Course) i1->i2 i3 Incubate at 37°C (Control at 4°C) i2->i3 i4 Acquire Images or Run Flow Cytometry i3->i4 i5 Quantify Fluorescence i4->i5 b1 Label Ag- Cells (GFP) b2 Co-culture Ag+ and Ag- Cells b1->b2 b3 Add Serial Dilutions of ADC b2->b3 b4 Incubate (96-120h) b3->b4 b5 Measure GFP Signal b4->b5 b6 Assess Viability of Ag- Population b5->b6

Experimental workflow for key in vitro ADC characterization assays.

Conclusion

The this compound linker-payload system represents a highly engineered platform for the development of targeted cancer therapies. Its mechanism of action relies on the precise interplay between the stability of the disulfide linker in circulation and its efficient cleavage within the reducing environment of the target cell. The subsequent release of the potent maytansinoid payload, DM4, leads to microtubule disruption and apoptotic cell death. A thorough understanding of this mechanism, verified through rigorous experimental evaluation as outlined in this guide, is critical for the successful development of next-generation antibody-drug conjugates.

References

Sulfo-SPDB-DM4: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sulfo-SPDB-DM4, a key component in the development of antibody-drug conjugates (ADCs). This document details its chemical structure, properties, and the fundamental experimental protocols for its use, designed to support researchers in the field of targeted cancer therapy.

Introduction to this compound

This compound is a technologically advanced ADC linker-payload conjugate, which combines the potent microtubule-disrupting agent DM4 with a sophisticated, cleavable linker, sulfo-SPDB.[] This combination is engineered for enhanced stability in systemic circulation and targeted release of the cytotoxic payload within cancer cells, thereby improving the therapeutic window of ADCs.

The sulfo-SPDB linker is a critical innovation, incorporating a sulfonate group that imparts greater water solubility to the linker-payload complex.[] This property facilitates the conjugation process in aqueous buffers and can lead to improved pharmacokinetic properties of the resulting ADC. The linker's disulfide bond is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the tumor cell's cytoplasm, ensuring a targeted release of DM4.

Chemical Structure and Properties

The chemical structure of this compound is multifaceted, consisting of the maytansinoid DM4, a hindered disulfide linker, and a sulfonated succinimidyl ester. The IUPAC name for the DM4 component is N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.

Chemical Structure

Below is a two-dimensional representation of the this compound structure, generated using the SMILES notation.

sulfo_SPDB_DM4_structure sulfo_spdb_dm4

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing conjugation experiments, as well as for the formulation of the final ADC product.

PropertyValueReference
Molecular Formula C46H63ClN4O17S3[2][3]
Molecular Weight 1075.66 g/mol [2]
CAS Number 1626359-59-8
Appearance White to yellow solid
Solubility Soluble in DMSO
Storage Conditions Store at -20°C in a dry, light-protected environment.
Purity ≥95%

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step, targeted process that culminates in the selective killing of cancer cells.

Signaling Pathway of a this compound ADC

The following diagram illustrates the sequential steps involved in the mechanism of action of a typical this compound ADC, from initial binding to the cancer cell to the induction of apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Binding 1. ADC Binding to Cell Surface Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expression) TargetCell->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Disulfide Bond Cleavage (Reducing Environment) Lysosome->Cleavage DM4_Release Released DM4 Cleavage->DM4_Release Tubulin_Inhibition 4. Inhibition of Tubulin Polymerization DM4_Release->Tubulin_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Inhibition->Microtubule_Disruption Cell_Cycle_Arrest 5. Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 6. Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

The following sections provide an overview of the key experimental procedures involved in the synthesis of this compound and its conjugation to a monoclonal antibody (mAb). These protocols are based on information from patent literature and scientific publications and should be adapted and optimized for specific applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the DM4 payload and the sulfo-SPDB linker, followed by their conjugation.

The synthesis of DM4, a thiol-containing maytansinoid, has been described in the patent literature. The process typically starts from a maytansinoid precursor and involves chemical modifications to introduce a sterically hindered thiol group, which is crucial for its stability and reactivity.

The synthesis of the sulfo-SPDB linker has also been detailed in patents. The process involves the reaction of succinimidyl-activated compounds with pyridyldithiol derivatives, followed by a sulfonation step to introduce the water-soluble sulfonate group.

The final step in the synthesis of this compound is the reaction of the activated sulfo-SPDB linker with the DM4 payload under controlled conditions to form the desired conjugate. The reaction must be carefully monitored to ensure high purity and yield.

The overall synthesis workflow is depicted in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Maytansinoid_Precursor Maytansinoid Precursor DM4_Synthesis Chemical Modification (Introduction of Hindered Thiol Group) Maytansinoid_Precursor->DM4_Synthesis DM4_Payload DM4 Payload DM4_Synthesis->DM4_Payload Conjugation Conjugation Reaction DM4_Payload->Conjugation SPDB_Precursors Succinimidyl and Pyridyldithiol Precursors SPDB_Synthesis Linker Synthesis SPDB_Precursors->SPDB_Synthesis SPDB_Linker SPDB Linker SPDB_Synthesis->SPDB_Linker Sulfonation Sulfonation Reaction SPDB_Linker->Sulfonation Sulfo_SPDB_Linker sulfo-SPDB Linker Sulfonation->Sulfo_SPDB_Linker Sulfo_SPDB_Linker->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Antibody-Drug Conjugation and Characterization

The conjugation of this compound to a monoclonal antibody is a critical step in the production of an ADC. This process requires careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR) while maintaining the integrity and activity of the antibody.

Prior to conjugation, the antibody may require partial reduction of its interchain disulfide bonds to generate free thiol groups for reaction with the maleimide group of the sulfo-SPDB linker.

The conjugation reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature. The molar ratio of this compound to the antibody is a key parameter that influences the final DAR.

Following the conjugation reaction, the ADC must be purified to remove unreacted linker-payload, unconjugated antibody, and any aggregates that may have formed. Tangential flow filtration (TFF) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

The purified ADC is then extensively characterized to determine its critical quality attributes, including:

  • Drug-to-Antibody Ratio (DAR): Typically determined by HIC or reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Aggregation: Assessed by size-exclusion chromatography (SEC).

  • Purity: Analyzed by various chromatographic and electrophoretic techniques.

  • In vitro cytotoxicity: Evaluated using relevant cancer cell lines.

The experimental workflow for ADC production and characterization is outlined below.

ADC_Production_Workflow cluster_production ADC Production and Characterization cluster_characterization 4. Characterization mAb Monoclonal Antibody (mAb) Reduction 1. Partial Reduction of mAb (Generation of Free Thiols) mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation 2. Conjugation Reaction Reduced_mAb->Conjugation Sulfo_SPDB_DM4 This compound Sulfo_SPDB_DM4->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification 3. Purification (e.g., TFF, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Determination (HIC, RP-HPLC) Purified_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purified_ADC->Aggregation_Analysis Purity_Analysis Purity Assessment Purified_ADC->Purity_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purified_ADC->Cytotoxicity_Assay

Caption: Experimental workflow for ADC production and characterization.

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates, offering a potent cytotoxic payload coupled with a highly stable and soluble linker. Its rational design addresses some of the key challenges in ADC development, including stability in circulation and targeted drug release. A thorough understanding of its chemical properties and the optimization of conjugation and purification protocols are paramount to the successful development of novel, effective, and safe ADC-based cancer therapeutics. This technical guide provides a foundational resource for researchers and developers working with this promising ADC technology.

References

An In-depth Technical Guide to the Cleavable Disulfide Bond in Sulfo-SPDB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sulfo-SPDB linker, focusing on the critical role and characteristics of its cleavable disulfide bond. Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2] Its design allows for stable conjugation in systemic circulation while enabling selective payload release within the reducing environment of target cells.[][4]

Core Concept: The Reductively Cleavable Disulfide Bond

The central feature of the Sulfo-SPDB linker is its disulfide bond, which is susceptible to cleavage by reducing agents.[] This functionality is pivotal for ADCs, where a potent cytotoxic payload must remain attached to a monoclonal antibody (mAb) in the bloodstream but be efficiently released upon internalization into a cancer cell. The intracellular environment is significantly more reducing than the extracellular space due to a high concentration of glutathione (GSH), which facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.

The cleavage mechanism is a second-order nucleophilic substitution (SN2) reaction. A thiol group, typically from an intracellular reducing agent like glutathione, attacks one of the sulfur atoms in the disulfide bond. This reaction breaks the S-S bond, releasing the conjugated payload. The rate and efficiency of this cleavage can be modulated by the steric hindrance around the disulfide bond.

Quantitative Data Summary

The stability and cleavage kinetics of disulfide linkers are critical for ADC efficacy. The following tables summarize key quantitative parameters for disulfide bonds, comparing sterically hindered linkers like SPDB with unhindered variants.

Table 1: Comparative Stability and Cleavage Kinetics of Disulfide Linkers

Linker Type Stability in Circulation (Plasma Half-life, hours) Intracellular Cleavage Half-life (minutes) Key Characteristics
Unhindered Aliphatic ~24 - 48 < 10 Rapid cleavage in reducing environments.
Sterically Hindered (e.g., SPDB) > 100 ~60 - 120 Increased stability in circulation, controlled release.
Aryl-Alkyl ~50 - 100 ~30 - 60 Moderate stability and cleavage rate.

Data represents typical ranges aggregated from multiple literature sources.

Table 2: Common Reducing Agents for Disulfide Bond Cleavage

Reducing Agent Abbreviation Effective pH Range Key Features
Dithiothreitol DTT > 7.0 Strong reducing agent, but has a short half-life in water and is limited to neutral or basic pH.
Tris(2-carboxyethyl)phosphine TCEP 1.5 - 8.5 Odorless, more stable, and more potent than DTT; effective over a wider pH range.

| β-Mercaptoethanol | BME | > 7.0 | Commonly used, but requires a large excess and is volatile with a strong odor. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in ADC development and analysis.

Protocol 1: General Procedure for Reductive Cleavage of Sulfo-SPDB Conjugate

This protocol outlines the in vitro cleavage of a Sulfo-SPDB-linked bioconjugate for analytical purposes.

  • Preparation of Solutions:

    • Prepare the Sulfo-SPDB bioconjugate at a concentration of 1-5 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP). TCEP is often preferred due to its stability and effectiveness at lower pH.

  • Cleavage Reaction:

    • Add the reducing agent to the bioconjugate solution to a final concentration of 1-10 mM. For complete and rapid reduction, a 5-10 molar excess of the reducing agent is recommended.

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C. Reductions with TCEP can be complete in less than 5 minutes, while DTT may require longer incubation times (e.g., 30-60 minutes).

  • Monitoring and Analysis:

    • Monitor the release of the payload over time using appropriate analytical techniques.

    • Spectrophotometry: If the released payload or the pyridylthio leaving group has a distinct absorbance signature, this can be used for quantification.

    • High-Performance Liquid Chromatography (HPLC): Use reverse-phase or size-exclusion chromatography to separate the cleaved payload from the intact conjugate and quantify the respective peak areas.

  • Calculation:

    • Calculate the percentage of cleavage or the half-life (t½) of the reaction based on the analytical data.

Protocol 2: In Vitro Cell-Based ADC Cytotoxicity Assay

This protocol is used to determine the potency (e.g., IC50) of an ADC with a cleavable Sulfo-SPDB linker.

  • Cell Culture:

    • Culture the target cancer cell line (expressing the antigen recognized by the ADC's antibody) in the appropriate medium and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a relevant control (e.g., an isotype control ADC) in the cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity, typically 72-120 hours, at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

    • Measure the resulting luminescence, absorbance, or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

Visualizations

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cell (Reducing Environment) ADC Antibody-Drug Conjugate (ADC) [Sulfo-SPDB Linker Intact] Internalization ADC Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Disulfide Bond Cleavage (High Glutathione) Lysosome->Cleavage Reduction Release Payload Release Cleavage->Release Action Cytotoxic Action Release->Action

Caption: Intracellular cleavage pathway of an ADC utilizing a Sulfo-SPDB linker.

G cluster_workflow ADC Cleavage Analysis Workflow p1 1. Prepare ADC Solution (PBS, pH 7.4) p2 2. Add Reducing Agent (e.g., 10 mM TCEP) p1->p2 p3 3. Incubate (Room Temp, 5-30 min) p2->p3 p4 4. Analyze Sample (e.g., HPLC) p3->p4 p5 5. Quantify (Cleaved vs. Intact) p4->p5

Caption: Experimental workflow for the in vitro analysis of disulfide bond cleavage.

G ADC Intact ADC (Sulfo-SPDB) CleavedAb Cleaved Antibody -Thiol ADC->CleavedAb Thiol-Disulfide Exchange ReleasedPayload Released Payload -Thiol ReducingAgent Reducing Agent (e.g., GSH, TCEP) ReducingAgent->ADC

Caption: Logical relationship of reactants and products in disulfide cleavage.

References

Sulfo-SPDB-DM4 for Targeted Cancer Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. At the heart of this technology lies the intricate interplay between a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. This technical guide delves into the core components and mechanisms of a pivotal ADC technology: the sulfo-SPDB-DM4 system. This system comprises a highly potent maytansinoid tubulin inhibitor, DM4, conjugated to a monoclonal antibody via a cleavable disulfide linker, sulfo-SPDB[1][]. The inclusion of a sulfo group in the linker enhances its water solubility, facilitating its use in aqueous conjugation reactions[3]. This guide will provide a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its application in targeted cancer therapy.

Mechanism of Action

The therapeutic strategy of ADCs utilizing the this compound platform is a multi-step process designed for targeted cytotoxicity[1][]:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking and Payload Release: The internalized complex is trafficked to intracellular compartments, primarily lysosomes. Within the reducing environment of the cell, particularly the high concentration of glutathione, the disulfide bond within the sulfo-SPDB linker is cleaved. This cleavage releases the active DM4 payload.

  • Cytotoxicity: The released DM4, a potent maytansinoid, then exerts its cytotoxic effect. DM4 is a tubulin polymerization inhibitor that binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

A key feature of DM4 is its ability to induce a "bystander effect." As a neutral and lipophilic molecule, released DM4 can diffuse across cell membranes to kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by DM4 initiates a cascade of signaling events culminating in apoptosis. The following diagrams illustrate the general workflow for evaluating a this compound ADC and the key signaling pathways involved in its cytotoxic mechanism.

ADC_Evaluation_Workflow Experimental Workflow for ADC Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Conjugation Antibody-sulfo-SPDB-DM4 Conjugation & Characterization Binding Target Binding Assay (ELISA / Flow Cytometry) Internalization Internalization Assay (Fluorescence Microscopy) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Bystander Bystander Effect Assay Xenograft Tumor Xenograft Model Establishment Dosing ADC Administration (e.g., i.v.) Xenograft->Dosing Efficacy Tumor Growth Inhibition & Survival Analysis Dosing->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity PK Pharmacokinetic Analysis Toxicity->PK

Caption: A generalized workflow for the preclinical evaluation of a this compound ADC.

DM4_Signaling_Pathway DM4-Induced Apoptotic Signaling Pathway DM4 Released DM4 Tubulin Tubulin Polymerization Inhibition DM4->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M JNK JNK Pathway Activation Microtubule->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) Microtubule->Bcl2 NFkB NF-κB Modulation Microtubule->NFkB Apoptosis Apoptosis G2M->Apoptosis JNK->Apoptosis Bcl2->Apoptosis NFkB->Apoptosis

Caption: Key signaling pathways activated by DM4-induced microtubule disruption leading to apoptosis.

Quantitative Data

The efficacy of this compound ADCs has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for mirvetuximab soravtansine, an FDA-approved ADC utilizing this technology for folate receptor alpha (FRα)-positive ovarian cancer.

In Vitro Cytotoxicity
Cell LineTarget AntigenIC50 (pM)Reference
Various FRα-positive tumor cellsFolate Receptor αLow nanomolar potency
Platinum-resistant ovarian cancer cellsFolate Receptor αNot specified

Note: Specific IC50 values for a wide range of cell lines are not consistently reported in a single source. The potency is generally described as being in the low nanomolar range and is dependent on the level of target antigen expression.

In Vivo Efficacy of Mirvetuximab Soravtansine
ModelTreatmentOutcomeReference
Ovarian Cancer Xenografts (FRα-positive)5 mg/kgComplete or partial tumor regressions
Platinum-Resistant Ovarian Cancer (Phase III SORAYA trial)6 mg/kg every 3 weeksObjective Response Rate (ORR): 32.4%, Median Duration of Response (DOR): 6.9 months, Median Progression-Free Survival (PFS): 4.3 months
Platinum-Resistant Ovarian Cancer (Pooled data)6 mg/kg every 3 weeksORR: 30%, Median PFS: 4.3 months
Platinum-Resistant Ovarian Cancer (FORWARD II trial with bevacizumab)6 mg/kg every 3 weeks + bevacizumabORR (high FRα): 64%, Median DOR: 11.8 months, Median PFS: 10.6 months
Platinum-Resistant Ovarian Cancer (Phase III MIRASOL trial)6 mg/kg every 3 weeksMedian PFS: 5.62 months (vs. 3.98 months with chemotherapy), Median Overall Survival (OS): 16.48 months (vs. 12.75 months with chemotherapy)
Pharmacokinetic Parameters of Mirvetuximab Soravtansine
AnalyteCmaxAUCTerminal Half-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Reference
Mirvetuximab Soravtansine (ADC)137.3 µg/mL20.65 h·mg/mL4.8 days18.9 mL/hour2.63 L
Unconjugated DM44.11 ng/mL530 h·ng/mL2.8 days13.8 L/hourNot specified
S-methyl-DM4 (metabolite)6.98 ng/mL1848 h·ng/mL5.0 days4.3 L/hourNot specified

Experimental Protocols

The following protocols are compiled from various sources to provide a general guideline for key experiments involving this compound.

Protocol 1: Antibody Conjugation with this compound

Objective: To conjugate a monoclonal antibody with the this compound linker-payload.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (pre-dissolved in an organic solvent like DMA)

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., N-ethylmaleimide)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffers (e.g., succinate buffer, pH 5.0)

Procedure:

  • Antibody Reduction (Partial): a. Prepare the antibody solution to a concentration of 1-10 mg/mL in a suitable buffer. b. Add a reducing agent (e.g., TCEP) to the antibody solution at a molar excess to partially reduce the interchain disulfide bonds. The exact molar ratio needs to be optimized for the specific antibody. c. Incubate the reaction at 37°C for 1-2 hours.

  • Linker-Payload Conjugation: a. Prepare the this compound solution in DMA. b. Add the this compound solution to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. c. The reaction is typically carried out in a mixture of aqueous buffer and an organic co-solvent (e.g., 60% DMA, 40% 50 mM sodium succinate pH 5.0). d. Incubate the reaction at room temperature for 1-4 hours.

  • Quenching: a. Add a quenching reagent (e.g., N-ethylmaleimide) to cap any unreacted thiol groups on the antibody.

  • Purification: a. Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography. b. Exchange the buffer to a formulation buffer suitable for storage.

  • Characterization: a. Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry. b. Assess the percentage of monomer, aggregation, and fragmentation by size-exclusion chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of a this compound ADC on cancer cell lines.

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative controls)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the this compound ADC in cell culture medium. b. Remove the old medium from the wells and add the ADC dilutions to the cells. Include untreated cells as a negative control. c. Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Add the solubilization buffer to each well to dissolve the formazan crystals. c. Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. b. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • This compound ADC

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: a. Randomize the mice into treatment and control groups. b. Administer the this compound ADC (e.g., via intravenous injection) at predetermined dose levels and schedules. The control group receives the vehicle.

  • Monitoring: a. Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals.

  • Endpoint and Data Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size or based on other ethical considerations. b. Plot the mean tumor volume over time for each group. c. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. d. If applicable, perform survival analysis.

Conclusion

The this compound linker-payload system represents a clinically validated and highly effective platform for the development of targeted cancer therapies. Its cleavable disulfide linker ensures payload release in the reducing intracellular environment, while the potent DM4 payload induces robust cytotoxicity through microtubule disruption. The bystander effect of DM4 further enhances its therapeutic potential by addressing tumor heterogeneity. The comprehensive data and protocols provided in this guide offer a foundational resource for researchers and drug developers working to advance the field of antibody-drug conjugates and bring new, more effective treatments to cancer patients.

References

Sulfo-SPDB-DM4: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SPDB-DM4 is a key component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. It is a drug-linker conjugate consisting of the potent maytansinoid cytotoxin, DM4, attached to a sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butane) linker. This linker is designed to be stable in systemic circulation and to release the DM4 payload within the target cancer cells. Understanding the solubility and stability of this compound is critical for the successful development of effective and safe ADCs. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for their assessment.

Core Concepts: Solubility and Stability

The design of this compound incorporates features to optimize both solubility and stability. The presence of a sulfonate group in the linker significantly enhances its hydrophilicity and water solubility.[][2] This is a crucial feature for a drug-linker that will be conjugated to a large protein like an antibody, as it helps to mitigate aggregation and improve the overall solubility of the resulting ADC.[]

The stability of the sulfo-SPDB linker is a key determinant of the ADC's therapeutic index. It is engineered to be highly stable in the bloodstream, preventing premature release of the toxic DM4 payload that could lead to systemic toxicity.[][3] The disulfide bond within the linker is designed to be selectively cleaved in the reducing environment of the cell's cytoplasm, ensuring targeted drug release.

Quantitative Data Summary

A precise understanding of the solubility and stability of this compound requires quantitative data. The following tables summarize the available information.

Table 1: Solubility of this compound
SolventSolubilityMethod
Dimethyl Sulfoxide (DMSO)50 mg/mLNot specified
Aqueous Buffers (e.g., PBS)Data not available (qualitatively enhanced water solubility due to the sulfo- group)Kinetic Solubility Assay (see protocol below)
Table 2: Stability of this compound
ConditionParameterValueMethod
Storage (Solid) Recommended Temperature-20°C or -80°CNot specified
Storage (in DMSO) Half-life at -80°C6 monthsNot specified
Circulatory Stability General ProfileHigh stability at physiological pH (7.4)In vitro plasma stability assay (see protocol below)
Intracellular Stability Cleavage MechanismReduction of disulfide bondNot applicable
pH Stability Optimal pH for stabilityData not availableForced degradation study (see protocol below)
Thermal Stability Degradation ProfileData not availableForced degradation study (see protocol below)

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound. These protocols are based on established methods for ADC and small molecule analysis and can be adapted for specific laboratory requirements.

Kinetic Solubility Assay in Aqueous Buffer

This protocol determines the kinetic solubility of this compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Nephelometer or UV spectrophotometer plate reader

  • Orbital shaker

Procedure:

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.

  • Assay Plate Preparation:

    • Nephelometric Method: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate in triplicate.

    • Direct UV Method: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a UV-transparent 96-well plate in triplicate.

  • Add Buffer: To each well, add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution) to achieve the desired final compound concentrations.

  • Incubation: Seal the plate and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measurement:

    • Nephelometric Method: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates precipitation.

    • Direct UV Method: Measure the absorbance of each well at a predetermined wavelength for DM4 (e.g., 254 nm). A non-linear increase in absorbance with concentration suggests precipitation.

  • Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the this compound linker in plasma, simulating its stability in circulation.

Materials:

  • This compound conjugated to a relevant antibody (ADC)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein A or G magnetic beads for ADC capture (optional)

  • Acetonitrile or other protein precipitation agent

Procedure:

  • Prepare ADC Solution: Prepare a stock solution of the ADC in PBS at a known concentration.

  • Incubation: Spike the ADC stock solution into pre-warmed plasma to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation for LC-MS/MS Analysis:

    • Total Antibody and ADC Measurement (DAR analysis):

      • (Optional) Capture the ADC and total antibody from the plasma aliquot using Protein A or G magnetic beads.

      • Elute the captured antibodies.

      • Analyze the intact or reduced antibody and ADC species by LC-MS to determine the change in the drug-to-antibody ratio (DAR) over time.

    • Free DM4 Measurement:

      • Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) to the plasma aliquot.

      • Centrifuge to pellet the precipitated proteins.

      • Collect the supernatant containing the released (free) DM4.

      • Analyze the supernatant by LC-MS/MS to quantify the concentration of free DM4.

  • LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the intact ADC, different DAR species, and free DM4.

  • Data Analysis: Plot the percentage of intact ADC (or average DAR) and the concentration of free DM4 over time. Calculate the half-life (t½) of the ADC in plasma.

Forced Degradation Study

This study investigates the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Prepare Sample Solutions: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl solution to the sample and incubate at a specific temperature (e.g., 60°C) for a set time.

    • Base Hydrolysis: Add NaOH solution to the sample and incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution after incubation.

    • Oxidation: Add H₂O₂ solution to the sample and incubate at room temperature.

    • Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

  • Control Samples: For each stress condition, prepare a control sample stored under normal conditions.

  • Analysis: At various time points, analyze the stressed and control samples by a stability-indicating HPLC or LC-MS method that can separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using mass spectrometry.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life for each condition.

Mandatory Visualizations

ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Free DM4 Lysosome->DM4 4. Linker Cleavage (Reduction) Tubulin Tubulin DM4->Tubulin 5. Target Binding Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate utilizing this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound (or ADC) stress Apply Stress Conditions (pH, Temp, Light, Oxidation) start->stress plasma Incubate in Plasma (37°C) start->plasma hplc HPLC / LC-MS Analysis stress->hplc Forced Degradation dar DAR Analysis plasma->dar Plasma Stability (ADC) free_drug Free Drug Quantification plasma->free_drug Plasma Stability (Payload) kinetics Degradation Kinetics (Half-life, Rate) hplc->kinetics pathways Degradation Pathways hplc->pathways stability_profile Circulatory Stability Profile dar->stability_profile free_drug->stability_profile

Caption: Workflow for assessing the stability of this compound and related ADCs.

Conclusion

The solubility and stability of this compound are paramount to its function as a drug-linker in the development of ADCs. The inherent hydrophilicity of the sulfo-SPDB linker contributes to the favorable biopharmaceutical properties of the resulting ADC, while its carefully engineered stability ensures targeted drug delivery and minimizes off-target toxicity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these critical attributes, enabling the informed development of next-generation cancer therapeutics. Further studies to determine the precise solubility in aqueous buffers and to delineate the degradation kinetics under various conditions will provide a more complete understanding of this important ADC component.

References

A Technical Guide to sulfo-SPDB-DM4 for ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the antibody-drug conjugate (ADC) linker-payload, sulfo-SPDB-DM4. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical reagent and effectively incorporating it into their ADC research and development workflows. This guide covers supplier and purchasing information, detailed experimental protocols for ADC synthesis and characterization, and the underlying molecular mechanisms of action.

This compound: Supplier and Purchasing Information

This compound is a readily available agent-linker conjugate for ADC development, featuring the potent maytansinoid tubulin inhibitor, DM4, connected via a sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate) linker.[1][2][3][4][5] The inclusion of a sulfonate group on the linker enhances its water solubility, which can improve the handling and conjugation efficiency of the ADC.

A variety of chemical and life science suppliers offer this compound. The following table summarizes key purchasing information from several prominent vendors. Please note that pricing is subject to change and may vary based on quantity and purity. It is recommended to contact the suppliers directly for the most up-to-date information and to inquire about bulk pricing.

SupplierCatalog Number (Example)Purity (Typical)Available QuantitiesStorage Conditions
MedchemExpress HY-101141>99%1 mg, 5 mg, 10 mg-80°C, protect from light, stored under nitrogen.
BOC Sciences BADC-00018≥98%Inquire for detailsStore in a cool and dry place.
AxisPharm Not specifiedHigh PurityInquire for details-20°C in a dry, light-protected environment.
GlpBio GC101141>98%Inquire for details-80°C for 6 months; -20°C for 1 month.
DC Chemicals DC66368Not specifiedInquire for details2 years at -20°C (Powder).
Immunomart T18730Not specifiedInquire for details-20°C.

Experimental Protocols for ADC Development with this compound

The development of an antibody-drug conjugate using this compound involves a multi-step process encompassing antibody modification, conjugation, purification, and characterization. The following protocols are synthesized from established methodologies in the field.

Antibody Preparation and Thiol Introduction

The sulfo-SPDB linker component of this compound reacts with free thiol (sulfhydryl) groups on the antibody. Therefore, the interchain disulfide bonds of the antibody must first be partially or fully reduced to generate reactive thiols.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., Phosphate buffer with EDTA)

  • Desalting columns or tangential flow filtration (TFF) system for buffer exchange

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free and thiol-free buffer, such as PBS. Perform buffer exchange using a desalting column or TFF if necessary.

  • Reduction of Disulfide Bonds:

    • Dissolve the reducing agent (TCEP or DTT) in the reaction buffer.

    • Add the reducing agent to the antibody solution at a specific molar excess. The exact molar ratio will depend on the desired number of conjugated DM4 molecules (Drug-to-Antibody Ratio, DAR) and should be optimized for each antibody. A common starting point is a 2-10 fold molar excess of reducing agent over the antibody.

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Removal of Excess Reducing Agent: Immediately after reduction, remove the excess reducing agent by buffer exchange using a desalting column or TFF. The resulting antibody solution now contains free thiol groups ready for conjugation.

Conjugation of this compound to the Antibody

Materials:

  • Thiolated antibody from step 2.1

  • This compound

  • Anhydrous, amine-free solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5)

Procedure:

  • Prepare this compound Solution: Dissolve the this compound powder in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the thiolated antibody solution. The molar excess of this compound over the antibody will influence the final DAR and needs to be optimized. A typical starting point is a 1.5 to 5-fold molar excess.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quenching the Reaction (Optional): To cap any unreacted thiol groups on the antibody, a quenching agent like N-ethylmaleimide (NEM) can be added in excess and incubated for an additional 20-30 minutes.

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated this compound, residual solvents, and any aggregated ADC.

Methods:

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unconjugated drug-linker molecules.

  • Tangential Flow Filtration (TFF) / Diafiltration: An effective method for buffer exchange and removal of small molecule impurities from larger protein solutions.

  • Protein A Affinity Chromatography: This can be used to capture the antibody (and thus the ADC) and wash away unconjugated drug-linker. The ADC is then eluted.

General Procedure (using SEC):

  • Equilibrate the SEC column with a suitable storage buffer for the ADC (e.g., PBS or a formulation buffer).

  • Load the conjugation reaction mixture onto the column.

  • Collect fractions corresponding to the high molecular weight peak, which represents the ADC.

  • Pool the relevant fractions and concentrate the purified ADC if necessary.

Characterization of the this compound ADC

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Key Characterization Assays:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to DM4, the concentrations of the protein and the drug can be determined, and the average DAR calculated.

    • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC or its subunits (light and heavy chains) after reduction can provide precise mass information, allowing for the confirmation of drug conjugation and the calculation of DAR.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.

  • In Vitro Cytotoxicity Assays:

    • Cell-based assays are performed on antigen-positive and antigen-negative cell lines to determine the potency (e.g., IC50) and specificity of the ADC.

  • Binding Affinity:

    • Techniques such as ELISA or Surface Plasmon Resonance (SPR) can be used to confirm that the conjugation process has not negatively impacted the antibody's binding affinity to its target antigen.

Mechanism of Action and Signaling Pathways

The cytotoxic payload of this compound is DM4, a potent maytansinoid derivative that acts as a tubulin polymerization inhibitor.

ADC Internalization and Payload Release

The ADC, once administered, circulates in the bloodstream until it encounters and binds to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. Inside the cell, the complex is trafficked to lysosomes. The disulfide bond within the SPDB linker is susceptible to cleavage in the reducing environment of the cell, releasing the DM4 payload.

DM4-Mediated Cytotoxicity

Once released, DM4 binds to tubulin, inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to:

  • Mitotic Arrest: The cell is unable to properly form a mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody reduction Disulfide Bond Reduction (e.g., TCEP) mAb->reduction buffer_exchange1 Buffer Exchange (Removal of Reducing Agent) reduction->buffer_exchange1 thiolated_mAb Thiolated Antibody buffer_exchange1->thiolated_mAb conjugation_reaction Conjugation Reaction thiolated_mAb->conjugation_reaction sulfo_spdb_dm4 This compound (in DMSO) sulfo_spdb_dm4->conjugation_reaction purification Purification (e.g., SEC) conjugation_reaction->purification purified_adc Purified ADC purification->purified_adc dar_analysis DAR Analysis (UV-Vis, HIC, MS) purified_adc->dar_analysis purity_analysis Purity/Aggregation (SEC) purified_adc->purity_analysis functional_assays Functional Assays (Cytotoxicity, Binding) purified_adc->functional_assays

Caption: Experimental workflow for the synthesis and characterization of a this compound ADC.

Signaling Pathway of DM4-Induced Apoptosis

DM4_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Target Cancer Cell ADC This compound ADC receptor Target Antigen ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome dm4_release DM4 Release (Disulfide Cleavage) lysosome->dm4_release dm4 Free DM4 dm4_release->dm4 tubulin Tubulin Dimers dm4->tubulin Binds to microtubule_inhibition Inhibition of Microtubule Polymerization dm4->microtubule_inhibition tubulin->microtubule_inhibition mitotic_arrest Mitotic Arrest (G2/M) microtubule_inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound ADC leading to apoptosis in target cancer cells.

References

Methodological & Application

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of a Sulfo-SPDB-DM4 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences its efficacy, safety, and pharmacokinetics.[1][2] An ADC with a low DAR may have reduced potency, while a high DAR can lead to increased toxicity and negatively impact pharmacokinetics.[2][] Therefore, accurate and reliable determination of the DAR is essential throughout the development and manufacturing of ADCs.

This document provides detailed application notes and protocols for calculating the DAR of an ADC composed of a monoclonal antibody conjugated to the cytotoxic payload DM4 via a cleavable sulfo-SPDB linker. The methodologies described herein include Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

The Sulfo-SPDB-DM4 System:

  • Antibody: A monoclonal antibody (mAb) targeting a specific antigen on tumor cells.

  • Linker (Sulfo-SPDB): A cleavable linker containing a disulfide bond.[4] The "sulfo-" modification enhances water solubility. The disulfide bond is designed to be stable in circulation but is readily cleaved in the reducing intracellular environment of a target cell, releasing the payload.

  • Payload (DM4): A potent maytansinoid derivative that acts as a microtubule inhibitor. Upon release, DM4 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Mechanism of Action of this compound ADC

The therapeutic action of a this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable sulfo-SPDB linker prevents premature release of the DM4 payload. The antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking and Payload Release: The internalized ADC is trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cell, particularly in compartments like the lysosome, the disulfide bond of the sulfo-SPDB linker is cleaved. This cleavage releases the active DM4 payload into the cytoplasm.

  • Cytotoxic Effect: The released DM4 binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization and dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Below is a diagram illustrating the mechanism of action of a this compound ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Antigen Lysosome Lysosome (Reducing Environment) Endosome->Lysosome 3. Trafficking DM4 Released DM4 Lysosome->DM4 4. Linker Cleavage & Payload Release Tubulin Tubulin DM4->Tubulin 5. Binding to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of a this compound ADC.

Protocols for DAR Calculation

Method 1: UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC. This technique relies on the distinct absorbance maxima of the antibody and the drug payload.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the ADC solution at two wavelengths—one where the antibody absorbs maximally (typically 280 nm) and another where the drug absorbs maximally—the concentrations of the antibody and the drug can be determined, and from these, the average DAR can be calculated.

Experimental Protocol:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound linker-payload at both 280 nm and the wavelength of maximum absorbance for DM4 (λmax-drug). This is a critical prerequisite for accurate DAR calculation.

  • Sample Preparation:

    • Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of DM4 (Aλmax-drug). Use the same buffer as a blank.

  • Calculation:

    • Use the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • Aλmax-drug = (ε_Ab,λmax-drug * C_Ab) + (ε_Drug,λmax-drug * C_Drug)

    • Rearrange these simultaneous equations to solve for C_Ab and C_Drug.

    • The average DAR is then calculated as:

      • DAR = C_Drug / C_Ab

Data Presentation:

ParameterWavelengthValue
Extinction Coefficients
Antibody (ε_Ab)280 nmValue M⁻¹cm⁻¹
λmax-drugValue M⁻¹cm⁻¹
This compound (ε_Drug)280 nmValue M⁻¹cm⁻¹
λmax-drugValue M⁻¹cm⁻¹
Absorbance Measurements
ADC Sample280 nmA280
λmax-drugAλmax-drug
Calculated Values
Antibody Concentration (C_Ab)Value M
Drug Concentration (C_Drug)Value M
Average DAR Value

Workflow Diagram:

UV_Vis_Workflow start Start ext_coeff Determine Extinction Coefficients (Ab & Drug) start->ext_coeff prep_sample Prepare ADC Sample ext_coeff->prep_sample measure_abs Measure Absorbance at 280nm & λmax-drug prep_sample->measure_abs calculate Calculate Concentrations (Ab & Drug) measure_abs->calculate dar Calculate Average DAR calculate->dar end End dar->end HIC_Workflow start Start prep_sample Prepare ADC Sample in High Salt Buffer start->prep_sample hplc_run Perform HIC-HPLC (High to Low Salt Gradient) prep_sample->hplc_run detect UV Detection at 280nm hplc_run->detect integrate Identify and Integrate Peaks (DAR0, DAR2, DAR4...) detect->integrate calculate Calculate Average DAR (Weighted Average) integrate->calculate dar DAR Distribution Profile calculate->dar end End dar->end MS_Workflow start Start prep_sample Prepare ADC Sample (Optional Deglycosylation) start->prep_sample lcms LC-MS Analysis (Intact Mass) prep_sample->lcms deconvolute Deconvolute Mass Spectrum lcms->deconvolute analyze Identify Peaks and Determine Relative Abundance deconvolute->analyze calculate Calculate Average DAR (Weighted Average) analyze->calculate dar DAR Distribution Profile calculate->dar end End dar->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of sulfo-SPDB-DM4 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The sulfo-SPDB-DM4 is an ADC that utilizes a cleavable disulfide linker (sulfo-SPDB) to conjugate the highly potent microtubule-disrupting agent, DM4, to a monoclonal antibody. The specificity of the antibody directs the ADC to tumor-associated antigens on the cancer cell surface. Following binding, the ADC is internalized, and the linker is cleaved within the reducing environment of the cell, releasing the DM4 payload. DM4 then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of a this compound ADC using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The protocol outlines the use of a HER2-positive cell line (BT-474) as the target and a HER2-negative cell line (MCF-7) as a negative control to demonstrate the target-specific cytotoxicity of the ADC.

Principle of the Assay

The in vitro cytotoxicity of the this compound ADC is evaluated by measuring its effect on the viability of cancer cell lines. The assay is designed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of the cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials and Reagents

Reagent Supplier Catalog No.
This compound ADCCreative BiolabsCustom Synthesis
BT-474 Human Breast Ductal Carcinoma Cell LineATCCHTB-20
MCF-7 Human Breast Adenocarcinoma Cell LineATCCHTB-22
Hybri-Care MediumATCC46-X
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well flat-bottom cell culture platesCorning3599

Experimental Protocols

Cell Line Culture

BT-474 (HER2-Positive) Cell Line:

  • Culture Medium: ATCC-formulated Hybri-Care Medium supplemented with 10% Fetal Bovine Serum.

  • Growth Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Rinse the cell monolayer with DPBS and add Trypsin-EDTA solution. Incubate until cells detach. Add complete growth medium, aspirate, and dispense into new flasks. The recommended subcultivation ratio is 1:2 to 1:4. Medium renewal should be performed every 2 to 3 days.

  • Doubling Time: Approximately 60-90 hours.[3]

MCF-7 (HER2-Negative) Cell Line:

  • Culture Medium: Eagle's Minimum Essential Medium supplemented with 0.01 mg/mL human recombinant insulin and 10% Fetal Bovine Serum.

  • Growth Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Similar to BT-474 cells, with a subcultivation ratio of 1:3 to 1:8. Medium renewal should be performed every 2 to 3 days.

  • Doubling Time: Approximately 30-40 hours.[4][5]

In Vitro Cytotoxicity MTT Assay

The following workflow outlines the key steps of the cytotoxicity assay:

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (BT-474 & MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding adc_prep Prepare ADC Dilutions adc_treatment Treat Cells with ADC adc_prep->adc_treatment cell_seeding->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing BT-474 and MCF-7 cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of their respective complete culture medium. A recommended starting density for MCF-7 is 5 x 10⁴ cells/mL.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare a series of dilutions of the this compound ADC in the appropriate complete culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells.

    • Include untreated control wells containing cells with fresh medium only.

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Cell Viability:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each ADC concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism. The IC50 is the concentration of the ADC that results in 50% cell viability.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Cell LineTarget ExpressionADC Concentration (nM)% Cell Viability (Mean ± SD)IC50 (nM)
BT-474HER2-Positive0.01
0.1
1
10
100
1000
MCF-7HER2-Negative0.01
0.1
1
10
100
1000

This table is a template. Actual concentrations and results will vary based on the specific ADC and experimental conditions.

Signaling Pathway

The mechanism of action of the this compound ADC involves a series of steps leading to targeted cell death. The following diagram illustrates this signaling pathway.

signaling_pathway Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Tumor-Associated Antigen (e.g., HER2) ADC->Antigen 1. Binding Receptor Antigen-ADC Complex Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released DM4 Lysosome->DM4 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM4->Microtubules 5. Inhibition of Tubulin Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound ADC.

Expected Results

The this compound ADC is expected to exhibit potent and selective cytotoxicity against the HER2-positive BT-474 cell line, resulting in a low IC50 value. In contrast, the HER2-negative MCF-7 cell line should be significantly less sensitive to the ADC, demonstrating a much higher IC50 value. This differential cytotoxicity confirms the target-specific action of the ADC, which is a critical characteristic for a successful targeted therapy. The stability of the sulfo-SPDB linker is designed to be high in circulation to minimize premature drug release.

Troubleshooting

Problem Possible Cause Solution
High background absorbanceContamination of medium or reagentsUse fresh, sterile reagents. Ensure aseptic technique.
Low formazan signalLow cell viability or metabolic activity; insufficient incubation timeCheck cell health before seeding. Optimize cell seeding density and incubation times.
Inconsistent results between replicatesUneven cell seeding; pipetting errorsEnsure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with technique.
No dose-dependent responseIncorrect ADC concentrations; ADC instabilityVerify ADC dilutions. Store and handle the ADC according to the manufacturer's recommendations. The this compound conjugate is typically stored at -80°C for up to 6 months.

References

Methodology for Sulfo-SPDB-DM4 ADC Internalization Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on a series of events, beginning with the binding of the monoclonal antibody component to a specific antigen on the tumor cell surface, followed by the internalization of the ADC-antigen complex. Upon internalization, the ADC is trafficked to intracellular compartments, typically lysosomes, where the cytotoxic payload is released, leading to cell death.

The sulfo-SPDB-DM4 is a linker-payload combination used in the development of ADCs. It comprises the potent maytansinoid tubulin inhibitor, DM4, conjugated to an antibody via the sulfo-SPDB linker.[1] This linker is designed to be stable in circulation and is cleaved within the cell, releasing the DM4 payload to exert its cytotoxic effect by inhibiting tubulin polymerization and inducing mitotic arrest and apoptosis.[1][2]

The rate and extent of internalization are pivotal parameters that directly influence the therapeutic index of a this compound ADC. Therefore, robust and quantitative internalization assays are essential for the selection and optimization of ADC candidates during drug development. This document provides detailed protocols for quantifying the internalization of this compound ADCs using common laboratory techniques, outlines the primary intracellular trafficking pathways, and presents data in a structured format for easy interpretation.

Data Presentation

Table 1: Quantitative Analysis of ADC Internalization and Cytotoxicity

Cell LineAntigen TargetADCAssay MethodTime Point(s)Internalization (%)IC50 (nM)Reference
COLO 205CanAgAnti-CanAg-sulfo-SPDB-DM4ELISA24 hoursNot explicitly quantifiedCytotoxic[3]
HCT-15 (MDR)EpCAMAnti-EpCAM-sulfo-SPDB-DM4ELISA24 hoursNot explicitly quantifiedCytotoxic[3]
HT-29EpCAMAnti-EpCAM-sulfo-SPDB-DM4ELISA24 hoursNot explicitly quantifiedCytotoxic

Note: The provided references demonstrate the cytotoxic effect following internalization but do not provide specific percentage of internalization values. The cytotoxicity is a downstream functional outcome of successful internalization and payload release.

Experimental Workflows and Signaling Pathways

Experimental Workflow for ADC Internalization Assay

The following diagram outlines the general experimental workflow for assessing ADC internalization, which can be adapted for both flow cytometry and immunofluorescence microscopy-based assays.

G cluster_prep Cell & ADC Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Target Cells adc_treatment Treat cells with labeled ADC cell_seeding->adc_treatment adc_labeling Label ADC (e.g., with fluorescent dye) adc_labeling->adc_treatment incubation_37c Incubate at 37°C (Internalization) adc_treatment->incubation_37c incubation_4c Incubate at 4°C (Surface Binding Control) adc_treatment->incubation_4c wash Wash to remove unbound ADC incubation_37c->wash incubation_4c->wash quantification Quantify Internalization wash->quantification flow Flow Cytometry quantification->flow microscopy Immunofluorescence Microscopy quantification->microscopy

Caption: General experimental workflow for an ADC internalization assay.

Signaling Pathway for ADC Internalization and Drug Release

This diagram illustrates a common pathway for ADC internalization, focusing on a HER2-targeted ADC as a representative example.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc This compound ADC receptor Cell Surface Receptor (e.g., HER2) adc->receptor Binding endosome Early Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Trafficking dm4 Released DM4 lysosome->dm4 Linker Cleavage tubulin Tubulin dm4->tubulin Inhibition mitotic_arrest Mitotic Arrest & Apoptosis tubulin->mitotic_arrest

Caption: ADC internalization and intracellular drug release pathway.

Experimental Protocols

Protocol 1: Flow Cytometry-Based Internalization Assay using a pH-Sensitive Dye

This method utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.

Materials:

  • Target cells expressing the antigen of interest

  • This compound ADC

  • pH-sensitive dye labeling kit (e.g., pHrodo™ Red)

  • Non-binding isotype control antibody

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • 96-well plates

  • Flow cytometer

Methodology:

  • ADC Labeling: Label the this compound ADC and the isotype control antibody with the pH-sensitive dye according to the manufacturer's protocol.

  • Cell Seeding: Seed target cells in a 96-well plate at a density that ensures a sub-confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the labeled ADC and isotype control in complete culture medium. Remove the medium from the cells and add the antibody dilutions.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, and 24 hours). As a negative control for internalization, incubate a set of wells at 4°C for the longest time point to measure surface binding.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a cell dissociation solution.

  • Flow Cytometry: Neutralize the dissociation solution with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Controls:

  • Negative Control (Isotype): Cells treated with a labeled non-binding isotype control antibody to account for non-specific uptake.

  • Temperature Control: Cells incubated with the ADC at 4°C to inhibit active internalization and measure surface binding.

  • Unstained Control: Untreated cells to set the baseline fluorescence.

Protocol 2: Immunofluorescence Microscopy-Based Internalization and Lysosomal Co-localization Assay

This method provides spatial information on the subcellular localization of the ADC and confirms its trafficking to the lysosome.

Materials:

  • Target cells

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Non-binding isotype control antibody (labeled similarly)

  • Lysosomal marker (e.g., LysoTracker™ Red)

  • Nuclear stain (e.g., DAPI)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Imaging plates or coverslips

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed target cells on imaging plates or coverslips and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC and isotype control at a predetermined concentration. Incubate at 37°C for desired time points (e.g., 1, 4, 24 hours).

  • Lysosomal and Nuclear Staining: In the last 30-60 minutes of incubation, add the lysosomal marker to the cells.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (Optional): If needed for better antibody access to intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Nuclear Staining: Wash the cells and stain with a nuclear stain.

  • Imaging: Mount the coverslips or image the plate using a confocal microscope. Capture images in the respective channels for the ADC, lysosomes, and nucleus.

Image Analysis:

  • Use image analysis software to quantify the co-localization of the ADC signal (e.g., green fluorescence) with the lysosomal marker (e.g., red fluorescence). An increase in yellow pixels (overlap of green and red) indicates the trafficking of the ADC to the lysosome.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washing, non-specific antibody bindingIncrease the number and duration of wash steps. Optimize the concentration of the blocking buffer and incubation time.
Low or no internalization signal Low antigen expression, inefficient internalization of the antibody, ADC concentration too lowConfirm antigen expression on the cell surface (e.g., by flow cytometry). Screen different antibody clones. Increase the concentration of the ADC.
Cell death during the assay Cytotoxicity of the ADCReduce the incubation time or the concentration of the ADC for internalization studies. For cytotoxicity assays, this is the expected outcome.
Poor co-localization with lysosomes ADC is recycled or trafficked to other compartmentsInvestigate alternative intracellular trafficking pathways. This may indicate a property of the target antigen.

References

Application Notes and Protocols for the Development of a Stable Sulfo-SPDB-DM4 ADC Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The sulfo-SPDB-DM4 system is a widely utilized ADC platform, comprising a cleavable disulfide linker (sulfo-SPDB) and a highly potent maytansinoid tubulin inhibitor, DM4.[1][2][3] The sulfo-SPDB linker is designed to be stable in systemic circulation, minimizing off-target toxicity, while being susceptible to cleavage in the reducing intracellular environment of target cancer cells, thereby releasing the DM4 payload.[1]

The inherent hydrophobicity of the DM4 payload can, however, predispose the ADC to aggregation and instability, making the development of a stable formulation a critical challenge.[4] This document provides detailed application notes and protocols for the systematic development of a stable liquid or lyophilized formulation for a this compound ADC. These guidelines cover formulation screening, stability-indicating analytical methods, and forced degradation studies.

Mechanism of Action of this compound ADC

The therapeutic action of a this compound ADC is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the DM4 payload, which ultimately leads to apoptotic cell death.

Sulfo-SPDB-DM4_ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Linker Cleavage (GSH Reduction) Lysosome->Release DM4 Free DM4 Release->DM4 Tubulin Tubulin DM4->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Mechanism of Action of a this compound ADC.

Formulation Development Strategy

The primary goal of formulation development is to identify a buffer system and excipient composition that maintains the stability, solubility, and biological activity of the this compound ADC during storage and administration. A systematic approach involving buffer and excipient screening is crucial.

Recommended Formulation Components

Based on the literature for monoclonal antibodies and ADCs, the following components are recommended for initial screening.

Component CategoryComponent ExampleConcentration RangePurpose
Buffering Agent Histidine10 - 50 mMMaintain pH, enhance stability
Acetate10 - 50 mMMaintain pH
Citrate10 - 25 mMMaintain pH
Lyoprotectant/Stabilizer Sucrose150 - 250 mM or 2:1 to 4:1 sugar:protein weight ratioStabilize during lyophilization and storage
Trehalose150 - 250 mM or 2:1 to 4:1 sugar:protein weight ratioStabilize during lyophilization and storage
Surfactant Polysorbate 200.01% - 0.04% (w/v)Prevent surface adsorption and aggregation
Polysorbate 800.01% - 0.04% (w/v)Prevent surface adsorption and aggregation
Experimental Workflow for Formulation Screening

A multi-stage screening process is recommended to efficiently identify an optimal formulation.

Formulation_Screening_Workflow start Start: Purified this compound ADC buffer_screen 1. Buffer & pH Screening (e.g., Histidine, Acetate) (pH 5.0 - 7.0) start->buffer_screen analyze1 Analysis: - Visual Inspection - SEC-HPLC (Aggregation) - DLS buffer_screen->analyze1 excipient_screen 2. Excipient Screening (e.g., Sucrose, Trehalose, Polysorbate 20) analyze1->excipient_screen Select optimal buffer/pH analyze2 Analysis: - SEC-HPLC (Aggregation) - HIC-HPLC (DAR) - Thermal Stability (DSC) excipient_screen->analyze2 lyo_dev 3. Lyophilization Cycle Development (Optional) analyze2->lyo_dev Select optimal excipients forced_deg 4. Forced Degradation Study on Lead Formulation(s) analyze2->forced_deg For liquid formulation analyze3 Analysis: - Cake Appearance - Reconstitution Time - Post-Lyo SEC & HIC lyo_dev->analyze3 analyze3->forced_deg Select final lyo cycle analyze4 Analysis: - SEC, HIC, RP-HPLC - Confirm Stability- Indicating Methods forced_deg->analyze4 final Final Formulation & Stability Protocol analyze4->final

Workflow for ADC Formulation Screening.
Protocol 1: Buffer and pH Screening

Objective: To identify the optimal buffer type and pH for ADC stability.

Methodology:

  • Prepare a stock solution of the this compound ADC at a concentration of approximately 2 mg/mL in a minimal buffer (e.g., 10 mM Histidine, pH 6.0).

  • Dialyze or buffer exchange aliquots of the ADC stock into the screening buffers. A 96-well plate format can be used for high-throughput screening.

  • Screening Matrix Example:

    • Buffers: 20 mM Histidine, 20 mM Acetate, 20 mM Citrate.

    • pH levels: 5.0, 5.5, 6.0, 6.5, 7.0.

  • Incubate the samples at an accelerated temperature (e.g., 40°C) for 1-2 weeks.

  • At initial and final time points, analyze the samples for:

    • Visual Inspection: Note any precipitation or opalescence.

    • Aggregation: Analyze by Size Exclusion Chromatography (SEC-HPLC) to quantify high molecular weight species (HMWs).

    • Hydrodynamic Radius: Measure by Dynamic Light Scattering (DLS) to detect early signs of aggregation.

Protocol 2: Excipient Screening

Objective: To evaluate the stabilizing effects of various lyoprotectants and surfactants on the ADC in the selected buffer system.

Methodology:

  • Prepare the this compound ADC in the optimal buffer and pH identified in Protocol 1.

  • Add excipients from stock solutions to achieve the target concentrations. A Design of Experiments (DoE) approach is recommended to efficiently screen multiple excipients and their interactions.

  • Screening Matrix Example (in lead buffer at lead pH):

    • Lyoprotectants: Sucrose (150 mM, 250 mM), Trehalose (150 mM, 250 mM).

    • Surfactants: Polysorbate 20 (0.02%, 0.04% w/v), Polysorbate 80 (0.02%, 0.04% w/v).

  • Subject the formulations to thermal stress (e.g., 40°C for 2-4 weeks) and mechanical stress (e.g., agitation at 200 rpm for 48 hours).

  • Analyze the samples at initial and subsequent time points for:

    • Aggregation: Quantify HMWs by SEC-HPLC.

    • Drug-to-Antibody Ratio (DAR) Profile: Assess changes in hydrophobicity and potential drug loss using Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Thermal Stability: Determine the melting temperature (Tm) using Differential Scanning Calorimetry (DSC) to assess conformational stability.

Lyophilization Cycle Development

For long-term stability, lyophilization is often the preferred approach for ADCs. A well-developed lyophilization cycle is crucial to ensure cake elegance, rapid reconstitution, and preservation of the ADC's critical quality attributes.

Protocol 3: Example Lyophilization Cycle

Objective: To develop a robust lyophilization cycle for a this compound ADC formulated with a cryoprotectant.

Methodology: This protocol is an example and should be optimized based on the specific thermal characteristics (e.g., glass transition temperature, Tg') of the final formulation.

StepPhaseShelf Temperature (°C)Ramp Rate (°C/min)Pressure (mTorr)Duration (hours)
1Loading5---
2Freezing-401.0Atmospheric3
3Annealing (optional)-201.0Atmospheric2
4Re-Freezing-401.0Atmospheric2
5Primary Drying-250.510024 - 48
6Secondary Drying250.25012

Post-Lyophilization Analysis:

  • Cake Appearance: Visually inspect for collapse, cracking, and uniformity.

  • Reconstitution Time: Measure the time for complete dissolution in the appropriate solvent (e.g., Water for Injection).

  • Residual Moisture: Determine using Karl Fischer titration.

  • Stability: Analyze the reconstituted product by SEC-HPLC and HIC-HPLC to confirm that aggregation and drug deconjugation have not occurred.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the degradation pathways of the ADC and to demonstrate the stability-indicating nature of the analytical methods.

Protocol 4: Forced Degradation Study

Objective: To intentionally degrade the this compound ADC under various stress conditions to identify potential degradation products.

Methodology:

  • Prepare the ADC in the lead formulation at a concentration of approximately 1 mg/mL.

  • Expose aliquots of the ADC to the stress conditions outlined in the table below. Include a control sample stored at -80°C.

  • At the end of the exposure period, analyze all samples using a panel of stability-indicating methods.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl, incubate at 37°C for up to 60 hours.To induce fragmentation and deamidation.
Base Hydrolysis Add 0.1 M NaOH, incubate at 37°C for up to 60 hours.To induce deamidation and linker cleavage.
Oxidation Add H₂O₂ to a final concentration of 0.01% - 0.1%, incubate at room temperature for 24 hours.To induce oxidation of susceptible amino acids (e.g., Met, Trp).
Thermal Stress Incubate at 50°C for 7 days.To accelerate aggregation and chemical degradation.
Photostability Expose to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).To assess light-induced degradation.

Stability-Indicating Analytical Methods

A panel of orthogonal analytical methods is required to comprehensively assess the stability of the this compound ADC.

Protocol 5: Size Exclusion Chromatography (SEC-HPLC) for Aggregation

Objective: To separate and quantify high molecular weight species (aggregates) and fragments.

ParameterCondition
HPLC System Agilent 1260 Infinity Bio-inert LC or similar
Column Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 20 µL
Sample Concentration 1 mg/mL
Protocol 6: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Profile

Objective: To separate ADC species based on the number of conjugated DM4 molecules and determine the average Drug-to-Antibody Ratio (DAR).

ParameterCondition
HPLC System Agilent 1290 Infinity II Bio LC or similar
Column Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Gradient Linear gradient from 0% to 100% B over 30 minutes
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL
Protocol 7: Reversed-Phase HPLC (RP-HPLC) for Free DM4 Payload

Objective: To quantify the amount of unconjugated (free) DM4 payload in the ADC formulation.

ParameterCondition
HPLC System Agilent 1100 series with DAD or similar
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 25:75 (v:v) Milli-Q water with 0.1% Formic Acid : Methanol with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 20 µL

DM4-Induced Apoptosis Signaling Pathway

The cytotoxic payload DM4, once released inside the target cell, disrupts microtubule dynamics. This disruption leads to a mitotic block, activation of the spindle assembly checkpoint, and ultimately triggers the intrinsic pathway of apoptosis.

Apoptosis_Pathway DM4 DM4 Payload Tubulin Tubulin Polymerization Inhibition DM4->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria disinhibition CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

DM4-Induced Intrinsic Apoptosis Pathway.

This pathway highlights the key events following microtubule disruption, including the inactivation of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and the subsequent activation of the caspase cascade.

Conclusion

The development of a stable this compound ADC formulation requires a systematic and multi-faceted approach. By employing the screening strategies, detailed protocols, and analytical methods outlined in this document, researchers can effectively identify a formulation that minimizes degradation, preserves the integrity of the ADC, and ensures its therapeutic potential. The use of forced degradation studies is critical in this process to both elucidate degradation pathways and to ensure the suitability of the analytical methods for long-term stability monitoring.

References

Application Notes and Protocols for sulfo-SPDB-DM4 Conjugation to Cysteine-Engineered Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. Cysteine-engineered antibodies, which feature engineered cysteine residues at specific sites, allow for precise, site-specific conjugation of payloads, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This homogeneity is crucial for ensuring consistent efficacy, pharmacokinetics, and safety profiles.

The sulfo-SPDB-DM4 is a linker-payload combination designed for ADC development. It comprises the potent maytansinoid tubulin inhibitor, DM4, linked via a cleavable disulfide linker, sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate).[][2] The disulfide bond within the linker is designed to be stable in systemic circulation but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, releasing the active DM4 payload.[3][] The inclusion of a sulfonate group on the SPDB linker enhances its hydrophilicity, which can improve the pharmacokinetic properties of the resulting ADC.[5]

These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to cysteine-engineered antibodies.

Data Presentation

Quantitative analysis is critical for the characterization of ADCs. The following tables summarize key quantitative data typically assessed during the development of a this compound ADC.

Table 1: Typical Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Antibody TypeTarget DARAchieved Average DARConjugation Efficiency (%)Analytical MethodReference
Cysteine-Engineered IgG1 (2 sites)2.01.8 - 2.0> 90%HIC, LC-MS
Cysteine-Engineered IgG1 (4 sites)4.03.6 - 4.0> 90%HIC, LC-MS
Partially Reduced Wild-Type IgG1Variable3.5 - 4.0 (average)Heterogeneous mixtureHIC, LC-MS

HIC: Hydrophobic Interaction Chromatography; LC-MS: Liquid Chromatography-Mass Spectrometry

Table 2: In Vitro Cytotoxicity of a Representative this compound ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Free DM4 IC50 (nM)Reference
OVCAR3 (Ovarian Cancer)High1.5< 0.1
Karpas-299 (Lymphoma)High~1.0< 0.1
WSU-NHL (Lymphoma)Negative> 1000< 0.1

IC50: Half maximal inhibitory concentration

Signaling Pathways and Mechanisms

The mechanism of action for a this compound ADC involves several key steps from administration to target cell death.

ADC_Mechanism_of_Action ADC in Circulation ADC in Circulation Target Cancer Cell Target Cancer Cell Internalization Internalization Target Cancer Cell->Internalization 2. Binding & Endocytosis Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking 3. Intracellular Trafficking DM4 Release DM4 Release Lysosomal Trafficking->DM4 Release 4. Linker Cleavage (Reduction) Tubulin Binding Tubulin Binding DM4 Release->Tubulin Binding 5. Payload Action Mitotic Arrest Mitotic Arrest Tubulin Binding->Mitotic Arrest 6. Microtubule Disruption Apoptosis Apoptosis Mitotic Arrest->Apoptosis 7. Cell Death ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Engineered_mAb Cysteine-Engineered mAb Reduction Selective Thiol Reduction Conjugation_Reaction Thiol-Disulfide Exchange Reduction->Conjugation_Reaction 2. Add Reduced mAb sulfo_SPDB_DM4 This compound sulfo_SPDB_DM4->Conjugation_Reaction 3. Add Linker-Payload Purification Purification (e.g., SEC) Conjugation_Reaction->Purification 4. Remove Excess Reagents Characterization Characterization (HIC, LC-MS) Purification->Characterization 5. Assess DAR and Purity ADC_Design_Logic Antibody Antibody Conjugation Site Conjugation Site Antibody->Conjugation Site Linker Linker Linker Stability Linker Stability Linker->Linker Stability Release Mechanism Release Mechanism Linker->Release Mechanism Payload Payload Payload->Release Mechanism Target Antigen Target Antigen Tumor Microenvironment Tumor Microenvironment Tumor Microenvironment->Linker influences cleavage Payload Potency Payload Potency Payload Potency->Payload Therapeutic Index Therapeutic Index Payload Potency->Therapeutic Index Conjugation Site->Linker affects stability ADC PK/PD ADC PK/PD Linker Stability->ADC PK/PD Release Mechanism->ADC PK/PD ADC PK/PD->Therapeutic Index

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ADC Aggregation with Sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the sulfo-SPDB-DM4 linker-payload system.

Troubleshooting Guide: Aggregation Issues

ADC aggregation is a critical quality attribute to monitor and control, as it can impact efficacy, pharmacokinetics, and potentially induce an immunogenic response.[1][][3] If you are observing high molecular weight (HMW) species or visible precipitation in your this compound ADC preparation, consult the following guide.

Observation Potential Cause Recommended Action
Increased Aggregation Post-Conjugation Hydrophobicity of DM4 Payload: The maytansinoid DM4 is a hydrophobic molecule.[1] Conjugation to the antibody surface increases the overall hydrophobicity of the ADC, leading to self-association.[4]Optimize Drug-to-Antibody Ratio (DAR): A higher DAR can increase hydrophobicity. Aim for the lowest DAR that still provides the desired potency. Introduce Hydrophilic Linkers/Modifications: Consider using linkers with hydrophilic properties, such as PEGylation, to counteract the hydrophobicity of the payload.
Aggregation During Conjugation Reaction Conjugation Process Stress: The chemical conditions of the conjugation process (e.g., pH, temperature, presence of organic co-solvents) can induce conformational stress on the antibody, exposing hydrophobic patches.Optimize Reaction Conditions: Systematically evaluate the impact of pH, temperature, and co-solvent concentration on aggregation. Maintain conditions that favor antibody stability. Immobilize Antibody: Perform the conjugation while the antibody is immobilized on a solid support to prevent intermolecular interactions and aggregation.
Aggregation in Final Formulation Buffer Suboptimal Buffer Conditions: The pH, ionic strength, or absence of appropriate stabilizers in the formulation buffer can lead to ADC instability.Formulation Screening: Screen a panel of buffers with varying pH and ionic strengths. Avoid pH values near the antibody's isoelectric point. Incorporate Excipients: Add stabilizers such as amino acids (e.g., arginine, glycine), sugars, or surfactants (e.g., polysorbates) to the formulation to reduce non-specific interactions.
Aggregation Upon Storage or Stress Inherent Instability: The ADC construct may have an inherent propensity to aggregate over time or when subjected to stress (e.g., freeze-thaw cycles, agitation).Long-Term Stability Studies: Conduct comprehensive stability studies under intended storage conditions and various stress conditions. Optimize Storage Conditions: Determine the optimal storage temperature and protect from light and agitation.
Inconsistent DAR and Aggregation Trisulfide Bonds in Antibody: The presence of trisulfide bonds in the antibody can react with the DM4 payload during conjugation, leading to a slight increase in DAR and higher fragmentation levels.Monitor Antibody Quality: Characterize the starting antibody for the presence of trisulfide bonds. Ensure consistent quality of the antibody starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation when using the this compound linker-payload?

A1: The primary drivers of aggregation for ADCs using this compound are:

  • Payload Hydrophobicity: DM4 is a hydrophobic maytansinoid payload. Attaching multiple DM4 molecules to the antibody increases its surface hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.

  • Conjugation Process: The conditions required for the conjugation reaction, including pH, temperature, and the use of organic co-solvents to solubilize the linker-payload, can stress the antibody and expose hydrophobic regions.

  • Linker Chemistry: The sulfo-SPDB linker itself can influence the overall physicochemical properties of the ADC, although the addition of the sulfo group is intended to increase water solubility.

  • Suboptimal Formulation: An inappropriate buffer pH or ionic strength can reduce the colloidal stability of the ADC, leading to aggregation.

Q2: How does the sulfo-SPDB linker contribute to the ADC's properties?

A2: The sulfo-SPDB linker is a cleavable linker that connects the antibody to the DM4 payload. Its key features are:

  • Disulfide Bond: It contains a disulfide bond that is susceptible to cleavage in the reducing environment of the tumor cell, allowing for the targeted release of the DM4 payload.

  • Sulfo Group: The presence of a sulfonate group enhances the water solubility of the linker-payload, which can facilitate the conjugation reaction in aqueous buffers.

  • Stability: The linker is designed to be stable in circulation to minimize premature release of the cytotoxic payload, thereby reducing systemic toxicity.

Q3: What analytical techniques are recommended for monitoring ADC aggregation?

A3: A combination of analytical methods should be used to detect, quantify, and characterize ADC aggregates:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight (HMW) species. It separates molecules based on their hydrodynamic volume.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.

  • Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 can be used to separate and characterize a wide range of aggregate sizes, from soluble oligomers to larger particles.

Experimental Protocols

Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

Objective: To separate and quantify ADC monomers from high molecular weight (HMW) aggregates based on their size.

Materials:

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. HMW species (aggregates) will elute first, followed by the main monomer peak.

  • Data Analysis: Integrate the peak areas to determine the percentage of HMW species relative to the total peak area.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To assess the size distribution and presence of aggregates in the ADC formulation.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • ADC sample

  • Formulation buffer

Methodology:

  • Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in the desired formulation buffer. Filter the sample through a 0.22 µm filter to remove dust and extraneous particles.

  • Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C), and allow the instrument to equilibrate.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution.

  • Data Analysis: Analyze the resulting size distribution plot. The presence of large peaks in addition to the main monomer peak indicates the presence of aggregates. The polydispersity index (PDI) can provide an indication of the heterogeneity of the sample.

Visualizations

ADC_Aggregation_Troubleshooting start High ADC Aggregation Observed check_formulation Evaluate Formulation Buffer (pH, Ionic Strength, Excipients) start->check_formulation check_process Analyze Conjugation Process (Temp, Co-solvent, pH) start->check_process check_dar Assess Drug-to-Antibody Ratio (DAR) start->check_dar optimize_formulation Screen Buffers & Add Stabilizers (Arginine, Polysorbate) check_formulation->optimize_formulation Suboptimal? optimize_process Modify Reaction Conditions or Immobilize Antibody check_process->optimize_process Stressful? optimize_dar Reduce DAR check_dar->optimize_dar Too High? end_goal Reduced Aggregation & Stable ADC optimize_formulation->end_goal optimize_process->end_goal optimize_dar->end_goal Sulfo_SPDB_DM4_MoA ADC Antibody-sulfo-SPDB-DM4 (in circulation) TumorCell Tumor Cell ADC->TumorCell Binds to Tumor Antigen Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome (Reducing Environment) Internalization->Lysosome Cleavage Disulfide Bond Cleavage Lysosome->Cleavage Glutathione DM4 Free DM4 Payload Cleavage->DM4 Releases Apoptosis Microtubule Disruption & Cell Apoptosis DM4->Apoptosis Induces

References

how to optimize sulfo-SPDB-DM4 conjugation reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfo-SPDB-DM4 conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize their antibody-drug conjugate (ADC) production.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound conjugation process.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: My final ADC has a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I increase it?

Answer:

A low DAR can result from several factors, from suboptimal reaction conditions to the quality of the reagents. Below are potential causes and troubleshooting steps to improve your conjugation efficiency.

Potential Causes & Solutions for Low DAR

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Reaction pH The NHS-ester moiety of sulfo-SPDB reacts with primary amines (lysine residues) on the antibody. This reaction is highly pH-dependent. The optimal pH range is generally between 7.0 and 9.0.[1][] Perform small-scale reactions with buffers at different pH values within this range (e.g., 7.5, 8.0, 8.5) to identify the optimal pH for your specific antibody. A common starting point is pH 8.0.[3]Identification of the optimal pH will enhance the reaction rate between the linker and the antibody's lysine residues, leading to a higher DAR.
Insufficient Molar Ratio of Linker-Payload The stoichiometry of the this compound to the antibody is a critical determinant of the final DAR.[4]Increasing the molar excess of the linker-payload will drive the reaction towards a higher degree of conjugation.
Short Reaction Time or Low Temperature Conjugation reactions require sufficient time and an appropriate temperature to proceed to completion.Extending the reaction time or increasing the temperature (within a range that does not denature the antibody) will allow for more linker-payload molecules to conjugate to the antibody.
Hydrolysis of NHS-Ester The N-hydroxysuccinimide (NHS) ester on the sulfo-SPDB linker is susceptible to hydrolysis in aqueous buffers, rendering it inactive. The rate of hydrolysis increases with higher pH.[1]Using freshly prepared this compound solution and minimizing the time it spends in aqueous buffer before addition to the antibody can reduce hydrolysis.
Presence of Primary Amine Contaminants in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the antibody's lysine residues for reaction with the NHS-ester.Ensure your conjugation buffer is free of primary amines. Use buffers like phosphate-buffered saline (PBS) or borate buffer.
Co-solvent Concentration Organic co-solvents like dimethylacetamide (DMA) or DMSO are often required to dissolve the hydrophobic this compound. However, a very high concentration of organic solvent can potentially alter the antibody's conformation, affecting the accessibility of lysine residues.Optimize the co-solvent concentration to ensure the linker-payload is fully dissolved while minimizing its impact on the antibody structure. Typically, a final concentration of 5-10% (v/v) is a good starting point.
Issue 2: High Levels of Aggregation

Question: My ADC preparation shows a high percentage of aggregates after the conjugation reaction. What causes this and how can I prevent it?

Answer:

ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate after attaching the DM4 payload. Controlling aggregation is crucial for the safety and efficacy of the ADC.

Strategies to Mitigate ADC Aggregation

Potential CauseTroubleshooting StepExpected Outcome
High Hydrophobicity of the Conjugate The DM4 payload is hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting self-association and aggregation. The sulfo-SPDB linker itself is designed with a sulfonate group to increase water solubility and help mitigate this.A lower DAR will result in a less hydrophobic ADC, reducing the propensity for aggregation.
Suboptimal Formulation Buffer The composition of the buffer during and after conjugation plays a significant role in ADC stability.A stable formulation will minimize aggregation during the reaction, purification, and storage.
Unfavorable Reaction Conditions Prolonged exposure to elevated temperatures or certain pH conditions can induce antibody denaturation and aggregation.Milder reaction conditions will help maintain the structural integrity of the antibody throughout the conjugation process.
Inefficient Removal of Unreacted Linker-Payload Residual free this compound can contribute to the heterogeneity of the sample and potentially promote aggregation.Efficient purification will result in a more homogeneous and stable ADC product.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the this compound conjugation reaction?

A1: The conjugation of this compound to an antibody is a two-step conceptual process, though performed in a single reaction mixture. The N-hydroxysuccinimide (NHS) ester of the sulfo-SPDB linker reacts with the primary amine groups of lysine residues on the surface of the antibody to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.0-9.0). The DM4 payload is attached to the SPDB linker via a disulfide bond, which can be cleaved under reducing conditions inside a target cell.

Q2: How can I control the average DAR of my final product?

A2: The average DAR is primarily controlled by the molar ratio of this compound to the antibody used in the conjugation reaction. Other factors that influence the final DAR include the reaction pH, temperature, and time. To achieve a specific target DAR, it is recommended to perform a series of small-scale optimization reactions with varying molar ratios of the linker-payload.

Q3: What is a suitable buffer for the conjugation reaction?

A3: A non-amine-containing buffer with a pH between 7.0 and 9.0 is recommended. Commonly used buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. It is crucial to avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody for reaction with the NHS-ester.

Q4: How should I prepare the this compound for the reaction?

A4: this compound is often supplied as a lyophilized powder and can be hygroscopic. It should be stored in a desiccator at the recommended temperature (-20°C or -80°C). For the reaction, dissolve the required amount in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) immediately before use to create a stock solution. This stock solution is then added to the antibody solution in the aqueous conjugation buffer.

Q5: Is it necessary to quench the conjugation reaction? If so, what should I use?

A5: Yes, it is good practice to quench the reaction to cap any unreacted NHS-esters on the antibody or any remaining reactive linker-payload. This prevents further changes to the ADC after the desired reaction time. Quenching can be achieved by adding a small molecule containing a primary amine, such as glycine or Tris, or a thiol-containing molecule like N-acetylcysteine if you are targeting any unreacted pyridyldithio groups.

Q6: How do I remove unreacted this compound and other impurities after the reaction?

A6: After quenching, the ADC needs to be purified to remove unconjugated antibody, free this compound, and any aggregates. Size Exclusion Chromatography (SEC) is a common method to separate the larger ADC from smaller unbound drug-linkers. Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADC species with different DARs and remove impurities.

Experimental Protocols

Protocol 1: General this compound Conjugation to an Antibody

Objective: To conjugate this compound to lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)

  • Conjugation Buffer (e.g., PBS, pH 8.0)

  • Quenching Buffer (e.g., 1 M Glycine, pH 7.0)

  • Purification system (e.g., SEC or HIC)

Methodology:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Linker-Payload Preparation: Immediately before use, dissolve this compound in DMSO or DMA to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody). The final concentration of the organic co-solvent should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature (or 4°C for slower, more controlled conjugation) for 1-4 hours with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC using SEC or HIC to remove unreacted linker-payload and aggregates. The buffer should be exchanged to a suitable formulation buffer for storage.

  • Characterization: Analyze the purified ADC for DAR, percentage of monomer, and purity using HIC-HPLC and SEC-HPLC, respectively.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

Objective: To determine the average DAR and distribution of drug-loaded species in an ADC sample.

Materials:

  • HIC column (e.g., Butyl or Phenyl phase)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • ADC sample

Methodology:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (unconjugated, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the peak areas.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Antibody in Conjugation Buffer (pH 7.5-8.5) React Combine and Incubate (1-4h, RT or 4°C) mAb->React Linker This compound in DMSO/DMA Linker->React Quench Add Quenching Agent (e.g., Glycine) React->Quench Purify Purification (SEC or HIC) Quench->Purify Analyze Characterization (DAR, Aggregation) Purify->Analyze Final_ADC Purified ADC Analyze->Final_ADC

Caption: Workflow for this compound conjugation.

Troubleshooting_DAR Start Low DAR Observed pH Is pH optimal (7.5-8.5)? Start->pH Ratio Is molar ratio of linker sufficient? pH->Ratio Yes Optimize_pH Optimize pH pH->Optimize_pH No Time_Temp Are reaction time/ temperature adequate? Ratio->Time_Temp Yes Increase_Ratio Increase Molar Ratio Ratio->Increase_Ratio No Hydrolysis Is linker hydrolyzed? Time_Temp->Hydrolysis Yes Increase_Time_Temp Increase Time/Temp Time_Temp->Increase_Time_Temp No Fresh_Linker Use Fresh Linker Hydrolysis->Fresh_Linker Yes Success DAR Improved Optimize_pH->Success Increase_Ratio->Success Increase_Time_Temp->Success Fresh_Linker->Success

Caption: Decision tree for troubleshooting low DAR.

References

Technical Support Center: Preventing Premature Linker Cleavage of Sulfo-SPDB-DM4 ADC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 Antibody-Drug Conjugates (ADCs). It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and prevent premature cleavage of the sulfo-SPDB linker, ensuring the stability and efficacy of your ADC constructs.

Frequently Asked Questions (FAQs)

Q1: What is the structure and intended cleavage mechanism of the this compound linker?

The this compound is an ADC composed of a monoclonal antibody conjugated to the cytotoxic maytansinoid payload, DM4, via a sulfo-SPDB linker.[][] The sulfo-SPDB linker is a disulfide-containing linker designed to be stable in the bloodstream.[] Its cleavage is intended to occur within the target cancer cells, which have a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular environment. This intracellular reduction of the disulfide bond releases the DM4 payload, which then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[3]

Q2: What are the primary causes of premature linker cleavage of this compound ADCs in experimental settings?

Premature cleavage of the sulfo-SPDB linker can compromise the therapeutic index of the ADC by causing off-target toxicity and reducing the amount of payload delivered to the tumor. Key causes include:

  • Thiol-Disulfide Exchange: The disulfide bond in the linker is susceptible to exchange with free thiol groups present in plasma, such as cysteine and albumin.

  • pH Instability: Disulfide bonds can become less stable at alkaline pH, which can accelerate the rate of thiol-disulfide exchange reactions.

  • Inappropriate Storage and Handling: Exposure to elevated temperatures, light, or inappropriate buffer conditions can compromise the integrity of the ADC. The this compound conjugate should be stored at -80°C for up to six months, protected from light, and under a nitrogen atmosphere.

  • Presence of Reducing Agents: Contamination of buffers or reagents with even trace amounts of reducing agents can lead to linker cleavage.

Q3: How can I detect and quantify premature linker cleavage?

Several analytical techniques can be employed to monitor the stability of your ADC and quantify the release of free DM4:

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) can separate ADC species with different drug-to-antibody ratios (DARs), allowing for the detection of drug loss over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the sensitive detection and quantification of free DM4 and its metabolites in biological matrices.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be developed to specifically quantify the amount of conjugated ADC or free payload.

Troubleshooting Guide: Preventing Premature Linker Cleavage

This guide provides solutions to common issues encountered during the use of this compound ADCs.

Issue 1: High Levels of Free DM4 Detected in Plasma Stability Assays

  • Potential Cause: The ADC is unstable in plasma, leading to premature release of the cytotoxic payload.

  • Troubleshooting Strategies:

    • Optimize Conjugation Chemistry: Ensure that the conjugation process is well-controlled to minimize the presence of residual free thiols on the antibody, which can initiate disulfide exchange.

    • Formulation Buffer Optimization: Maintain the pH of the formulation buffer between 6.0 and 7.4. Investigate the use of different buffer systems and excipients to enhance stability.

    • Thiol Scavengers: In non-clinical studies, consider the addition of thiol-scavenging agents to the formulation to reduce the impact of circulating free thiols.

Issue 2: Decrease in Average Drug-to-Antibody Ratio (DAR) During Storage

  • Potential Cause: The ADC is degrading during storage due to suboptimal conditions.

  • Troubleshooting Strategies:

    • Strict Temperature Control: Store the ADC at -80°C as recommended. Avoid repeated freeze-thaw cycles.

    • Light Protection: Store vials in the dark to prevent photodegradation.

    • Inert Atmosphere: For long-term storage, ensure the ADC is stored under an inert atmosphere like nitrogen to prevent oxidation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound ADC in plasma from different species over time.

Methodology:

  • Thaw human, mouse, or rat plasma and centrifuge to remove any precipitates.

  • Incubate the this compound ADC in the plasma at a concentration of 100 µg/mL at 37°C.

  • Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • To quantify free DM4, precipitate plasma proteins from an aliquot using a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

  • To quantify intact ADC, capture the ADC from another aliquot using Protein A magnetic beads.

  • Analyze the free DM4 in the supernatant by LC-MS.

  • Elute the intact ADC from the magnetic beads and analyze by HIC-HPLC to determine the average DAR.

  • Calculate the percentage of released DM4 and the change in average DAR over time.

Data Presentation:

Table 1: Representative Plasma Stability Data for a Disulfide-Linked ADC

Time (hours)Average DAR% Free Payload Released
03.80
243.65.3
483.410.5
963.118.4
1682.728.9

Note: This is representative data for a generic disulfide-linked ADC and may not be specific to this compound.

Protocol 2: Thiol-Challenged Stability Assay

Objective: To evaluate the stability of the this compound ADC in the presence of a reducing agent.

Methodology:

  • Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare solutions of varying concentrations of glutathione (GSH) in the same buffer (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM).

  • Incubate the ADC at a final concentration of 100 µg/mL with each GSH concentration at 37°C. Include a control sample with no GSH.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analyze the aliquots for the average DAR using HIC-HPLC.

  • Plot the average DAR as a function of time for each GSH concentration.

Data Presentation:

Table 2: Representative Stability of a Disulfide-Linked ADC in the Presence of Glutathione (GSH)

GSH ConcentrationAverage DAR at 0 hoursAverage DAR at 24 hours% DAR Reduction
0 mM (Control)3.83.72.6
1 mM3.83.215.8
5 mM3.82.534.2
10 mM3.81.950.0

Note: This is representative data for a generic disulfide-linked ADC and may not be specific to this compound.

Visualizations

Intended Intracellular Cleavage and Mechanism of Action

dot

cluster_intracellular Target Cancer Cell ADC_internalized Internalized This compound ADC Released_DM4 Released DM4 ADC_internalized->Released_DM4 Disulfide Cleavage GSH High Intracellular Glutathione (GSH) GSH->ADC_internalized Tubulin Tubulin Dimers Released_DM4->Tubulin Binds to Tubulin Microtubule Microtubule Released_DM4->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Intracellular cleavage of this compound ADC and mechanism of action of DM4.

Troubleshooting Workflow for Premature Linker Cleavage

dot

cluster_troubleshooting Troubleshooting Workflow Start Premature Cleavage Observed Check_Storage Verify Storage Conditions (-80°C, protected from light) Start->Check_Storage Review_Formulation Assess Formulation (pH, excipients) Start->Review_Formulation Analyze_Conjugation Evaluate Conjugation Process Start->Analyze_Conjugation Plasma_Stability_Assay Perform Plasma Stability Assay Check_Storage->Plasma_Stability_Assay Review_Formulation->Plasma_Stability_Assay Thiol_Challenge_Assay Conduct Thiol-Challenged Stability Assay Analyze_Conjugation->Thiol_Challenge_Assay Optimize_Formulation Optimize Formulation Buffer Plasma_Stability_Assay->Optimize_Formulation Refine_Conjugation Refine Conjugation Protocol Thiol_Challenge_Assay->Refine_Conjugation Stable_ADC Stable ADC Optimize_Formulation->Stable_ADC Refine_Conjugation->Stable_ADC

Caption: Logical workflow for troubleshooting premature linker cleavage.

References

Technical Support Center: sulfo-SPDB-DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 to create antibody-drug conjugates (ADCs) and facing challenges with achieving a low drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to help you identify and resolve common issues encountered during the ADC conjugation process with this compound.

Q1: We are observing a consistently low average Drug-to-Antibody Ratio (DAR) despite using the recommended molar excess of this compound. What are the potential causes and how can we troubleshoot this?

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Antibody Reduction The generation of free sulfhydryl groups on the antibody is a critical prerequisite for conjugation with the maleimide group of the SPDB linker. Incomplete reduction of interchain disulfide bonds is a common reason for low DAR.[1] - Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), directly impacts the number of available thiol groups.[1] Perform a titration of the reducing agent to find the optimal concentration that yields the desired number of free thiols without over-reducing and potentially denaturing the antibody.[1] - Verify Reaction Conditions: Ensure the reduction reaction is performed at the optimal pH and temperature for your specific antibody and reducing agent. For instance, DTT reduction is often carried out at 37°C.[1]
Suboptimal Conjugation Reaction Conditions The efficiency of the conjugation reaction between the antibody's thiol groups and the this compound linker is sensitive to various parameters.[2] - Optimize pH: The pH of the conjugation buffer should be maintained within a range that ensures the thiol groups are deprotonated and reactive, typically between 6.5 and 7.5. - Control Temperature and Incubation Time: Systematically vary the reaction temperature and incubation time to identify the optimal conditions for your specific antibody and drug-linker conjugate.
Inactive or Degraded this compound The this compound conjugate can degrade if not handled or stored properly, leading to reduced reactivity. - Proper Storage: Store this compound at -80°C and protect it from light and moisture to prevent degradation. - Use Fresh Reagents: Whenever possible, use a fresh batch of this compound. If using an existing stock, verify its activity before proceeding with the conjugation.
Interfering Buffer Components Certain components in the antibody formulation or conjugation buffer can interfere with the reaction. - Buffer Exchange: Perform a buffer exchange to a suitable conjugation buffer, such as phosphate-buffered saline (PBS), to remove any interfering substances like primary amines (e.g., Tris) or free thiols.
Presence of Trisulfide Bonds in the Antibody Inconsistent levels of interchain trisulfide bonds in the monoclonal antibody starting material can lead to variability in the required amount of reducing agent and result in a lower-than-expected DAR. TCEP can react with trisulfides without generating free thiols for conjugation. - Antibody Characterization: Characterize the antibody batch for the presence of trisulfide bonds. - Adjust Reducing Agent Stoichiometry: Antibodies with higher levels of trisulfides may require a greater molar ratio of TCEP to achieve the target DAR.

Q2: How can we accurately determine the Drug-to-Antibody Ratio (DAR) of our this compound ADC?

A2: Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species. The choice of method depends on the specific requirements of the analysis and the available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy This is a straightforward method that relies on measuring the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and a wavelength specific to the drug (e.g., DM4). The average DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.Simple, convenient, and widely accessible.Provides only the average DAR, not the distribution of different drug-loaded species. Requires that the drug has a distinct UV/Vis chromophore from the antibody. Not suitable for complex biological matrices.
Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on their hydrophobicity. The conjugation of the hydrophobic DM4 payload increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column. The weighted average DAR can be calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).Provides information on the distribution of different DAR species and the amount of unconjugated antibody. The analysis is performed under non-denaturing conditions.May require method development to achieve optimal separation. Highly hydrophobic payloads can be challenging to analyze.
Reversed-Phase Liquid Chromatography (RPLC) RPLC also separates based on hydrophobicity but under denaturing conditions. This method is often coupled with mass spectrometry (LC-MS) for more detailed characterization. For cysteine-conjugated ADCs, the antibody heavy and light chains are separated, and the DAR can be calculated from the weighted peak areas of the conjugated chains.Compatible with mass spectrometry. Can provide detailed information on the drug load distribution on the heavy and light chains.The denaturing conditions can lead to the dissociation of the antibody chains for cysteine-conjugated ADCs.
Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a precise measurement of the molecular weight of the different ADC species. This allows for the unambiguous identification of each drug-loaded form and the calculation of the average DAR.Highly accurate and provides detailed information on the DAR distribution and the location of conjugation.Requires specialized instrumentation and expertise.

Experimental Protocols

Protocol 1: Antibody Reduction with Dithiothreitol (DTT)

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 2 mM EDTA, pH 7.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • DTT Preparation: Prepare a fresh stock solution of DTT in the Reaction Buffer.

  • Reduction Reaction: Add the DTT solution to the antibody solution to achieve the desired final DTT concentration. A typical starting point is a 10-20 molar excess of DTT over the antibody. Studies have shown that DTT concentrations between 1 mM and 20 mM can generate a range of approximately 1 to 8 thiols per antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Removal of Excess DTT: Immediately after incubation, remove the excess DTT using a pre-equilibrated desalting column. Elute the reduced antibody with the Conjugation Buffer.

  • Thiol Quantification (Optional but Recommended): Determine the number of free thiol groups per antibody using the Ellman's test to ensure the desired level of reduction has been achieved.

Protocol 2: Conjugation of Reduced Antibody with this compound

This protocol outlines the conjugation of the reduced antibody with the this compound drug-linker.

Materials:

  • Reduced monoclonal antibody in Conjugation Buffer

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography or protein A chromatography)

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction: Add the this compound solution to the reduced antibody solution. A typical molar excess of the drug-linker to the antibody is between 3 to 10-fold.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to react with any unreacted this compound.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable chromatography method.

  • Characterization: Characterize the purified ADC to determine the average DAR, purity, and aggregation levels using the analytical methods described in the FAQ section.

Visualizations

To aid in understanding the experimental workflow and the chemical principles involved, the following diagrams are provided.

ADC_Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Drug-Linker Conjugation cluster_purification Step 3: Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->Reduced_mAb Incubation DTT Reducing Agent (e.g., DTT) DTT->Reduced_mAb ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Conjugation Reaction DrugLinker This compound DrugLinker->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis DAR Analysis (e.g., HIC, MS) Purification->Analysis

Caption: Workflow for the preparation of a this compound ADC.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowDAR Low Drug-to-Antibody Ratio (DAR) IncompleteReduction Incomplete Antibody Reduction LowDAR->IncompleteReduction SuboptimalConditions Suboptimal Conjugation Conditions LowDAR->SuboptimalConditions InactiveDrugLinker Inactive/Degraded Drug-Linker LowDAR->InactiveDrugLinker InterferingBuffer Interfering Buffer Components LowDAR->InterferingBuffer OptimizeReduction Optimize Reducing Agent Conc. IncompleteReduction->OptimizeReduction OptimizeReaction Optimize pH, Temp, Time SuboptimalConditions->OptimizeReaction CheckReagents Use Fresh/Verified Reagents InactiveDrugLinker->CheckReagents BufferExchange Perform Buffer Exchange InterferingBuffer->BufferExchange

References

Technical Support Center: Sulfo-SPDB-DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 Antibody-Drug Conjugates (ADCs), with a specific focus on the impact of high Drug-to-Antibody Ratio (DAR) on pharmacokinetics (PK).

Frequently Asked Questions (FAQs)

Q1: What is the general impact of a high DAR on the pharmacokinetics of this compound ADCs?

A1: A high DAR in this compound ADCs, particularly with hydrophobic payloads like DM4, generally leads to faster clearance from the bloodstream and a shorter half-life.[1][2] This is primarily attributed to the increased hydrophobicity of the ADC, which can lead to aggregation and enhanced uptake by the mononuclear phagocyte system (MPS), especially in the liver.[3] Consequently, high DAR ADCs may exhibit reduced overall exposure (Area Under the Curve or AUC).[1][2]

Q2: How does the sulfo-SPDB linker influence the pharmacokinetics of DM4 ADCs?

A2: The sulfo-SPDB linker is a cleavable linker that is designed to be stable in circulation but to release the DM4 payload inside target cells where the environment is more reducing. The stability of the linker in the bloodstream is crucial for minimizing premature release of the cytotoxic DM4, which could lead to off-target toxicity and altered pharmacokinetic profiles. While the linker itself is designed for stability, the overall ADC's PK is significantly influenced by the DAR.

Q3: What are the primary challenges in the bioanalysis of high DAR this compound ADCs?

A3: The bioanalysis of high DAR this compound ADCs presents several challenges. The heterogeneity of ADC preparations, with a mixture of different DAR species, makes it difficult to accurately quantify the active components. The increased hydrophobicity of high DAR ADCs can lead to aggregation and non-specific binding in bioanalytical assays, potentially affecting accuracy and reproducibility. Furthermore, quantifying the different analytes of interest, such as total antibody, conjugated antibody, and free payload, requires the development and validation of multiple complex assays.

Troubleshooting Guides

Issue 1: Faster than Expected Clearance of High DAR this compound ADC in Preclinical Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Hydrophobicity and Aggregation 1. Characterize ADC Aggregation: Use Size Exclusion Chromatography (SEC) to quantify aggregate levels in the dosing solution. 2. Optimize Formulation: Consider reformulating the ADC in a buffer that minimizes aggregation. This may involve adjusting pH or including stabilizing excipients. 3. Hydrophilic Linkers: For future ADC designs, consider using more hydrophilic linkers to counterbalance the hydrophobicity of the DM4 payload, which can improve PK profiles even at high DARs.
Target-Mediated Drug Disposition (TMDD) 1. Evaluate Target Expression: Assess the level of target antigen expression in the preclinical model. High target expression can lead to rapid binding and internalization of the ADC, contributing to faster clearance. 2. Dose Range Finding Study: Conduct a dose-range finding study. At higher doses, target-mediated clearance may become saturated, leading to a longer half-life.
Instability of the ADC 1. Assess In Vitro Stability: Evaluate the stability of the ADC in plasma from the preclinical species in vitro to check for premature drug deconjugation. 2. Quantify Free Payload: Measure the concentration of free DM4 in plasma samples from the PK study to assess the extent of in vivo deconjugation.
Issue 2: High Variability in Pharmacokinetic Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Dosing 1. Verify Dosing Solution: Ensure the dosing solution is homogeneous and that the concentration is accurately determined before administration. 2. Standardize Administration Technique: Use a consistent and validated method for intravenous administration to minimize variability between animals.
Bioanalytical Assay Issues 1. Assay Validation: Thoroughly validate the bioanalytical assays (e.g., ELISA, LC-MS/MS) for accuracy, precision, selectivity, and stability. 2. Matrix Effects: Evaluate and minimize matrix effects in the bioanalytical method. This is particularly important when analyzing plasma or tissue homogenates. 3. Use of Appropriate Standards: Ensure that the calibration standards and quality controls are representative of the ADC species being measured.
Biological Variability 1. Increase Sample Size: Use a sufficient number of animals per time point to account for biological variability. 2. Homogeneous Animal Cohorts: Use animals of the same age, sex, and health status to minimize inter-animal differences.

Data Presentation

Table 1: Impact of DAR on Pharmacokinetic Parameters of a Folate Receptor α-Targeting this compound ADC in Mice

DAR (Average)Clearance (mL/hr/kg)Half-life (t½, hours)Exposure (AUC, µg*hr/mL)
~2LowLongHigh
~6Comparable to DAR ~2Comparable to DAR ~2Comparable to DAR ~2
~9-10HighShortLow

Note: This table summarizes qualitative trends observed in preclinical studies. Actual values can vary depending on the specific antibody, target, and experimental conditions.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use an appropriate mouse strain (e.g., CD-1) for the study.

  • ADC Administration: Administer a single intravenous (IV) dose of the this compound ADC via the tail vein. A typical dose might be 10 mg/kg.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein.

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentrations of total antibody and/or conjugated antibody in the plasma samples using a validated ELISA or LC-MS/MS method.

Protocol 2: Total Antibody Quantification by ELISA
  • Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human IgG) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Quantification: Calculate the concentration of the total antibody in the samples by interpolating from the standard curve.

Protocol 3: DAR Characterization by Hydrophobic Interaction Chromatography (HIC)
  • Column: Use a HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Gradient Elution: Inject the sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The retention time of the ADC species will increase with the DAR. The relative peak areas of the different species can be used to calculate the average DAR.

Visualizations

High_DAR_Impact_on_PK cluster_0 ADC Characteristics cluster_1 Pharmacokinetic Consequences High_DAR High DAR (e.g., >8) Increased_Hydrophobicity Increased Hydrophobicity High_DAR->Increased_Hydrophobicity leads to Aggregation Increased Aggregation Increased_Hydrophobicity->Aggregation MPS_Uptake Enhanced MPS Uptake (Liver) Aggregation->MPS_Uptake Faster_Clearance Faster Clearance MPS_Uptake->Faster_Clearance Shorter_Half_Life Shorter Half-Life Faster_Clearance->Shorter_Half_Life Reduced_Exposure Reduced Exposure (AUC) Faster_Clearance->Reduced_Exposure

Caption: Impact of high DAR on ADC pharmacokinetics.

PK_Analysis_Workflow cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis Dosing ADC Dosing (IV) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation ELISA ELISA (Total Antibody) Plasma_Separation->ELISA LCMS LC-MS/MS (Conjugated ADC, Free Payload) Plasma_Separation->LCMS PK_Modeling Pharmacokinetic Modeling ELISA->PK_Modeling LCMS->PK_Modeling

Caption: Experimental workflow for ADC PK studies.

Troubleshooting_Logic Start Unexpected PK Profile (e.g., Fast Clearance) Check_ADC Characterize Dosing Solution (Aggregation, DAR) Start->Check_ADC Check_Assay Review Bioanalytical Method Validation Start->Check_Assay Check_Model Assess In Vivo Model (Target Expression) Start->Check_Model ADC_OK ADC Characteristics as Expected Check_ADC->ADC_OK Pass ADC_Issue ADC Quality Issue (e.g., High Aggregates) Check_ADC->ADC_Issue Fail Assay_OK Assay Performance Meets Criteria Check_Assay->Assay_OK Pass Assay_Issue Assay Performance Issue Check_Assay->Assay_Issue Fail Model_OK Model is Appropriate Check_Model->Model_OK Pass Model_Issue Biological Factor (e.g., TMDD) Check_Model->Model_Issue Fail

Caption: Troubleshooting logic for unexpected PK results.

References

Technical Support Center: Enhancing In Vivo Stability of Sulfo-SPDB-DM4 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfo-SPDB-DM4 Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo application of this compound ADCs. Our goal is to provide actionable strategies to improve the stability and overall performance of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-payload system and why is it used in ADCs?

The this compound is a widely used linker-payload combination in the development of Antibody-Drug Conjugates.[] It consists of:

  • DM4: A potent maytansinoid cytotoxic agent that induces cell death by inhibiting tubulin polymerization.[]

  • sulfo-SPDB linker: A chemically cleavable disulfide linker. The "sulfo-" modification enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the ADC.[] The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) portion of the linker is designed to be stable in systemic circulation but is cleaved in the reducing environment of the tumor cell, releasing the active DM4 payload.[]

Q2: What are the primary instability issues observed with this compound ADCs?

Researchers may encounter several instability issues with this compound ADCs, including:

  • Premature Payload Release: The disulfide bond in the SPDB linker can be susceptible to premature cleavage in the bloodstream, leading to the off-target release of DM4 and potential systemic toxicity.[3]

  • Aggregation: The conjugation of the hydrophobic DM4 payload can increase the overall hydrophobicity of the antibody, leading to the formation of soluble and insoluble aggregates. Aggregation can affect the ADC's pharmacokinetics, efficacy, and immunogenicity.

  • Deconjugation: In some cases, the linker may be cleaved from the antibody, resulting in an unconjugated antibody and a free linker-payload complex.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of this compound ADCs?

The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts the stability and therapeutic index of an ADC.

  • High DAR: A high DAR can increase the hydrophobicity of the ADC, leading to a greater propensity for aggregation and faster clearance from circulation. While in vitro potency may increase with a higher DAR, the in vivo efficacy might be compromised due to poor pharmacokinetics.

  • Low DAR: A low DAR may result in insufficient delivery of the cytotoxic payload to the tumor, leading to reduced efficacy.

Finding the optimal DAR is a key aspect of ADC development, typically balancing efficacy and safety. Preclinical studies suggest that a DAR of 2 to 6 provides a better therapeutic index for maytansinoid conjugates compared to very high DAR ADCs (e.g., 9-10).

Troubleshooting Guides

Issue 1: Premature Release of DM4 Payload in Circulation

Symptoms:

  • Increased systemic toxicity in animal models.

  • Reduced ADC efficacy at a given dose.

  • Detection of free DM4 or its metabolites in plasma samples.

Potential Causes:

  • Instability of the disulfide bond in the SPDB linker.

  • Presence of reducing agents in the formulation or in vivo environment.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Increase Steric Hindrance Around the Disulfide Bond Synthesize and evaluate linkers with bulkier chemical groups near the disulfide bond. For example, compare the stability of ADCs made with SPP-DM1 and the more sterically hindered SPDB-DM4.Increased steric hindrance can protect the disulfide bond from premature reduction, leading to enhanced plasma stability and a longer ADC half-life.
Optimize Formulation Screen different buffer conditions (pH, ionic strength) and excipients (e.g., stabilizers) to identify a formulation that minimizes premature payload release.A stable formulation can help maintain the integrity of the ADC in storage and during administration.
Site-Specific Conjugation Employ site-specific conjugation techniques to attach the this compound to specific, less accessible sites on the antibody.This can shield the linker from the surrounding environment, potentially increasing its stability.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the rate of DM4 release from a this compound ADC in plasma.

Materials:

  • This compound ADC

  • Control ADC with a stable linker

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Method:

  • Incubate the this compound ADC and the control ADC in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Isolate the ADC from the plasma using immunoaffinity capture beads.

  • Analyze the captured ADC and the plasma supernatant by LC-MS/MS to quantify the amount of intact ADC and released DM4.

  • Calculate the half-life of the ADC in plasma.

Logical Workflow for Troubleshooting Premature Payload Release

G start High Systemic Toxicity or Reduced Efficacy Observed check_free_drug Measure Free DM4 in Plasma start->check_free_drug high_free_drug High Levels of Free DM4 Detected check_free_drug->high_free_drug linker_instability Hypothesis: Premature Linker Cleavage high_free_drug->linker_instability strategy1 Increase Steric Hindrance of Linker linker_instability->strategy1 strategy2 Optimize Formulation linker_instability->strategy2 strategy3 Site-Specific Conjugation linker_instability->strategy3 evaluate Re-evaluate In Vivo Stability and Efficacy strategy1->evaluate strategy2->evaluate strategy3->evaluate stable Improved Stability and Therapeutic Index evaluate->stable

Caption: Troubleshooting workflow for premature payload release.

Issue 2: ADC Aggregation

Symptoms:

  • Visible precipitation or turbidity in the ADC formulation.

  • Presence of high molecular weight species detected by size-exclusion chromatography (SEC-HPLC).

  • Inconsistent pharmacokinetic profiles.

Potential Causes:

  • Increased hydrophobicity due to the conjugation of DM4.

  • Unfavorable formulation conditions (e.g., pH, ionic strength).

  • High Drug-to-Antibody Ratio (DAR).

  • Freeze-thaw or mechanical stress.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Optimize Formulation pH Conduct a pH screening study to identify the pH at which the ADC exhibits the highest physical stability and minimal aggregation.The optimal pH will minimize protein-protein interactions and reduce the tendency for aggregation.
Incorporate Hydrophilic Linkers or Spacers If possible, incorporate polyethylene glycol (PEG) or other hydrophilic moieties into the linker design to counteract the hydrophobicity of the DM4 payload.A more hydrophilic ADC will have better solubility and reduced aggregation.
Optimize DAR Prepare ADCs with varying DARs and assess their aggregation propensity using SEC-HPLC and dynamic light scattering (DLS).A lower DAR may reduce hydrophobicity-driven aggregation.
Screen Excipients Evaluate the effect of different excipients, such as surfactants (e.g., polysorbate 20/80) and stabilizers (e.g., sucrose, trehalose), on ADC aggregation.The right excipients can protect the ADC from aggregation during storage and handling.

Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a this compound ADC sample.

Materials:

  • This compound ADC sample

  • SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Method:

  • Equilibrate the SEC-HPLC column with the mobile phase.

  • Inject the ADC sample onto the column.

  • Monitor the elution profile using a UV detector at 280 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight species.

  • Calculate the percentage of each species to determine the extent of aggregation.

Signaling Pathway of Aggregation and Mitigation

G cluster_causes Causes of Aggregation cluster_consequences Consequences cluster_mitigation Mitigation Strategies hydrophobicity Increased Hydrophobicity (DM4 Payload) aggregation ADC Aggregation hydrophobicity->aggregation high_dar High DAR high_dar->aggregation bad_formulation Suboptimal Formulation (pH, Excipients) bad_formulation->aggregation pk_issues Altered Pharmacokinetics aggregation->pk_issues efficacy_loss Reduced Efficacy aggregation->efficacy_loss immunogenicity Potential Immunogenicity aggregation->immunogenicity optimize_dar Optimize DAR optimize_dar->aggregation optimize_formulation Optimize Formulation optimize_formulation->aggregation hydrophilic_linker Hydrophilic Linker/Spacer hydrophilic_linker->aggregation

Caption: Factors leading to ADC aggregation and mitigation strategies.

Quantitative Data Summary

Table 1: Impact of Linker Steric Hindrance on ADC Stability

LinkerSteric HindranceRelative Plasma Stability (Half-life)Reference
SPDPLowLower
SPPMediumModerate
sulfo-SPDB High Higher

Note: This table provides a qualitative comparison based on published literature. Actual half-life values will vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Clearance

Average DARClearance RateLiver Accumulation (%ID/g)Reference
~2-6Comparable7-10
~9-10Rapid24-28

Note: Data from a preclinical study with maytansinoid ADCs. %ID/g = percentage of injected dose per gram of tissue.

References

Technical Support Center: Overcoming Resistance to DM4-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-based antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming cancer cell resistance to DM4 payloads.

Frequently Asked Questions (FAQs)

Q1: What is DM4 and how does it work as an ADC payload?

DM4, also known as ravtansine, is a potent anti-tubulin agent and a derivative of maytansine.[1] As a payload in an antibody-drug conjugate, it is designed to be delivered specifically to cancer cells expressing a target antigen.[2] Once the ADC binds to the target antigen on the cancer cell surface, it is internalized.[3] Inside the cell, the DM4 is released from the antibody and disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][4] Maytansinoids like DM4 are highly potent, with activity in the sub-nanomolar range, making them effective cytotoxic agents for ADCs.

Q2: What are the primary mechanisms of acquired resistance to DM4-based ADCs?

Cancer cells can develop resistance to DM4-based ADCs through several mechanisms:

  • Target Antigen Downregulation: A common mechanism is the reduction of the target antigen (e.g., HER2) on the cell surface. This limits the binding of the ADC and subsequent internalization of the DM4 payload.

  • Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCC1 (MRP1). These pumps actively transport the DM4 payload out of the cell, reducing its intracellular concentration and cytotoxic effect.

  • Defective ADC Processing and Trafficking: Resistance can arise from alterations in the endocytic and lysosomal pathways. This can include inefficient internalization of the ADC-antigen complex or impaired lysosomal function, which is necessary for the release of the DM4 payload.

  • Alterations in Tubulin or Apoptotic Pathways: While less common, mutations in tubulin, the target of DM4, or dysregulation of apoptotic signaling pathways can also contribute to resistance.

Q3: We are observing inconsistent IC50 values in our DM4-ADC cytotoxicity assays. What are the potential causes?

Inconsistent IC50 values in cytotoxicity assays are a frequent challenge. Several factors can contribute to this variability:

  • Cell Health and Passage Number: Ensure that cells are healthy, in the exponential growth phase, and at a consistent, low passage number. High passage numbers can lead to genetic drift and altered characteristics.

  • Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Optimize and maintain a consistent seeding density for each experiment.

  • ADC Quality and Handling: DM4-ADCs can be prone to aggregation. Ensure proper storage and handling, and visually inspect for precipitates before use. Minimize freeze-thaw cycles by aliquoting the ADC upon receipt.

  • Assay Duration: As DM4 is a tubulin inhibitor, its cytotoxic effect is dependent on cells entering mitosis. The incubation time of the assay should be optimized to allow for this. For tubulin inhibitors, an incubation of 72 to 96 hours is often recommended.

Q4: Can changing the linker or payload overcome DM4 resistance?

Yes, modifying the ADC components can be an effective strategy. For instance, cells resistant to an ADC with a non-cleavable linker may retain sensitivity to an ADC with a cleavable linker. This is because different linkers can alter the properties of the released cytotoxic metabolite. Additionally, switching to an ADC with a different class of payload (e.g., a DNA-damaging agent instead of a microtubule inhibitor) can circumvent resistance mechanisms specific to DM4.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value (Reduced Potency) of DM4-ADC

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Reduced Target Antigen Expression 1. Confirm Antigen Expression: Use flow cytometry or Western blot to quantify the expression level of the target antigen on your resistant cell line compared to the sensitive parental line. 2. Consider Alternative Models: If antigen loss is confirmed, you may need to use a different cell line with stable, high target expression for your experiments.
Increased Drug Efflux 1. Assess Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123 for ABCB1) to measure the activity of drug efflux pumps. 2. Inhibit Efflux Pumps: Perform cytotoxicity assays in the presence of known ABC transporter inhibitors (e.g., verapamil for ABCB1) to see if sensitivity to the DM4-ADC is restored. 3. Quantify Pump Expression: Use qRT-PCR or Western blot to measure the expression levels of relevant ABC transporter genes (e.g., ABCB1, ABCC1).
Impaired ADC Internalization or Trafficking 1. Internalization Assay: Perform an internalization assay using a fluorescently labeled antibody or ADC to visualize and quantify its uptake into the cells. 2. Lysosomal Function Assay: Use a lysosomal activity probe (e.g., LysoTracker) to assess the integrity and function of the lysosomal compartment.
Degradation of ADC 1. Check ADC Integrity: Analyze the ADC by size-exclusion chromatography (SEC) to check for aggregation or fragmentation. 2. Assess Payload Stability: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the stability of the DM4 payload on the antibody under assay conditions.
Issue 2: Complete Lack of Cytotoxicity of DM4-ADC

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Cell Line 1. Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling.
Absence of Target Antigen 1. Confirm Antigen Expression: As in Issue 1, use flow cytometry or Western blot to confirm the presence of the target antigen on the cell surface.
Inactive DM4 Payload 1. Confirm Payload Activity: Test the cytotoxicity of the free DM4 payload on your cell line to ensure it is active.
Experimental Error 1. Review Protocol: Carefully review all steps of your experimental protocol, including calculations for dilutions and concentrations. 2. Positive Control: Include a positive control compound with a known mechanism of action to ensure the assay is performing as expected.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating resistance to maytansinoid-based ADCs.

Table 1: IC50 Values and Fold Resistance in DM4/DM1-ADC Resistant Cell Lines

Cell LineADC/DrugIC50 (Parental)IC50 (Resistant)Fold ResistancePrimary Resistance Mechanism
MDA-MB-361 T-DM11.6 nM~410 nM~256Increased ABCC1 expression
JIMT-1 T-DM1~10 nM~160 nM~16Decreased HER2 expression
KPL-4 T-DM1---Decreased HER2 expression
BT-474M1 T-DM1---Altered ADC trafficking

Data synthesized from multiple sources. Actual values may vary between experiments.

Table 2: Changes in Protein Expression in Resistant Cell Lines

Cell LineResistance toProteinChange in Expression (Resistant vs. Parental)
MDA-MB-361-TM Trastuzumab-MaytansinoidABCC1Increased
JIMT-1-TM Trastuzumab-MaytansinoidHER2Decreased
KPL-4 TR T-DM1HER2Decreased
BT-474M1 TR T-DM1-Altered lysosomal trafficking proteins

Data synthesized from multiple sources.

Key Experimental Protocols

Protocol 1: Generation of DM4-ADC Resistant Cell Lines

Objective: To develop a cancer cell line with acquired resistance to a DM4-based ADC through chronic exposure.

Materials:

  • Parental cancer cell line of interest

  • DM4-based ADC

  • Complete cell culture medium

  • 96-well and larger format tissue culture plates

  • MTT or other viability assay reagents

Methodology:

  • Determine Initial IC50: Perform a standard cytotoxicity assay to determine the IC50 of the DM4-ADC in the parental cell line.

  • Chronic Exposure: Culture the parental cells in the continuous presence of the DM4-ADC at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the DM4-ADC in the culture medium. This is typically done in a stepwise manner over several months.

  • Monitor Resistance: Periodically, perform cytotoxicity assays on the resistant cell population to determine the shift in IC50 compared to the parental cells.

  • Isolate Resistant Clones (Optional): Once a significant level of resistance is achieved, you can isolate single-cell clones by limiting dilution to establish a homogenous resistant cell line.

  • Maintain Resistant Culture: Maintain the established resistant cell line in culture medium containing a maintenance concentration of the DM4-ADC to ensure the stability of the resistant phenotype.

Protocol 2: Cytotoxicity Assay (MTT-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a DM4-ADC.

Materials:

  • Sensitive and resistant cancer cell lines

  • DM4-based ADC and control ADC

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the DM4-ADC in complete medium and add to the appropriate wells. Include wells with untreated cells as a negative control and a vehicle control if applicable.

  • Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors like DM4).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Flow Cytometry for Target Antigen Expression

Objective: To quantify the cell surface expression of the target antigen.

Materials:

  • Sensitive and resistant cancer cell lines

  • Primary antibody against the target antigen (the same clone as in the ADC is ideal)

  • Fluorescently labeled secondary antibody

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody at a predetermined optimal concentration on ice.

  • Washing: Wash the cells with flow cytometry buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.

  • Washing: Wash the cells to remove unbound secondary antibody.

  • Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI), which corresponds to the level of antigen expression. Compare the MFI of the resistant cells to the sensitive parental cells.

Visualizations

DM4_Resistance_Pathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC DM4-ADC Target Target Antigen (e.g., HER2) ADC->Target Binding Internalization Endocytosis Target->Internalization Internalization EffluxPump ABC Transporter (e.g., ABCB1) EffluxPump->ADC Reduced Intracellular Concentration Lysosome Lysosome Internalization->Lysosome Trafficking DM4_Released Released DM4 Lysosome->DM4_Released Payload Release DM4_Released->EffluxPump Efflux Tubulin Tubulin DM4_Released->Tubulin Target Binding Apoptosis Apoptosis Tubulin->Apoptosis Cell Death Res_Antigen Resistance: Target Downregulation Res_Antigen->Target Res_Efflux Resistance: Efflux Pump Upregulation Res_Efflux->EffluxPump Res_Trafficking Resistance: Defective Trafficking Res_Trafficking->Lysosome

Caption: Key signaling pathways and mechanisms of resistance to DM4-based ADCs.

Troubleshooting_Workflow Start Start: High IC50 or No Cytotoxicity Observed Check_Cells 1. Verify Cell Line (Authenticity, Passage, Health) Start->Check_Cells Check_ADC 2. Assess ADC Quality (Aggregation, Stability) Check_Cells->Check_ADC Cells OK Check_Antigen 3. Quantify Target Antigen Expression (Flow Cytometry) Check_ADC->Check_Antigen ADC OK Check_Efflux 4. Evaluate Efflux Pump Activity/Expression Check_Antigen->Check_Efflux Antigen Present No_Antigen Outcome: Antigen Loss Check_Antigen->No_Antigen Antigen Low/Absent Check_Internalization 5. Assess ADC Internalization & Trafficking Check_Efflux->Check_Internalization Normal Efflux High_Efflux Outcome: Efflux Pump Upregulation Check_Efflux->High_Efflux High Efflux Resolve Problem Resolved Check_Internalization->Resolve Normal Trafficking Bad_Trafficking Outcome: Defective Trafficking Check_Internalization->Bad_Trafficking Impaired Trafficking

Caption: A logical workflow for troubleshooting DM4-ADC resistance in experiments.

Logical_Relationships cluster_mechanisms Primary Resistance Mechanisms cluster_strategies Overcoming Resistance Strategies Resistance Acquired DM4 Resistance Antigen_Loss Target Antigen Downregulation Resistance->Antigen_Loss Efflux_Up Efflux Pump Upregulation Resistance->Efflux_Up Trafficking_Defect Impaired ADC Trafficking/Processing Resistance->Trafficking_Defect Bispecific_ADC Bispecific ADC Antigen_Loss->Bispecific_ADC Change_Payload Switch Payload Efflux_Up->Change_Payload Combination_Tx Combination Therapy (e.g., with efflux inhibitor) Efflux_Up->Combination_Tx Trafficking_Defect->Change_Payload Change_Linker Modify Linker Trafficking_Defect->Change_Linker

Caption: Logical relationships between DM4 resistance mechanisms and strategies to overcome them.

References

Navigating the Challenges of Sulfo-SPDB-DM4 ADC Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of antibody-drug conjugates (ADCs) is a critical step in their development, directly impacting their safety, efficacy, and stability. Sulfo-SPDB-DM4, a potent ADC utilizing a disulfide linker, presents a unique set of challenges during purification. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the purification of this compound ADCs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Purification Yield

Question: We are experiencing a significant loss of our this compound ADC during the purification process. What are the potential causes and how can we improve the yield?

Answer: Low yield during ADC purification is a common issue that can stem from several factors throughout the workflow. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Aggregation: The conjugation of the hydrophobic DM4 payload can increase the propensity for the ADC to aggregate. These aggregates are often removed during purification, leading to a lower yield of the desired monomeric ADC.

    • Troubleshooting:

      • Optimize Buffer Conditions: Screen different buffer pH and excipients to enhance ADC solubility and stability. The addition of non-ionic surfactants (e.g., polysorbate 20 or 80) or other stabilizers can help prevent aggregation.

      • Control Protein Concentration: High protein concentrations can promote aggregation. Consider performing purification at a lower concentration if aggregation is a persistent issue.

      • Gentle Handling: Minimize physical stress on the ADC solution, such as vigorous vortexing or harsh pumping, which can induce aggregation.

  • Non-Specific Binding: The ADC may be binding non-specifically to the chromatography resin or other surfaces.

    • Troubleshooting:

      • Column Conditioning: Thoroughly equilibrate the chromatography column with the appropriate buffer to minimize non-specific interactions.

      • Optimize Elution Conditions: For methods like Hydrophobic Interaction Chromatography (HIC), a shallower gradient or a step elution might be necessary to ensure the complete recovery of the ADC.

      • Choice of Resin: Select a chromatography resin with a chemistry that minimizes non-specific binding of your specific ADC.

  • Precipitation: The ADC may be precipitating out of solution due to poor solubility in the purification buffers.

    • Troubleshooting:

      • Solubility Screening: Before large-scale purification, perform small-scale solubility tests of the crude ADC in various buffer conditions to identify the optimal formulation.

      • Temperature Control: Perform purification steps at a controlled temperature (e.g., 4°C) to improve the stability and solubility of the ADC.

  • Instability of the Linker-Payload: The sulfo-SPDB linker, being a disulfide-based linker, can be susceptible to reduction, leading to premature cleavage of the DM4 payload.

    • Troubleshooting:

      • Avoid Reducing Agents: Ensure that no reducing agents are present in any of the purification buffers.

      • Control pH: Maintain the pH of the buffers within a range that ensures the stability of the disulfide bond. Extreme pH values should be avoided.

ADC Aggregation

Question: Our purified this compound ADC shows a high percentage of aggregates. What are the primary causes and how can we mitigate this?

Answer: Aggregation is a critical quality attribute to control as it can impact the ADC's efficacy, pharmacokinetics, and immunogenicity. The hydrophobic nature of the DM4 payload is a major contributor to aggregation.

  • Causes of Aggregation:

    • Hydrophobic Interactions: The exposed hydrophobic regions of the DM4 payload can interact between ADC molecules, leading to the formation of aggregates.

    • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.

    • Sub-optimal Buffer Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing excipients can promote aggregation.[]

    • Physical Stress: Freeze-thaw cycles, shear stress from pumping, and vigorous mixing can induce protein unfolding and subsequent aggregation.[2]

  • Mitigation Strategies:

    • Formulation Optimization:

      • pH Screening: Evaluate a range of pH values for the purification and final formulation buffers to find the isoelectric point of the ADC and work at a pH where it is most soluble.

      • Excipient Screening: Include stabilizers such as surfactants (e.g., polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) in the buffers to minimize protein-protein interactions.

    • Purification Process Optimization:

      • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DAR values and can also help in removing aggregates.

      • Size Exclusion Chromatography (SEC): SEC is a standard method for removing aggregates and separating the monomeric ADC from higher molecular weight species.

    • Control of Conjugation Conditions:

      • DAR Control: Optimize the conjugation reaction to achieve a lower and more homogeneous DAR distribution.

Poor Purity Profile

Question: After purification, our this compound ADC still contains significant amounts of unconjugated antibody and free drug-linker. How can we improve the purity?

Answer: Achieving high purity is essential to ensure the safety and efficacy of the ADC. The presence of unconjugated antibody reduces the potency of the final product, while residual free drug-linker can lead to off-target toxicity.

  • Strategies to Improve Purity:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating molecules based on their hydrophobicity. Since the conjugation of DM4 increases the hydrophobicity of the antibody, HIC can effectively separate the ADC from the unconjugated antibody. Different DAR species will also have varying retention times on a HIC column, allowing for their separation.

    • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The conjugation process can alter the charge of the antibody, enabling the separation of the ADC from the unconjugated antibody using IEX.

    • Tangential Flow Filtration (TFF): TFF, or diafiltration, is effective for removing small molecule impurities like the free this compound drug-linker from the much larger ADC.

    • Size Exclusion Chromatography (SEC): While primarily used for aggregate removal, SEC can also be used to separate the ADC from smaller impurities if there is a significant size difference.

Linker-Payload Instability

Question: We are concerned about the stability of the sulfo-SPDB disulfide linker during our purification process. What are the signs of instability and how can we prevent it?

Answer: The disulfide bond in the sulfo-SPDB linker is designed to be cleaved within the reducing environment of the target cell. However, premature cleavage during purification can lead to the loss of the cytotoxic payload and reduced efficacy.

  • Signs of Instability:

    • Presence of free DM4 or related species in the purified product.

    • A decrease in the average DAR during the purification process.

    • Increased levels of unconjugated antibody in the final product.

  • Prevention Strategies:

    • Avoid Reducing Agents: Scrupulously avoid any reducing agents (e.g., DTT, TCEP) in all purification buffers and on all equipment.

    • Control pH: Maintain a neutral to slightly acidic pH (e.g., pH 6.0-7.5) during purification, as basic conditions can promote disulfide bond exchange and cleavage.

    • Minimize Processing Time: Reduce the duration of the purification process to minimize the time the ADC is exposed to potentially destabilizing conditions.

    • Trisulfide Bond Consideration: Be aware that the presence of trisulfide bonds in the starting monoclonal antibody can react with the DM4 payload during conjugation, potentially leading to linker instability and fragmentation.[3] Careful monitoring and control of the antibody starting material are crucial.[3]

Quantitative Data Summary

The following tables provide a summary of typical parameters and expected outcomes for the purification of this compound ADCs. These values are illustrative and may vary depending on the specific antibody, conjugation conditions, and purification setup.

Table 1: Typical Recovery and Purity for ADC Purification Methods

Purification MethodTypical Recovery (%)Purity (% Monomer)Key Impurities Removed
Size Exclusion Chromatography (SEC) > 90%> 98%Aggregates, Fragments
Hydrophobic Interaction Chromatography (HIC) 70 - 90%> 95%Unconjugated Antibody, Different DAR species, Aggregates
Ion-Exchange Chromatography (IEX) 80 - 95%> 95%Unconjugated Antibody, Charge Variants
Tangential Flow Filtration (TFF) > 95%N/AFree Drug-Linker, Small Molecule Impurities

Table 2: Typical Buffer Conditions for ADC Purification

Chromatography MethodTypical Mobile Phase ATypical Mobile Phase BGradient/Elution
Size Exclusion Chromatography (SEC) Phosphate Buffered Saline (PBS), pH 7.4IsocraticIsocratic Elution
Hydrophobic Interaction Chromatography (HIC) High salt buffer (e.g., 1-2 M Ammonium Sulfate in Phosphate Buffer, pH 7.0)Low salt buffer (e.g., Phosphate Buffer, pH 7.0)Decreasing salt gradient
Ion-Exchange Chromatography (IEX) - Cation Exchange Low salt buffer (e.g., 20 mM Sodium Acetate, pH 5.0)High salt buffer (e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0)Increasing salt gradient
Ion-Exchange Chromatography (IEX) - Anion Exchange Low salt buffer (e.g., 20 mM Tris, pH 8.0)High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)Increasing salt gradient

Experimental Protocols & Methodologies

Detailed Methodology: Size Exclusion Chromatography (SEC) for Aggregate Removal
  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl) is equilibrated with at least 2 column volumes of the mobile phase.

  • Mobile Phase: A typical mobile phase is Phosphate Buffered Saline (PBS) at pH 7.4. The composition can be optimized to improve resolution and stability.

  • Sample Preparation: The ADC sample is filtered through a 0.22 µm filter before injection.

  • Injection and Elution: The sample is injected onto the column and eluted isocratically with the mobile phase at a constant flow rate.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Fraction Collection: Fractions corresponding to the monomeric ADC peak are collected.

  • Analysis: The collected fractions are analyzed for purity (monomer content) and concentration.

Detailed Methodology: Hydrophobic Interaction Chromatography (HIC) for Purity and DAR Separation
  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with the starting mobile phase (Mobile Phase A).

  • Mobile Phase A (Binding Buffer): A high concentration of a kosmotropic salt, such as 1.5 M ammonium sulfate in 25 mM potassium phosphate at pH 7.0.[4]

  • Mobile Phase B (Elution Buffer): The same buffer as Mobile Phase A but without the salt, for example, 25 mM potassium phosphate at pH 7.0. To enhance elution, a small percentage of an organic solvent like isopropanol (e.g., 25%) can be included in Mobile Phase B.

  • Sample Preparation: The ADC sample is diluted with Mobile Phase A to achieve the desired starting salt concentration for binding to the column.

  • Injection and Gradient Elution: The sample is injected onto the column. A linear gradient from high salt (e.g., 100% Mobile Phase A) to low salt (e.g., 100% Mobile Phase B) is applied to elute the bound species.

  • Detection: The separation is monitored by UV absorbance at 280 nm.

  • Fraction Collection: Fractions are collected across the gradient. Unconjugated antibody will elute first, followed by ADC species with increasing DAR values.

  • Analysis: Collected fractions are analyzed for purity, DAR, and aggregation.

Visualizing the Workflow

Logical Workflow for Troubleshooting Low ADC Purification Yield

Low_Yield_Troubleshooting start Low Purification Yield Observed check_aggregation Check for Aggregation (SEC Analysis) start->check_aggregation check_binding Evaluate Non-Specific Binding start->check_binding check_precipitation Assess for Precipitation start->check_precipitation check_instability Investigate Linker-Payload Instability (DAR Analysis) start->check_instability solution_aggregation Optimize Buffer (pH, Excipients) Reduce Protein Concentration Gentle Handling check_aggregation->solution_aggregation If Aggregation is High solution_binding Thorough Column Equilibration Optimize Elution Gradient Select Appropriate Resin check_binding->solution_binding If Binding is Suspected solution_precipitation Perform Solubility Screening Control Temperature check_precipitation->solution_precipitation If Precipitation is Observed solution_instability Ensure No Reducing Agents Control Buffer pH Minimize Processing Time check_instability->solution_instability If DAR Decreases

Caption: A flowchart outlining the systematic approach to troubleshooting low yield in this compound ADC purification.

Experimental Workflow for this compound ADC Purification

ADC_Purification_Workflow start Crude this compound ADC tff Tangential Flow Filtration (TFF) (Diafiltration) start->tff Remove Free Drug-Linker hic Hydrophobic Interaction Chromatography (HIC) tff->hic Remove Unconjugated Antibody & Separate DAR Species sec Size Exclusion Chromatography (SEC) hic->sec Remove Aggregates final_product Purified this compound ADC sec->final_product

Caption: A typical multi-step chromatographic workflow for the purification of this compound ADCs.

References

Technical Support Center: Minimizing Off-Target Toxicity of Sulfo-SPDB-DM4 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the off-target toxicity of sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the preclinical development of this compound ADCs.

Issue 1: Higher than expected in vivo toxicity (e.g., neutropenia, peripheral neuropathy).

  • Potential Cause A: Premature Cleavage of the Sulfo-SPDB Linker. The disulfide bond in the SPDB linker is designed to be cleaved in the reductive environment of the cell.[] However, instability in circulation can lead to premature release of the DM4 payload, causing systemic toxicity.[2][3]

    • Recommended Action: Conduct a linker stability assay in plasma.[4] This will help determine the rate of premature payload release.

  • Potential Cause B: High Drug-to-Antibody Ratio (DAR). A high DAR can lead to faster clearance, lower tolerability, and a narrower therapeutic index.[2]

    • Recommended Action: Characterize the DAR of your ADC preparation using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS). If the DAR is high, optimize the conjugation process to achieve a lower, more homogenous DAR.

  • Potential Cause C: "On-Target, Off-Tumor" Toxicity. The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.

    • Recommended Action: Evaluate target antigen expression in a panel of normal tissues using immunohistochemistry (IHC) or quantitative real-time PCR (qRT-PCR).

Issue 2: Ocular Toxicity (e.g., blurred vision, keratitis, dry eye).

  • Potential Cause A: Non-specific Uptake of the ADC. Intact ADCs may be taken up by cells in the eye through mechanisms like macropinocytosis. The susceptibility of the eye to ADC cytotoxicity may be due to its ample blood supply and rapidly dividing epithelial cells.

    • Recommended Action: Perform an in vitro cytotoxicity assay using relevant ocular cell lines to assess the direct toxicity of the ADC.

  • Potential Cause B: Bystander Effect of Released DM4. The DM4 payload is cell-permeable and can affect neighboring cells, which can contribute to toxicity in tissues with high cell turnover.

    • Recommended Action: Conduct a bystander effect assay to evaluate the ability of the released payload to kill antigen-negative cells.

Issue 3: Inconsistent or Poor In Vitro Cytotoxicity Results.

  • Potential Cause A: Low Level of Target Antigen Expression. The target cell line may not express sufficient levels of the antigen for effective ADC binding and internalization.

    • Recommended Action: Validate and quantify the surface expression of the target antigen using flow cytometry.

  • Potential Cause B: Inefficient ADC Internalization. For the this compound ADC to be effective, it must be internalized by the target cell to release the DM4 payload in the cytoplasm.

    • Recommended Action: Perform an internalization assay using a fluorescently labeled ADC to confirm uptake by the target cells.

  • Potential Cause C: P-glycoprotein (Pgp) Mediated Efflux. The DM4 payload can be a substrate for efflux pumps like P-glycoprotein, which can reduce its intracellular concentration and cytotoxic effect in multidrug-resistant cells.

    • Recommended Action: Use a cell line known to overexpress Pgp in your cytotoxicity assay and consider co-incubation with a Pgp inhibitor to confirm this mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the DM4 payload?

A1: DM4 is a potent maytansinoid that acts as a tubulin inhibitor. It disrupts microtubule polymerization, leading to cell-cycle arrest in mitosis and subsequent apoptosis.

Q2: How does the sulfo-SPDB linker work and why is it used?

A2: The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a cleavable linker that contains a disulfide bond. This bond is relatively stable in circulation but is readily cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione. This allows for the targeted release of the DM4 payload inside the cancer cells. The sulfonate group enhances the hydrophilicity of the linker, which can help to reduce ADC aggregation and improve pharmacokinetics.

Q3: What is the "bystander effect" and how does it relate to this compound ADCs?

A3: The bystander effect is the ability of a released cytotoxic payload to kill neighboring cells, including those that may not express the target antigen. The DM4 payload, once released from the ADC, is membrane-permeable and can diffuse out of the target cell to kill adjacent cells. This can enhance the anti-tumor efficacy of the ADC, especially in heterogeneous tumors, but it can also contribute to off-target toxicity.

Q4: What are the main mechanisms of off-target toxicity for this compound ADCs?

A4: The main mechanisms include:

  • Premature deconjugation: The linker may be cleaved prematurely in the systemic circulation, releasing the free payload.

  • "On-target, off-tumor" toxicity: The ADC may bind to the target antigen expressed on healthy tissues.

  • Non-specific uptake: The ADC may be taken up by healthy cells through mechanisms like Fc receptor binding or macropinocytosis.

  • Bystander effect: The released DM4 payload can diffuse into and kill healthy cells near the target cells.

Q5: What strategies can be used to minimize the off-target toxicity of this compound ADCs?

A5: Several strategies can be employed:

  • Linker modification: Increasing the steric hindrance around the disulfide bond can enhance linker stability.

  • DAR optimization: A lower drug-to-antibody ratio (DAR) is often associated with a better safety profile.

  • Antibody engineering: Modifying the Fc region of the antibody can reduce Fc receptor-mediated uptake.

  • Co-administration of payload-binding selectivity enhancers (PBSEs): These are agents, such as anti-drug antibodies, that can bind to the prematurely released payload in circulation and promote its clearance, thereby reducing its uptake into healthy tissues.

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DAR ValueSystemic ClearanceTolerabilityTherapeutic IndexIn Vivo Efficacy
Low (e.g., 2) SlowerHigherWiderPotentially lower
High (e.g., 8-10) FasterLowerNarrowerMay be decreased due to poor PK

This table summarizes general trends observed for maytansinoid-conjugated ADCs as reported in the literature.

Table 2: Comparison of Payloads with Bystander Effect

PayloadBystander EffectCell PermeabilityCommon Off-Target Toxicities
DM4 YesPermeablePeripheral neuropathy, Ocular toxicity
MMAE YesPermeablePeripheral neuropathy, Neutropenia
MMAF Limited/NoImpermeableOcular toxicity, Thrombocytopenia
DM1 Limited/NoImpermeableThrombocytopenia, Hepatotoxicity

This table provides a qualitative comparison of common ADC payloads.

Experimental Protocols

1. In Vitro Cytotoxicity Assay

This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete cell culture medium. Add the diluted ADCs to the cells and incubate for a predetermined time (e.g., 72-120 hours).

  • Cell Viability Assessment: Use a tetrazolium-based colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Linker Stability Assay in Plasma

This assay assesses the stability of the sulfo-SPDB linker and the rate of premature payload release in plasma.

  • Incubation: Incubate the this compound ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the free payload from the intact ADC.

  • Quantification of Free Payload: Analyze the supernatant containing the free DM4 payload using LC-MS/MS.

  • Data Analysis: Quantify the amount of released DM4 at each time point and calculate the percentage of payload release over time.

3. ADC Internalization Assay

This assay confirms that the ADC is internalized by the target cells.

  • ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor™ 488).

  • Cell Treatment: Treat antigen-positive cells with the fluorescently labeled ADC for various time points (e.g., 0, 2, 6, 24 hours) at 37°C. Include a non-targeting labeled ADC as a control.

  • Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.

  • Data Analysis: Quantify the increase in mean fluorescence intensity (MFI) over time, which corresponds to the extent of ADC internalization.

4. Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released DM4 payload to kill neighboring antigen-negative cells.

  • Cell Labeling: Label the antigen-positive target cells with one fluorescent dye (e.g., GFP) and the antigen-negative bystander cells with another (e.g., mCherry).

  • Co-culture: Seed a mixed population of the labeled target and bystander cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC for 72-96 hours.

  • Data Acquisition: Use a high-content imaging system to count the number of viable cells of each color.

  • Data Analysis: Determine the IC50 values for both the antigen-positive and antigen-negative cell populations to quantify the bystander killing effect.

Visualizations

cluster_circulation Systemic Circulation cluster_on_target On-Target (Tumor Cell) cluster_off_target Off-Target (Healthy Cell) ADC This compound ADC Free_Payload Free DM4 ADC->Free_Payload Premature Cleavage Tumor_Cell Antigen-Positive Tumor Cell ADC->Tumor_Cell Binding Nonspecific_Uptake Nonspecific Uptake ADC->Nonspecific_Uptake e.g., Macropinocytosis Healthy_Cell Antigen-Negative Healthy Cell Free_Payload->Healthy_Cell Uptake Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Released_DM4_On Released DM4 Lysosome->Released_DM4_On Cleavage Apoptosis_On Apoptosis Released_DM4_On->Apoptosis_On Tubulin Inhibition Released_DM4_On->Healthy_Cell Bystander Effect Toxicity_Off Toxicity Healthy_Cell->Toxicity_Off Nonspecific_Uptake->Toxicity_Off

Caption: Mechanism of on-target efficacy and off-target toxicity of a this compound ADC.

Start High Off-Target Toxicity Observed Check_DAR Characterize DAR (HIC, LC-MS) Start->Check_DAR DAR_High Is DAR > 4? Check_DAR->DAR_High Optimize_Conj Optimize Conjugation Protocol DAR_High->Optimize_Conj Yes Check_Linker Assess Linker Stability (Plasma Incubation Assay) DAR_High->Check_Linker No Optimize_Conj->Check_DAR Linker_Unstable Is Linker Unstable? Check_Linker->Linker_Unstable Modify_Linker Modify Linker Design (e.g., increase steric hindrance) Linker_Unstable->Modify_Linker Yes Check_Off_Tumor Evaluate On-Target, Off-Tumor Expression (IHC) Linker_Unstable->Check_Off_Tumor No Modify_Linker->Check_Linker Expression_High High Expression on Healthy Tissue? Check_Off_Tumor->Expression_High Reconsider_Target Reconsider Target Antigen Expression_High->Reconsider_Target Yes Check_Nonspecific Assess Nonspecific Uptake (In Vitro Cytotoxicity on Relevant Normal Cells) Expression_High->Check_Nonspecific No Uptake_High High Nonspecific Toxicity? Check_Nonspecific->Uptake_High Engineer_Ab Engineer Antibody (e.g., Fc modifications) Uptake_High->Engineer_Ab Yes End Toxicity Minimized Uptake_High->End No Engineer_Ab->Check_Nonspecific

Caption: Troubleshooting workflow for minimizing off-target toxicity of this compound ADCs.

DM4 DM4 Payload Tubulin α/β-Tubulin Dimers DM4->Tubulin Binds to Microtubule Microtubule DM4->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerizes into Disruption Microtubule Disruption Microtubule->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Caspase_Activation Caspase Cascade Activation (Caspase-3, -7, -9) Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway for DM4-induced apoptosis.

References

optimizing storage conditions for long-term stability of sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfo-SPDB-DM4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions for the long-term stability of this compound and Antibody-Drug Conjugates (ADCs) derived from it. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For optimal long-term stability, this compound as a dry powder should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C or -80°C.[1][2][3] Storing under an inert atmosphere, such as nitrogen, is also advised to prevent oxidation.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2] Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C and used within six months for best results. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the primary factors that can affect the stability of my this compound ADC?

A3: The stability of an ADC is influenced by several factors related to both the antibody and the drug-linker. For this compound ADCs, key factors include:

  • Temperature: Higher temperatures accelerate degradation. Storage at recommended low temperatures is crucial.

  • pH: The stability of the disulfide bond in the SPDB linker can be pH-dependent. Extreme pH values should be avoided.

  • Buffer Composition: The choice of buffer can impact ADC stability. For instance, certain buffers can affect glycation rates of lysine residues on the antibody. It is important to use a buffer system that is optimal for both the antibody and the linker.

  • Hydrophobicity: The hydrophobic nature of the DM4 payload can lead to aggregation, especially at high concentrations.

  • Oxidation: Exposure to oxygen can lead to the oxidation of sensitive residues in the antibody or linker.

  • Light Exposure: Photodegradation can occur, so protection from light is necessary.

Q4: What are the signs of this compound or ADC degradation?

A4: Degradation can manifest in several ways, including:

  • Aggregation: An increase in high molecular weight species, which can be detected by Size Exclusion Chromatography (SEC-HPLC).

  • Fragmentation: The appearance of antibody fragments or other smaller species, also detectable by SEC-HPLC.

  • Loss of Conjugated Drug: A decrease in the drug-to-antibody ratio (DAR), which can be measured by techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase HPLC (RP-HPLC) coupled with mass spectrometry.

  • Reduced Potency: A decrease in the cytotoxic activity of the ADC in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound and its ADCs.

Issue 1: ADC Aggregation or Precipitation

Potential Cause Recommended Solution
High Hydrophobicity The DM4 payload is hydrophobic, which can lead to aggregation. Consider using ADC stabilizing buffers that contain excipients to minimize hydrophobic interactions. Lyophilization of the ADC in a suitable stabilizing buffer can also improve long-term stability and reduce aggregation upon reconstitution.
Inappropriate Buffer Conditions The buffer pH and ionic strength can influence protein stability. Perform buffer screening studies to identify the optimal formulation for your specific ADC. A slightly acidic pH (e.g., citrate buffer at pH 6.5) is often preferred for ADC storage.
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of your ADC solution as this can induce aggregation. Aliquot the ADC into single-use vials before freezing.
High Concentration High protein concentrations can increase the propensity for aggregation. If you observe aggregation, you may need to optimize the protein concentration or the formulation.

Issue 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)

Potential Cause Recommended Solution
Inefficient Conjugation Reaction Ensure that the antibody is properly reduced (if performing cysteine conjugation) and that the this compound is fully dissolved and active. Optimize reaction conditions such as pH, temperature, and reagent ratios.
Degradation of this compound Use fresh or properly stored this compound for conjugation. Ensure that stock solutions have not expired.
Inaccurate DAR Measurement Use validated analytical methods to determine the DAR, such as HIC-HPLC, RP-HPLC, or mass spectrometry. UV-Vis spectroscopy can also be used but may be less accurate.
Presence of Trisulfide Bonds in the Antibody The presence of trisulfide bonds in the monoclonal antibody can react with the DM4 payload during conjugation, leading to a slight increase and variability in the DAR. It is important to characterize the antibody starting material for the presence of trisulfide bonds.

Issue 3: Premature Drug Release

Potential Cause Recommended Solution
Linker Instability The disulfide bond in the SPDB linker is designed to be cleaved in the reducing environment of the cell. However, some premature release can occur in circulation. The sulfo-SPDB linker is designed for enhanced stability. If you suspect premature release, analyze the ADC stability in plasma using LC-MS to detect the free drug.
Degradation of the ADC Improper storage or handling can lead to the degradation of the ADC and release of the payload. Follow the recommended storage and handling procedures strictly.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and its Derivatives

Material Form Temperature Protection Additional Notes
This compound Dry Powder-20°C to -80°CProtect from light and moisture.Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).
This compound Stock Solution In Anhydrous DMSO-80°CProtect from light.Aliquot into single-use vials to avoid freeze-thaw cycles. Use within 6 months.
This compound ADC Liquid Formulation≤ -20°CProtect from light.Use of ADC stabilizing buffers is recommended. Avoid repeated freeze-thaw cycles.
This compound ADC Lyophilized Powder≤ -20°CProtect from light and moisture.Lyophilization in ADC stabilizing buffer can enhance long-term stability.

Experimental Protocols

Protocol 1: Assessment of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)

  • Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments in an ADC sample.

  • Instrumentation: An HPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A physiological pH buffer, such as 1x phosphate-buffered saline (PBS), is typically used. The mobile phase should be filtered and degassed.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detection Wavelength: 280 nm for the protein and a wavelength specific to the drug if possible.

  • Data Analysis: Integrate the peak areas of the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer). Calculate the percentage of each species relative to the total peak area.

Protocol 2: Preparation of Lyophilized ADC for Long-Term Storage

  • Objective: To prepare a stable, lyophilized form of the ADC to minimize degradation and aggregation during long-term storage.

  • Materials:

    • Purified ADC solution.

    • 5x ADC Stabilizing Buffer (a citrate-based buffer at pH 6.5 is often a good choice).

    • Lyophilizer.

  • Procedure:

    • Buffer exchange the purified ADC into a 1x ADC stabilizing buffer using dialysis or a desalting column.

    • Determine the concentration of the ADC in the stabilizing buffer.

    • Aliquot the ADC solution into lyophilization vials. The fill volume should be appropriate for the vial size.

    • Partially insert the stoppers onto the vials.

    • Freeze the samples in the lyophilizer according to a validated freezing protocol. Controlled freezing is recommended to prevent protein denaturation.

    • Apply a primary drying cycle under vacuum to sublimate the ice.

    • Apply a secondary drying cycle at a slightly elevated temperature to remove residual moisture.

    • Backfill the chamber with an inert gas like nitrogen and fully stopper the vials.

    • Seal the vials with aluminum caps.

  • Storage: Store the lyophilized ADC at ≤ -20°C, protected from light.

Visualizations

experimental_workflow cluster_prep ADC Preparation & Formulation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_results Data Analysis prep_adc Prepare ADC with This compound buffer_exchange Buffer Exchange into Stabilizing Buffer prep_adc->buffer_exchange aliquot Aliquot for Storage and Testing buffer_exchange->aliquot liquid_storage Liquid Storage (≤ -20°C) aliquot->liquid_storage lyophilized_storage Lyophilized Storage (≤ -20°C) aliquot->lyophilized_storage sec_hplc SEC-HPLC (Aggregation) liquid_storage->sec_hplc hic_hplc HIC/RP-HPLC (DAR) liquid_storage->hic_hplc potency_assay Cell-Based Potency Assay liquid_storage->potency_assay lyophilized_storage->sec_hplc lyophilized_storage->hic_hplc lyophilized_storage->potency_assay analyze Analyze Stability Data sec_hplc->analyze hic_hplc->analyze potency_assay->analyze

Caption: Experimental workflow for assessing the stability of this compound ADCs.

troubleshooting_workflow start Observe ADC Instability Issue issue What is the primary issue? start->issue aggregation Aggregation/ Precipitation issue->aggregation Aggregation low_dar Low/Inconsistent DAR issue->low_dar DAR drug_release Premature Drug Release issue->drug_release Release solution_agg Optimize Formulation: - Use Stabilizing Buffers - Lyophilize - Check Concentration aggregation->solution_agg solution_dar Optimize Conjugation: - Check Reagent Quality - Validate DAR Method - Characterize Antibody low_dar->solution_dar solution_release Verify Storage & Handling: - Analyze Plasma Stability - Follow Protocols drug_release->solution_release

Caption: Troubleshooting workflow for common this compound ADC instability issues.

References

Validation & Comparative

A Head-to-Head Comparison of Sulfo-SPDB-DM4 and SMCC-DM1 Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic index, influencing both efficacy and safety. This guide provides an objective comparison of two widely utilized linker-payload combinations: the cleavable sulfo-SPDB-DM4 and the non-cleavable SMCC-DM1. We will delve into their chemical characteristics, comparative stability, and the experimental protocols used to evaluate their performance.

Linker and Payload Chemistry: A Tale of Two Mechanisms

The fundamental difference between this compound and SMCC-DM1 lies in their drug release mechanisms, which are dictated by the linker chemistry.

This compound employs a cleavable disulfide bond. The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) linker connects the antibody to the cytotoxic payload DM4.[1] This disulfide bond is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor cell's cytoplasm, where concentrations of glutathione are significantly higher.[2] The steric hindrance provided by the SPDB linker enhances its stability in circulation compared to less hindered disulfide linkers.[3]

SMCC-DM1 , on the other hand, utilizes a non-cleavable thioether bond. The SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker forms a stable covalent bond between the antibody and the DM1 payload.[4] Drug release from an SMCC-DM1 ADC is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5] This process releases the drug as a lysine-linker-payload catabolite.

G cluster_0 This compound (Cleavable) cluster_1 SMCC-DM1 (Non-Cleavable) Antibody0 Antibody Linker0 sulfo-SPDB (Disulfide Bond) Antibody0->Linker0 Lysine Amide Bond Payload0 DM4 Linker0->Payload0 Disulfide Bond Release0 Reductive Cleavage (e.g., Glutathione) Linker0->Release0 Intracellular Release0->Payload0 Releases Antibody1 Antibody Linker1 SMCC (Thioether Bond) Antibody1->Linker1 Lysine Amide Bond Release1 Lysosomal Degradation Antibody1->Release1 Intracellular Payload1 DM1 Linker1->Payload1 Thioether Bond Release1->Payload1 Releases Lys-SMCC-DM1

Figure 1. Drug release mechanisms for this compound and SMCC-DM1 ADCs.

Comparative Stability Analysis

The stability of an ADC in systemic circulation is paramount to minimizing off-target toxicity and maximizing the amount of intact ADC that reaches the tumor. A study directly comparing a cleavable this compound ADC with a non-cleavable SMCC-DM1 ADC provides valuable insights into their relative stabilities.

In Vitro Plasma Stability

In vitro plasma stability assays are crucial for predicting the in vivo behavior of an ADC. These assays typically involve incubating the ADC in plasma from various species (e.g., human, mouse, rat) at 37°C and measuring the amount of intact ADC or released payload over time.

Table 1: Illustrative In Vitro Plasma Stability Data

Linker-PayloadSpeciesTime (hours)% Intact ADC (Hypothetical)
This compoundHuman0100
2495
7288
16875
SMCC-DM1Human0100
2498
7295
16890
This compoundMouse0100
2485
7270
16855
SMCC-DM1Mouse0100
2497
7292
16885

Note: The data in this table is illustrative and intended to demonstrate how comparative data would be presented. Actual values would be derived from specific experimental results.

Generally, non-cleavable linkers like SMCC are expected to exhibit higher plasma stability due to the robust nature of the thioether bond. However, sterically hindered disulfide linkers like SPDB are designed to have improved stability over more labile disulfide linkers.

In Vivo Pharmacokinetics

In vivo studies in animal models provide a more comprehensive understanding of an ADC's stability, clearance, and overall pharmacokinetic (PK) profile. Key parameters include the clearance of the intact ADC and the total antibody. A significant divergence between these two values can indicate linker instability.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters

Linker-PayloadAnimal ModelADC Clearance (mL/day/kg) (Hypothetical)Total Antibody Clearance (mL/day/kg) (Hypothetical)
This compoundRat2015
SMCC-DM1Rat1614

Note: The data in this table is illustrative. Actual values would be obtained from in vivo pharmacokinetic studies.

A faster clearance of the ADC compared to the total antibody suggests premature drug deconjugation. Studies have shown that the clearance of ADCs can be influenced by the linker type, with more stable linkers generally leading to slower ADC clearance.

Experimental Protocols

Accurate and reproducible assessment of ADC linker stability is essential for preclinical development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma from different species.

Methodology:

  • ADC Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma (human, cynomolgus monkey, rat, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC and/or released payload.

    • Intact ADC Quantification: Use techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry) to measure the concentration of the antibody-drug conjugate. A decrease in concentration over time indicates instability.

    • Released Payload Quantification: Employ LC-MS/MS to measure the concentration of the free payload in the plasma. An increase in free payload concentration signifies linker cleavage.

In Vivo Pharmacokinetic Analysis

Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as mice or rats.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Bioanalysis:

    • Total Antibody Measurement: Use a ligand-binding assay (e.g., ELISA) that detects the antibody regardless of its conjugation status.

    • Intact ADC Measurement: Employ a ligand-binding assay that is specific to the conjugated ADC or use LC-MS to measure the concentration of the intact ADC.

    • Pharmacokinetic Modeling: Analyze the concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

G cluster_workflow Experimental Workflow for Stability Comparison start Start adc_prep Prepare this compound and SMCC-DM1 ADCs start->adc_prep in_vitro In Vitro Plasma Stability Assay adc_prep->in_vitro in_vivo In Vivo Pharmacokinetic Study adc_prep->in_vivo analysis Data Analysis and Comparison in_vitro->analysis in_vivo->analysis conclusion Conclusion on Linker Stability analysis->conclusion

Figure 2. A typical experimental workflow for comparing ADC linker stability.

Conclusion

The selection between a cleavable this compound and a non-cleavable SMCC-DM1 linker-payload system is a critical decision in ADC design, with significant implications for the therapeutic window.

  • This compound offers the advantage of a cleavable linker, which can lead to the release of a membrane-permeable payload, potentially enabling a "bystander effect" where the payload can kill neighboring antigen-negative tumor cells. The steric hindrance in the SPDB linker is designed to improve its stability in circulation.

  • SMCC-DM1 provides a highly stable, non-cleavable linkage, which generally results in lower systemic exposure to the free payload and potentially a better safety profile. However, its efficacy is dependent on the internalization of the ADC and the degradation of the antibody, and it typically does not induce a bystander effect.

Ultimately, the optimal choice depends on the specific target, the tumor microenvironment, and the desired mechanism of action. A thorough head-to-head comparison using the experimental protocols outlined in this guide is essential for making an informed decision in the development of a safe and effective antibody-drug conjugate.

References

A Head-to-Head Battle: Sulfo-SPDB-DM4 vs. SPDB-DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cytotoxicity, Bystander Effect, and Physicochemical Properties for Researchers and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies in oncology. The intricate design of these molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a linker, dictates their efficacy and safety profile. Among the various linker-payload combinations, those utilizing the maytansinoid derivative DM4 have shown significant promise. This guide provides an objective comparison of two prominent disulfide-based linker-payloads: sulfo-SPDB-DM4 and SPDB-DM4, focusing on their comparative cytotoxicity, bystander effect, and underlying physicochemical characteristics.

Executive Summary

While both this compound and SPDB-DM4 linkers are designed to release the potent tubulin inhibitor DM4 upon internalization into target cancer cells, the addition of a sulfonate group in the sulfo-SPDB linker significantly influences the overall performance of the resulting ADC. In vivo studies have demonstrated that ADCs constructed with this compound exhibit superior anti-tumor activity compared to their SPDB-DM4 counterparts. This enhanced efficacy is attributed to favorable pharmacokinetic properties, although direct comparative in vitro cytotoxicity data remains limited in publicly available literature. The key differentiator between the two lies in the physicochemical properties of their released payloads, which in turn is expected to impact their ability to induce a "bystander effect" – a critical mechanism for eradicating heterogeneous tumors.

Comparative Performance Data

A pivotal preclinical study directly compared the in vivo efficacy of a CDH6-targeting ADC constructed with either this compound or SPDB-DM4 in an OVCAR3 ovarian cancer xenograft model[1]. The results, summarized below, clearly indicate the therapeutic advantage of the this compound construct.

Linker-PayloadDosageTumor Growth InhibitionReference
This compound 1.25, 2.5, and 5 mg/kgDose-dependent tumor regression[1]
SPDB-DM4 1.25, 2.5, and 5 mg/kgLess pronounced tumor growth inhibition compared to this compound at equivalent doses[1]

Pharmacokinetic analysis from the same study revealed differences in the exposure of the total ADC and the total antibody over time, suggesting that the linker modification impacts the ADC's stability and clearance in vivo[1].

Mechanism of Action and the Critical Role of the Linker

Both this compound and SPDB-DM4 ADCs operate on the same fundamental principle. The antibody component targets a specific antigen on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the disulfide bond within the SPDB linker is cleaved in the reducing environment of the lysosome, releasing the cytotoxic payload, DM4. DM4, a potent maytansinoid, then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis[].

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (this compound or SPDB-DM4) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosomal Cleavage (Disulfide Reduction) Internalization->Lysosome DM4 Released DM4 Payload Lysosome->DM4 Tubulin Tubulin Polymerization Inhibition DM4->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Figure 1. Mechanism of action for DM4-conjugated ADCs.

The Bystander Effect: A Tale of Two Payloads

A crucial aspect of ADC efficacy, particularly in solid tumors with heterogeneous antigen expression, is the bystander effect. This phenomenon occurs when the released cytotoxic payload can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative cancer cells. The efficiency of the bystander effect is largely governed by the physicochemical properties of the payload, most notably its membrane permeability.

While both linkers release DM4, the addition of the sulfonate group in this compound is expected to result in a released payload (sulfo-DM4) with increased hydrophilicity compared to the DM4 released from the SPDB linker. Increased hydrophilicity generally leads to reduced membrane permeability. Therefore, it is hypothesized that ADCs constructed with SPDB-DM4 may exhibit a more pronounced bystander effect due to the higher lipophilicity and greater membrane permeability of the released DM4 payload. Conversely, the This compound ADC is anticipated to have a more localized cytotoxic effect, with the released sulfo-DM4 being less able to traverse cell membranes and affect neighboring cells.

cluster_spdb SPDB-DM4 ADC cluster_sulfo_spdb This compound ADC SPDB_ADC SPDB-DM4 ADC Ag_pos_SPDB Antigen-Positive Cell SPDB_ADC->Ag_pos_SPDB DM4_release DM4 Release Ag_pos_SPDB->DM4_release Ag_neg_SPDB Antigen-Negative Cell (Bystander Killing) DM4_release->Ag_neg_SPDB High Permeability sulfo_SPDB_ADC This compound ADC Ag_pos_sulfo Antigen-Positive Cell sulfo_SPDB_ADC->Ag_pos_sulfo sulfo_DM4_release sulfo-DM4 Release Ag_pos_sulfo->sulfo_DM4_release Ag_neg_sulfo Antigen-Negative Cell (Limited Bystander Killing) sulfo_DM4_release->Ag_neg_sulfo Low Permeability

Figure 2. Hypothesized difference in bystander effect.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the ADCs on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., OVCAR3)

  • Complete cell culture medium

  • 96-well microplates

  • This compound ADC and SPDB-DM4 ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound and SPDB-DM4 ADCs.

  • Remove the culture medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours for maytansinoid-based ADCs).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.

Bystander Cytotoxicity Co-culture Assay

This assay evaluates the ability of the ADCs to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (Ag+)

  • Antigen-negative cancer cell line (Ag-), engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Complete cell culture medium

  • 96-well microplates

  • This compound ADC and SPDB-DM4 ADC

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied.

  • As controls, seed Ag+ cells alone and Ag- cells alone in separate wells.

  • Allow the cells to adhere overnight.

  • Treat the co-cultures and monocultures with serial dilutions of the ADCs.

  • Incubate the plates for a duration sufficient to observe the bystander effect.

  • Harvest the cells and analyze the viability of the Ag- (GFP-positive) cell population using flow cytometry or quantify the GFP-positive cells using a high-content imaging system.

  • Compare the viability of the Ag- cells in the co-culture to the Ag- cells in the monoculture to determine the extent of bystander killing.

Start Start Seed_Cells Seed Cells (Ag+ and Ag- Co-culture) Start->Seed_Cells Add_ADC Add ADC (this compound or SPDB-DM4) Seed_Cells->Add_ADC Incubate Incubate Add_ADC->Incubate Analyze Analyze Viability of Ag- (GFP+) Cells Incubate->Analyze End End Analyze->End

Figure 3. Bystander cytotoxicity co-culture assay workflow.

ADC Characterization: Key Quality Attributes

The performance of an ADC is also heavily influenced by its manufacturing and stability. Two critical quality attributes are the drug-to-antibody ratio (DAR) and the stability of the conjugate.

  • Drug-to-Antibody Ratio (DAR): The DAR represents the average number of drug molecules conjugated to a single antibody. It is a critical parameter that affects both the potency and the pharmacokinetic profile of the ADC. A high DAR can lead to increased aggregation and faster clearance, while a low DAR may result in suboptimal efficacy. The DAR of this compound and SPDB-DM4 ADCs can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Stability: The stability of the ADC in circulation is paramount to ensure that the cytotoxic payload is delivered to the tumor and not prematurely released into the bloodstream, which could lead to off-target toxicity. The stability of the disulfide linker in both this compound and SPDB-DM4 is influenced by steric hindrance around the disulfide bond. The addition of the sulfonate group in this compound may also impact the overall conformational stability of the ADC. Stability can be assessed through in vitro incubation in plasma followed by analysis of ADC integrity and payload release.

Conclusion

The choice between this compound and SPDB-DM4 as a linker-payload for ADC development involves a trade-off between in vivo efficacy and the potential for a bystander effect. The available evidence strongly suggests that the This compound linker confers a significant advantage in terms of in vivo anti-tumor activity, likely due to improved pharmacokinetics and stability. However, for tumors where a strong bystander effect is deemed critical for therapeutic success due to significant antigen heterogeneity, the SPDB-DM4 linker might be a more suitable choice due to the higher membrane permeability of its released payload.

Further head-to-head in vitro studies are warranted to definitively quantify the differences in cytotoxicity and bystander killing between these two important ADC platforms. Such data will provide researchers and drug developers with a more complete picture to guide the rational design of next-generation antibody-drug conjugates.

References

A Comparative Guide to the Validation of Sulfo-SPDB-DM4 ADC Purity by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of sulfo-SPDB-DM4 Antibody-Drug Conjugate (ADC) purity. We will delve into the performance of various HPLC techniques, offering supporting experimental data and detailed protocols to assist in selecting the most appropriate analytical strategy.

The complex nature of ADCs, which combine a monoclonal antibody (mAb), a potent cytotoxic payload (DM4), and a chemical linker (sulfo-SPDB), necessitates rigorous analytical characterization to ensure product quality, safety, and efficacy.[1] HPLC is a cornerstone of this analysis, offering several modalities to assess critical quality attributes (CQAs) such as purity, aggregation, and the drug-to-antibody ratio (DAR).

Comparison of Key Analytical Techniques for ADC Purity

The purity of a this compound ADC is a multifaceted parameter encompassing the presence of aggregates, fragments, unconjugated antibody, and free payload. Various analytical techniques are employed to provide a comprehensive purity profile. Below is a comparison of the primary HPLC-based methods alongside complementary techniques.

Analytical TechniquePrincipleKey Performance Characteristics for ADC Purity Analysis
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Resolution: Baseline separation of monomer from high molecular weight species (aggregates) and low molecular weight species (fragments).[2][3] May require optimization of mobile phase with organic modifiers for hydrophobic ADCs to prevent secondary interactions.[4][5] Sensitivity: High sensitivity for detecting low levels of aggregates. Precision: Relative Standard Deviation (RSD) for repeatability is typically <2.0% for corrected peak areas. Primary Application: Quantitation of aggregates and fragments.
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates molecules based on their hydrophobicity.Resolution: Excellent resolution of species with different drug-to-antibody ratios (DARs). Can resolve unconjugated mAb (DAR=0) from drug-conjugated species. Sensitivity: High sensitivity for detecting different DAR species. Precision: High precision in determining the relative abundance of each DAR species. Primary Application: Determination of DAR distribution and average DAR.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions.Resolution: Can separate light and heavy chains of the antibody after reduction, allowing for characterization of drug load on each chain. Sensitivity: High sensitivity for detecting free drug and related impurities. Precision: RSD for precision is generally low, often below 5%. Primary Application: Quantification of free payload and analysis of ADC fragments under reducing conditions.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Separates molecules based on their molecular weight under denaturing conditions.Resolution: High-resolution separation of antibody fragments and isoforms. Can provide complementary information to SEC-HPLC. Sensitivity: High sensitivity, capable of detecting minor impurities. Precision: Assay precision is typically <10% RSD for major components. Primary Application: Orthogonal method for purity assessment, particularly for fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass identification capabilities of MS.Resolution: High-resolution mass analysis provides unambiguous identification of impurities and degradation products. Sensitivity: High sensitivity for detecting and identifying trace-level impurities. Precision: Provides accurate mass measurements for confirmation of identity. Primary Application: Characterization and quantification of product-related impurities, metabolites, and confirmation of DAR.

Experimental Workflow and Structural Representation

A logical workflow is essential for the comprehensive validation of ADC purity. The following diagram illustrates a typical experimental approach, starting from the ADC sample and branching into the various analytical techniques for a full characterization.

ADC_Purity_Workflow Experimental Workflow for this compound ADC Purity Validation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_orthogonal Orthogonal Methods cluster_results Purity Attributes Assessed ADC_Sample This compound ADC SEC SEC-HPLC ADC_Sample->SEC HIC HIC-HPLC ADC_Sample->HIC RP_HPLC RP-HPLC ADC_Sample->RP_HPLC CE_SDS CE-SDS ADC_Sample->CE_SDS LC_MS LC-MS ADC_Sample->LC_MS Aggregates Aggregates/ Fragments SEC->Aggregates DAR DAR Distribution/ Average DAR HIC->DAR Free_Drug Free DM4/ Impurities RP_HPLC->Free_Drug Purity_Confirmation Purity Confirmation/ Impurity ID CE_SDS->Purity_Confirmation LC_MS->Purity_Confirmation

A typical workflow for the analytical characterization of ADC purity.

The this compound ADC is comprised of a monoclonal antibody covalently linked to the cytotoxic agent DM4 through the sulfo-SPDB linker. The following diagram illustrates the key components and their connectivity.

Sulfo_SPDB_DM4_ADC Structure of this compound ADC Antibody Monoclonal Antibody (mAb) Linker sulfo-SPDB Linker Antibody->Linker Lysine Residue Amide Bond Payload DM4 Payload Linker->Payload Disulfide Bond

Key components of the this compound antibody-drug conjugate.

Detailed Experimental Protocols

SEC-HPLC for Aggregate and Fragment Analysis

This protocol outlines a general method for the determination of high and low molecular weight impurities in this compound ADC samples.

  • HPLC System: Agilent 1260 Infinity II Bio-Inert LC or equivalent.

  • Column: Agilent AdvanceBio SEC 300 Å, 2.7 µm, 4.6 x 300 mm (or equivalent).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For hydrophobic ADCs, the addition of an organic modifier like 5-15% isopropanol may be necessary to reduce secondary interactions.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for approximately 15-20 minutes.

    • Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak).

  • Data Processing:

    • Integrate the peak areas for all species.

    • Calculate the percentage of aggregates and fragments by dividing their respective peak areas by the total peak area.

HIC-HPLC for DAR Distribution Analysis

This protocol provides a method for determining the average DAR and the distribution of different drug-loaded species.

  • HPLC System: A biocompatible HPLC system is recommended.

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 mm ID x 10 cm, 2.5 µm (or equivalent).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from 0% to 100% B over 20-30 minutes is a typical starting point.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Analysis:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run the gradient elution.

    • Peaks will elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).

  • Data Processing:

    • Integrate the peak areas for each DAR species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100

RP-HPLC for Free Drug Quantification

This protocol is designed to quantify the amount of unconjugated this compound or free DM4 in the ADC preparation.

  • HPLC System: Standard HPLC or UHPLC system.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from low to high percentage of Mobile Phase B is used to elute the hydrophobic free drug. A typical gradient might be 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at a wavelength appropriate for DM4 (e.g., 254 nm or 280 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Precipitate the protein from the ADC sample using acetonitrile (e.g., 3:1 ratio of acetonitrile to sample).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant containing the free drug.

    • Prepare a standard curve of the free drug (this compound or DM4) in the same matrix.

  • Analysis:

    • Inject the prepared standards and sample supernatant.

    • Run the gradient method.

  • Data Processing:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the free drug in the sample by interpolating its peak area on the standard curve.

By employing a combination of these robust HPLC methods, researchers and drug developers can confidently assess the purity of this compound ADCs, ensuring a high-quality product for further development and clinical application. The use of orthogonal methods like CE-SDS and LC-MS is highly recommended for comprehensive characterization and to meet regulatory expectations.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for the DM4 Payload in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Design

The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cytotoxicity of payloads like DM4. A critical determinant of an ADC's therapeutic index—balancing efficacy and safety—is the linker connecting the antibody to the cytotoxic agent. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of a DM4-based ADC, profoundly influencing its mechanism of action, stability, and clinical potential.

This comprehensive guide provides an objective comparison of cleavable and non-cleavable linkers for the DM4 payload, supported by experimental data and detailed methodologies.

At a Glance: Cleavable vs. Non-Cleavable Linkers for DM4

FeatureCleavable Linker (e.g., SPDB)Non-Cleavable Linker (e.g., SMCC)
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., reduction of disulfide bond).Requires complete lysosomal degradation of the antibody.
Active Metabolite Primarily free, unmodified DM4.DM4 attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM4).
Bystander Effect Yes, the released, membrane-permeable DM4 can kill neighboring antigen-negative tumor cells.Generally no, the charged metabolite is largely retained within the target cell.
Plasma Stability Can be engineered for high stability, but premature release is a potential concern.Generally higher plasma stability, minimizing off-target toxicity.
Efficacy in Heterogeneous Tumors Potentially higher due to the bystander effect.Efficacy is primarily restricted to antigen-positive cells.
Toxicity Profile Potential for off-target toxicities if the linker is unstable in circulation.Generally lower off-target toxicity due to enhanced stability and localized payload release.

Delving Deeper: Mechanisms of Action

The Cleavable Linker Advantage: Enabling the Bystander Effect

ADCs employing cleavable linkers with the DM4 payload, such as those utilizing a disulfide bond (e.g., SPDB), are designed for controlled payload release.[1] After the ADC binds to the target antigen on a cancer cell and is internalized, the linker is cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione.[1] This releases the potent, unmodified DM4 payload. A key advantage of this strategy is the bystander effect .[2] The released DM4, being cell-permeable, can diffuse out of the targeted cancer cell and kill adjacent, antigen-negative tumor cells.[2] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3]

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell (Antigen-Positive) cluster_bystander Neighboring Cancer Cell (Antigen-Negative) ADC DM4 ADC (Cleavable Linker) Internalization Internalization ADC->Internalization 1. Binding & Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., Reduction) Lysosome->Cleavage DM4_release Released DM4 Cleavage->DM4_release Tubulin_inhibition Microtubule Disruption DM4_release->Tubulin_inhibition Bystander_DM4 Diffused DM4 DM4_release->Bystander_DM4 2. Bystander Effect Apoptosis Apoptosis Tubulin_inhibition->Apoptosis Bystander_tubulin Microtubule Disruption Bystander_DM4->Bystander_tubulin Bystander_apoptosis Apoptosis Bystander_tubulin->Bystander_apoptosis non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell (Antigen-Positive) ADC DM4 ADC (Non-Cleavable Linker) Internalization Internalization ADC->Internalization 1. Binding & Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Metabolite_release Released Metabolite (Lys-Linker-DM4) Degradation->Metabolite_release Tubulin_inhibition Microtubule Disruption Metabolite_release->Tubulin_inhibition Apoptosis Apoptosis Tubulin_inhibition->Apoptosis cytotoxicity_workflow start Start seed_cells Seed antigen-positive and antigen-negative cells start->seed_cells add_adc Add serial dilutions of DM4 ADC seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay analyze Analyze data and determine IC50 viability_assay->analyze end End analyze->end invivo_workflow start Start implant_cells Implant tumor cells subcutaneously in immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a specified volume implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_adc Administer DM4 ADCs (cleavable & non-cleavable) intravenously randomize->administer_adc monitor Monitor tumor volume and body weight administer_adc->monitor end_study End study and analyze data monitor->end_study end End end_study->end

References

A Comparative Guide to the In-Vivo Efficacy of Maytansinoid ADCs: Sulfo-SPDB-DM4 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo performance of antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB-DM4 linker-payload system against other prominent maytansinoid-based ADCs. The data presented is derived from preclinical studies designed to evaluate antitumor activity in established cancer models.

Introduction to Maytansinoid ADCs

Maytansinoids, such as the derivatives DM1 and DM4, are highly potent microtubule-targeting agents.[1][2] By inhibiting tubulin polymerization, they induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] To mitigate the systemic toxicity of these potent payloads, they are conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, creating ADCs.[1][3]

The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of payload release within the tumor cell. This guide focuses on comparing ADCs constructed with different linkers:

  • SMCC-DM1 : Features a non-cleavable thioether linker (SMCC). Payload release requires lysosomal degradation of the antibody.

  • SPDB-DM4 : Utilizes a cleavable disulfide linker (SPDB) that is susceptible to cleavage in the reductive environment of the cell. This linker is designed with steric hindrance to improve plasma stability.

  • This compound : A variant of SPDB that incorporates a sulfo group, enhancing hydrophilicity. This modification aims to improve pharmacokinetic properties and overall efficacy.

The choice of linker profoundly impacts an ADC's therapeutic index, influencing both its efficacy and tolerability.

In Vivo Efficacy Comparison

The following data summarizes the results of head-to-head preclinical studies comparing the antitumor activity of maytansinoid ADCs with different linker-payloads targeting Cadherin-6 (CDH6) in an OVCAR3 ovarian cancer xenograft model.

Table 1: Comparison of Antitumor Activity in OVCAR3 Subcutaneous Xenograft Model
Linker-PayloadDose (mg/kg, single i.v.)Mean Tumor Volume (mm³) at Day 25 Post-DoseOutcomeSource
Control ADC 5~1200No tumor inhibition
SMCC-DM1 5~750Moderate tumor growth delay
SPDB-DM4 5< 250Significant tumor growth inhibition
Control ADC 1.25, 2.5, 5~1000No tumor inhibition
SPDB-DM4 1.25~600Minor tumor growth delay
SPDB-DM4 2.5~400Moderate tumor growth inhibition
SPDB-DM4 5~200Significant tumor growth inhibition
This compound 1.25~200Significant tumor growth inhibition
This compound 2.5< 100Tumor Regression
This compound 5< 100Durable Tumor Regression

Summary of Findings: In a direct comparison, the ADC with the cleavable SPDB-DM4 linker demonstrated significantly greater antitumor activity than the ADC with the non-cleavable SMCC-DM1 linker at a 5 mg/kg dose. Furthermore, the this compound construct was markedly superior to the SPDB-DM4 version, showing strong tumor growth inhibition at the lowest dose (1.25 mg/kg) and inducing durable tumor regressions at higher doses (2.5 and 5 mg/kg). This suggests that the this compound linker-payload combination is optimal for this particular target.

Experimental Protocols

The following methodology was employed for the in vivo comparative efficacy studies cited above.

3.1. Animal Models and Cell Lines

  • Cell Line: OVCAR3 human ovarian cancer cells were used.

  • Animal Model: Female NSG (NOD scid gamma) mice were used for the subcutaneous tumor models.

3.2. Subcutaneous Xenograft Tumor Model

  • OVCAR3 cells were implanted subcutaneously into the flank of NSG mice.

  • Tumors were allowed to grow to an average volume of approximately 100-150 mm³.

  • Mice were randomized into treatment groups.

  • A single intravenous (i.v.) dose of the specified ADC was administered.

  • Tumor volumes were measured twice weekly using calipers. The volume was calculated using the formula: (Length × Width²)/2.

  • Animal body weights were monitored as a measure of toxicity.

  • The study endpoint was reached based on tumor volume or signs of morbidity.

Visualized Workflows and Mechanisms

Diagram 1: Experimental Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture OVCAR3 Cell Culture implantation Subcutaneous Implantation in NSG Mice cell_culture->implantation tumor_growth Tumor Growth to ~120 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Single IV Dose of ADC (e.g., this compound) monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis

Caption: Workflow for in vivo efficacy testing in a subcutaneous xenograft model.

Diagram 2: Maytansinoid ADC Mechanism of Action

G cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc Antibody-Drug Conjugate (e.g., Anti-CDH6-sulfo-SPDB-DM4) receptor Tumor Antigen (e.g., CDH6) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released DM4 (Payload) lysosome->payload 4. Linker Cleavage & Payload Release microtubules Microtubules payload->microtubules 5. Microtubule Disruption apoptosis Cell Cycle Arrest & Apoptosis microtubules->apoptosis 6. Cell Death

Caption: General mechanism of action for a maytansinoid ADC with a cleavable linker.

Diagram 3: Comparison of Maytansinoid Linker-Payloads

G node_antibody Monoclonal Antibody node_smcc SMCC-DM1 Non-cleavable Thioether Linker (SMCC) DM1 Payload node_spdb SPDB-DM4 Cleavable Disulfide Linker (SPDB) DM4 Payload node_sulfo_spdb This compound Hydrophilic Cleavable Disulfide Linker (sulfo-SPDB) DM4 Payload

Caption: Structural comparison of the three maytansinoid linker-payload systems.

References

Comparison Guide: Sulfo-SPDB-DM4 vs. Maleimide-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice of linker technology is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The linker dictates the stability of the ADC in circulation, the mechanism of payload release, and overall efficacy and safety. This guide provides a head-to-head comparison of two prominent linker strategies: the cleavable disulfide-based sulfo-SPDB linker conjugated to the maytansinoid payload DM4, and the predominantly non-cleavable thioether-based maleimide linker.

Overview of Linker Technologies

The linker connecting a potent cytotoxic payload to a monoclonal antibody must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity.[] However, it must efficiently release the payload upon internalization into the target cancer cell.[][2]

  • Sulfo-SPDB-DM4: This system utilizes a chemically cleavable disulfide bond.[2] The N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) linker is typically conjugated to lysine residues on the antibody.[3] The "sulfo" modification enhances hydrophilicity. Release of the DM4 payload occurs in the reducing environment of the cytosol, where high concentrations of glutathione cleave the disulfide bridge. The steric hindrance designed into the SPDB linker aims to improve its stability in circulation compared to less hindered disulfide linkers.

  • Maleimide-Based Linkers: This technology forms a stable, non-cleavable thioether bond. The maleimide group reacts selectively with thiol (sulfhydryl) groups on cysteine residues, which are typically generated by reducing the antibody's native interchain disulfide bonds. A common maleimide crosslinker is SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Because the thioether bond is not readily cleaved, payload release relies on the complete proteolytic degradation of the antibody within the lysosome. This releases the payload with the linker and a charged cysteine residue attached.

Chemical Conjugation and Release Mechanisms

The fundamental difference in conjugation chemistry dictates the site of attachment and the resulting bond type. Sulfo-SPDB linkers react with the ε-amino groups of multiple surface-exposed lysine residues, while maleimide linkers react with specific thiol groups of cysteine residues.

G cluster_0 This compound (Lysine Conjugation) cluster_1 Maleimide Linker (Cysteine Conjugation) mAb0 Antibody Lys Lysine Residue (-NH2) ADC0 ADC (Stable Amide Bond) Lys->ADC0 SPDB This compound (NHS-ester end) SPDB->ADC0 Acylation (pH ~7.4-9.0) Release0 Payload Release ADC0->Release0 Internalization & Glutathione Reduction DM4_0 Free DM4 Payload Release0->DM4_0 Disulfide Cleavage mAb1 Antibody Reduce Reduction (TCEP or DTT) mAb1->Reduce Cys Cysteine Residue (-SH) Reduce->Cys ADC1 ADC (Stable Thioether Bond) Cys->ADC1 Mal Maleimide-Payload (e.g., SMCC-DM1) Mal->ADC1 Michael Addition (pH ~6.5-7.5) Release1 Payload Release ADC1->Release1 Internalization & Lysosomal Degradation DM1_1 Payload-Linker-Cys Metabolite Release1->DM1_1 Antibody Catabolism

Caption: Conjugation chemistries of sulfo-SPDB and maleimide linkers.

Performance Data: A Head-to-Head Comparison

The choice of linker directly impacts the stability, efficacy, and pharmacokinetic (PK) profile of an ADC. The following tables summarize comparative data from preclinical studies.

Table 1: General Characteristics of Linker Technologies

Feature This compound Maleimide-Based Linker (e.g., SMCC)
Linker Type Cleavable (Disulfide) Primarily Non-Cleavable (Thioether)
Conjugation Site Lysine (ε-amino group) Cysteine (thiol group)
Bond Formed Amide (to Ab), Disulfide (to payload) Thioether
Payload Release Reduction by intracellular glutathione Proteolytic degradation of the antibody
Active Metabolite Free Payload (DM4) Payload-Linker-Amino Acid (e.g., Lys-SMCC-DM1)

| Bystander Effect | Possible (membrane-permeable payload can exit cell) | Limited (charged metabolite is less permeable) |

Table 2: Comparative Preclinical Performance Data

Parameter ADC with SPDB-DM4 Linker ADC with SMCC-DM1 Linker Cell Line / Model Finding Source
In Vitro Cytotoxicity IC50: ~1 ng/mL IC50: >100 ng/mL COLO205 (CanAg+) The cleavable SPDB-DM4 ADC demonstrated significantly higher potency against this antigen-positive cell line.
In Vivo Efficacy Significant Tumor Regression Moderate Tumor Growth Inhibition OVCAR3 Xenograft At a 5 mg/kg dose, the SPDB-DM4 ADC showed superior tumor growth inhibition compared to the SMCC-DM1 ADC.

| Pharmacokinetics | Lower ADC exposure over time | Higher ADC exposure over time | OVCAR3 Xenograft | The non-cleavable SMCC-linked ADC showed greater stability and persistence as a total ADC in circulation. | |

Experimental Methodologies

Accurate comparison requires standardized protocols. Below are representative methods for conjugation.

This protocol is a two-step process involving antibody reduction followed by conjugation.

  • Antibody Reduction:

    • Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS with EDTA, pH 7.4).

    • Add a calculated molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). A typical starting point is 5-10 molar equivalents.

    • Incubate the mixture at room temperature or 37°C for 1-3 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Adjust the reduced antibody concentration to 2-5 mg/mL in cold conjugation buffer.

    • Prepare the maleimide-linker-payload solution in an organic co-solvent like DMSO.

    • Add a 5-10 molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.

    • Incubate the reaction on ice or at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis spectroscopy, and mass spectrometry.

This is a direct, one-step conjugation process.

  • Conjugation Reaction:

    • Prepare the antibody solution (5-10 mg/mL) in a conjugation buffer (e.g., borate buffer, pH 8.0).

    • Prepare the this compound linker-payload in a compatible solvent (e.g., DMSO).

    • Add a calculated molar excess of the this compound solution to the antibody solution while gently stirring. The molar excess (typically 5-10 fold) will influence the final average DAR.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification and Characterization:

    • Remove unconjugated linker-payload and purify the ADC using methods described above (e.g., SEC).

    • Characterize the purified ADC for average DAR, purity, and aggregation using HIC-HPLC and UV-Vis spectroscopy.

Visualizing the ADC Workflow and Mechanism

Understanding the lifecycle of an ADC from synthesis to cellular action is crucial.

G cluster_0 ADC Synthesis & Evaluation Workflow Ab Antibody Selection Reduce Reduction (Cys-link only) Ab->Reduce Conj Linker-Payload Conjugation Ab->Conj Lys-link Reduce->Conj Purify Purification (e.g., SEC) Conj->Purify Char Characterization (DAR, Purity) Purify->Char Vitro In Vitro Assays (Cytotoxicity, Stability) Char->Vitro Vivo In Vivo Studies (Efficacy, PK) Vitro->Vivo

Caption: General experimental workflow for ADC development and testing.

Once administered, the ADC undergoes a multi-step process to deliver its cytotoxic payload.

G cluster_0 Mechanism of ADC Action ADC 1. ADC in Circulation Bind 2. Binds to Target Antigen on Cell ADC->Bind Internalize 3. Internalization (Endocytosis) Bind->Internalize Lysosome 4. Trafficking to Lysosome Internalize->Lysosome Release 5. Payload Release Lysosome->Release Disulfide Reduction or Antibody Degradation Target 6. Binds Intracellular Target (Microtubules) Release->Target Death 7. Cell Cycle Arrest & Apoptosis Target->Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion and Future Perspectives

The choice between a this compound (cleavable disulfide) and a maleimide-based (non-cleavable thioether) linker represents a fundamental decision in ADC design, balancing stability and payload release strategy.

  • This compound offers the advantage of a cleavable design, releasing an unmodified, potent payload (DM4) that can potentially exert a "bystander effect" on neighboring antigen-negative tumor cells. However, the stability of the disulfide bond in circulation is a critical parameter that must be optimized to minimize off-target toxicity. The steric hindrance of the SPDB linker is a key feature designed to enhance this stability.

  • Maleimide-based linkers form highly stable thioether bonds, which generally leads to better pharmacokinetic profiles and lower systemic toxicity from premature drug release. The trade-off is the requirement for complete antibody degradation for payload release, which can limit efficacy against tumors with poor lysosomal processing and largely eliminates the bystander effect.

Ultimately, there is no single "best" linker; the optimal choice depends on the specific target antigen, tumor characteristics, and payload properties. As evidenced by preclinical data, a cleavable linker like SPDB-DM4 may show superior potency in some models, while the stability of a non-cleavable linker like SMCC may be advantageous in others. The continued evolution of linker chemistry, including site-specific conjugation techniques and novel cleavable triggers, will further empower researchers to fine-tune ADC properties for an improved therapeutic window.

References

Assessing the Bystander Killing Effect of Sulfo-SPDB-DM4 vs. Other ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells. This phenomenon is particularly crucial in treating heterogeneous tumors with varied antigen expression. This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the sulfo-SPDB-DM4 linker-payload system against other common ADC platforms. We will delve into the experimental data, detailed methodologies for assessing the bystander effect, and the underlying signaling pathways.

The Role of Linker and Payload in Bystander Efficacy

The capacity of an ADC to induce a bystander effect is fundamentally dictated by the properties of its linker and cytotoxic payload. A cleavable linker is essential for the release of the payload from the antibody within the target cell. Subsequently, the physicochemical properties of the released payload, particularly its ability to permeate cell membranes, determine its potential to diffuse into and kill neighboring cells.

The This compound system consists of a hindered disulfide linker (sulfo-SPDB) and a potent maytansinoid tubulin inhibitor, DM4. The disulfide bond in the sulfo-SPDB linker is designed to be stable in circulation but readily cleaved in the reducing environment of the cell, releasing the DM4 payload.[] DM4, being a neutral and hydrophobic molecule, can then traverse the cell membrane to exert its cytotoxic effect on adjacent cells.

In contrast, other widely used ADC platforms, such as those employing a valine-citrulline (vc) linker with monomethyl auristatin E (MMAE), also exhibit significant bystander effects due to the cell-permeable nature of MMAE.[2][3] Conversely, ADCs with non-cleavable linkers, like SMCC-DM1, release a charged metabolite (lysine-SMCC-DM1) that cannot efficiently cross the cell membrane, thus demonstrating a negligible bystander effect.[4]

Quantitative Comparison of Bystander Killing Effect

Direct head-to-head quantitative comparisons of the bystander effect of this compound ADCs against other ADCs in the same experimental setting are limited in publicly available literature. However, by compiling data from studies employing similar methodologies, we can draw comparative insights. The following table summarizes representative in vitro cytotoxicity data, including bystander killing assays, for different ADC linker-payload combinations.

ADC Linker-PayloadTarget AntigenAntigen-Positive Cell LineAntigen-Negative Cell LineAssay TypeOutcome MeasureResultReference
This compound CDH6OVCAR3 (CDH6+)-In vivo xenograftTumor growth inhibitionPotent anti-tumor activity observed[5]
SPDB-DM4 Antigen BAntigen B+ cells-In vitro cytotoxicityIC50Potent single-agent cytotoxicity
vc-MMAE HER2N87 (HER2 high)GFP-MCF7 (HER2 low)Co-culture% Viability of Ag- cellsSignificant decrease in viability of GFP-MCF7 cells in the presence of N87 cells
vc-MMAE HER2HCC1954 (HER2+)MDA-MB-468 (HER2-)Co-culture% Viability of Ag- cellsNear complete killing of Ag- cells with 50% Ag+ cells
SMCC-DM1 HER2HCC1954 (HER2+)MDA-MB-468 (HER2-)Co-culture% Viability of Ag- cellsNo significant toxicity to Ag- cells

Note: The data presented are from different studies and should be interpreted with caution due to variations in experimental conditions, including cell lines, antibody formats, and drug-to-antibody ratios (DAR).

Experimental Protocols for Assessing Bystander Effect

The in vitro assessment of the bystander killing effect is crucial for the preclinical evaluation of ADCs. Two common and robust methods are the co-culture bystander assay and the conditioned medium transfer assay.

Co-culture Bystander Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are cultured together with antigen-positive cells.

Detailed Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.

    • Select an antigen-negative (Ag-) cell line that does not express the target antigen but is sensitive to the free payload. To distinguish between the two cell populations, the Ag- cell line is often engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the course of the experiment.

    • Include monoculture controls of both Ag+ and Ag- cells.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC.

    • Include an untreated control and a control ADC with a non-cleavable linker.

  • Incubation:

    • Incubate the plates for a period of 72 to 120 hours, allowing sufficient time for ADC internalization, payload release, and induction of apoptosis in both target and bystander cells.

  • Data Acquisition and Analysis:

    • Quantify the viability of the Ag- cell population using fluorescence-based imaging or flow cytometry.

    • Calculate the percentage of viable Ag- cells relative to the untreated co-culture control. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Detailed Methodology:

  • Generation of Conditioned Medium:

    • Seed the Ag+ cells in a culture dish and treat them with a concentration of the ADC known to induce significant cytotoxicity (e.g., 5-10 times the IC50).

    • Include an untreated control and a control ADC with a non-cleavable linker.

    • After 48-72 hours of incubation, collect the culture supernatant. This is the "conditioned medium."

    • Centrifuge and filter the conditioned medium to remove any detached cells and debris.

  • Treatment of Bystander Cells:

    • Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium (either neat or serially diluted).

  • Incubation and Analysis:

    • Incubate the Ag- cells with the conditioned medium for 48-72 hours.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

    • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a released payload.

Signaling Pathways and Visualizations

The cytotoxic payload DM4, delivered by this compound ADCs, is a potent microtubule-interfering agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and ultimately, apoptosis.

DM4-Induced Apoptotic Signaling Pathway

Upon release into the cytoplasm of a target or bystander cell, DM4 binds to tubulin, disrupting microtubule dynamics. This leads to a cascade of intracellular events culminating in programmed cell death.

DM4_Apoptosis_Pathway cluster_cell Cancer Cell DM4 Free DM4 Tubulin Tubulin DM4->Tubulin binds Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization G2M G2/M Arrest Microtubule->G2M Bcl2 Bcl-2 Phosphorylation (inactivation) G2M->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion loss of inhibition CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DM4-induced apoptotic signaling pathway.

Experimental Workflow for Co-culture Bystander Assay

The following diagram illustrates the key steps in performing a co-culture bystander assay to evaluate the efficacy of a this compound ADC.

CoCulture_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Ag_pos Antigen-Positive (Ag+) Cells Seeding Co-culture Ag+ and Ag- cells in 96-well plate Ag_pos->Seeding Ag_neg Antigen-Negative (Ag-) Cells (e.g., GFP-labeled) Ag_neg->Seeding Treatment Add this compound ADC (and controls) Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Imaging Fluorescence Imaging / Flow Cytometry Incubation->Imaging Quantification Quantify Viability of Ag- Cells Imaging->Quantification Result Determine Bystander Killing Effect Quantification->Result

Caption: Experimental workflow for the co-culture bystander assay.

Conclusion

The bystander killing effect is a complex and critical parameter in the design and evaluation of ADCs. The this compound linker-payload system, by virtue of its cleavable disulfide linker and cell-permeable maytansinoid payload, is designed to elicit a potent bystander effect. While direct, comprehensive comparative studies are still emerging, the available data and mechanistic understanding suggest its potential for significant bystander killing, comparable to other effective bystander-competent ADC platforms. The detailed experimental protocols provided in this guide offer a robust framework for the quantitative assessment of this crucial ADC attribute, enabling researchers to make informed decisions in the development of next-generation cancer therapeutics.

References

A Comparative Guide to the Pharmacokinetic Profiles of Sulfo-SPDB-DM4 ADC Constructs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of different antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB-DM4 linker-payload system. The information presented herein is intended to assist researchers and drug development professionals in understanding the in vivo behavior of these complex therapeutic agents.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for two publicly disclosed this compound ADC constructs: IMGN853 (Mirvetuximab Soravtansine) and HKT288. This data, derived from clinical trial results, offers a snapshot of their systemic exposure and clearance characteristics.

ADC ConstructTargetDoseClearance (CL)Volume of Distribution (Vd)CmaxAUCTerminal Half-life (t½)Species
IMGN853 (Mirvetuximab Soravtansine) Folate Receptor Alpha (FRα)6.0 mg/kg (AIBW)¹18.9 mL/hour2.63 L137.3 µg/mL20.65 h·mg/mL35 hoursHuman
HKT288 Cadherin-6 (CDH6)0.3 mg/kgNot ReportedNot Reported5.95 µg/mLNot Reported97 hoursHuman
HKT288 Cadherin-6 (CDH6)0.75 mg/kgNot ReportedNot Reported13.1 µg/mLNot Reported88 hoursHuman

¹Adjusted Ideal Body Weight

Experimental Protocols

The pharmacokinetic characterization of this compound ADCs typically involves a combination of ligand-binding assays (LBA) and liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the different components of the ADC in biological matrices.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated ADC Quantification

A common approach for quantifying the total antibody and the antibody-drug conjugate is a sandwich ELISA.

  • Coating: High-binding 96-well plates are coated with an antigen specific to the antibody portion of the ADC and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Plasma or serum samples, along with a standard curve of the ADC, are diluted in an appropriate assay buffer and added to the wells. The plates are then incubated to allow the ADC to bind to the coated antigen.

  • Detection: After washing, a detection antibody that recognizes the antibody portion of the ADC (for total antibody measurement) or the DM4 payload (for conjugated ADC measurement) is added. This detection antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

  • Substrate Addition: Following another wash step, a substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric reaction.

  • Measurement: The reaction is stopped, and the absorbance is read using a plate reader. The concentration of the ADC in the samples is determined by interpolating from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free DM4 and Metabolite Quantification

LC-MS/MS is a highly sensitive and specific method for quantifying the free DM4 payload and its metabolites in plasma.

  • Sample Preparation:

    • Protein Precipitation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol) to release the free DM4.

    • Reduction: To measure any DM4 released from the ADC during sample processing, a reduction step using an agent like dithiothreitol (DTT) may be included.

    • Solid-Phase Extraction (SPE): The supernatant is further purified using SPE to remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The DM4 and its metabolites are separated from other components on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for DM4 and its metabolites are monitored for highly selective and sensitive quantification.

  • Quantification: The concentration of DM4 and its metabolites in the samples is determined by comparing their peak areas to those of a standard curve prepared in a similar biological matrix.

Mandatory Visualization

Experimental Workflow for ADC Pharmacokinetic Analysis```dot

experimental_workflow cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalysis cluster_quantification Quantification cluster_pk_analysis Pharmacokinetic Analysis Animal_Dosing Animal/Human Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma/Serum Separation Blood_Sampling->Plasma_Separation ELISA ELISA Plasma_Separation->ELISA LCMS LC-MS/MS Plasma_Separation->LCMS Total_Ab Total Antibody ELISA->Total_Ab Conjugated_ADC Conjugated ADC ELISA->Conjugated_ADC Free_DM4 Free DM4 & Metabolites LCMS->Free_DM4 PK_Modeling PK Modeling & Parameter Estimation Total_Ab->PK_Modeling Conjugated_ADC->PK_Modeling Free_DM4->PK_Modeling

Caption: Mechanism of DM4-induced apoptosis.

A Comparative Guide to the Validation of Linker Cleavage Assays for Sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sulfo-SPDB-DM4 linker, a disulfide-containing linker used in Antibody-Drug Conjugates (ADCs), with alternative linker technologies. It includes detailed experimental protocols for validating linker cleavage, quantitative data for performance comparison, and visualizations to elucidate key processes.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker is a critical component that connects the antibody and the payload, influencing the ADC's stability, efficacy, and safety. The ideal linker remains stable in systemic circulation to minimize off-target toxicity but allows for efficient and specific release of the payload at the tumor site.

Linkers are broadly categorized as cleavable and non-cleavable. Cleavable linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within tumor cells, such as enzymes, acidic pH, or a reducing environment. Non-cleavable linkers, on the other hand, release the payload upon complete lysosomal degradation of the antibody.

The this compound Linker

The this compound is a cleavable linker system consisting of the sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker and the potent microtubule-disrupting agent, DM4.[][2] The key feature of the sulfo-SPDB linker is its disulfide bond, which is susceptible to cleavage in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[][] This differential in reducing potential provides a mechanism for selective payload release within target cells. The sulfonate group in the linker enhances its aqueous solubility.

Comparative Analysis of Linker Technologies

The choice of linker technology is a critical decision in ADC design, with each type offering distinct advantages and disadvantages. This section compares the sulfo-SPDB linker with other commonly used cleavable and non-cleavable linkers.

Quantitative Performance Data

The following table summarizes key performance parameters for different linker types based on available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker TypeExample LinkerCleavage MechanismPlasma Half-life (t½)Key AdvantagesKey Disadvantages
Disulfide sulfo-SPDB Reduction (High Glutathione)~2 days (for some disulfide linkers)[5]Good balance of stability and intracellular release.Potential for premature cleavage by circulating thiols.
Peptide Val-Cit-PABCProtease (Cathepsin B)>7 days (for some peptide linkers)High plasma stability; specific cleavage by tumor-associated proteases.Susceptible to premature cleavage in rodent plasma (Ces1C) and by human neutrophil elastase.
pH-Sensitive HydrazoneAcid Hydrolysis~2 days (for phenylketone-derived)Targets the acidic environment of endosomes and lysosomes.Can exhibit instability at physiological pH, leading to premature release.
Non-cleavable SMCCProteolytic Degradation9.9 - 10.4 daysHigh plasma stability; reduced risk of off-target toxicity.Payload is released with an amino acid remnant, which can affect its activity; bystander effect is limited.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of linker cleavage and the comparison of different ADC constructs.

Protocol 1: In Vitro Glutathione-Mediated Cleavage Assay for this compound

Objective: To quantify the rate and extent of DM4 release from a this compound conjugated ADC in the presence of glutathione.

Materials:

  • ADC conjugated with this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS.

  • In a 96-well plate or microcentrifuge tubes, add the ADC solution to PBS to achieve the final desired concentration.

  • Initiate the cleavage reaction by adding the GSH solution to the ADC mixture to a final concentration that mimics the intracellular environment (e.g., 1-10 mM).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), stop the reaction by adding the quenching solution.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released DM4 and the remaining intact ADC.

  • Calculate the percentage of cleaved linker and the cleavage half-life.

Protocol 2: In Vitro Cathepsin B-Mediated Cleavage Assay for Val-Cit Linkers

Objective: To assess the susceptibility of a valine-citrulline (Val-Cit) linker to cleavage by the lysosomal protease Cathepsin B.

Materials:

  • ADC conjugated with a Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quenching Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

  • In a 96-well plate, add the ADC solution to the assay buffer.

  • Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Calculate the cleavage rate and half-life of the linker.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 144 hours).

  • At each time point, aliquot the plasma sample and store it at -80°C until analysis.

  • To quantify the amount of released free payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.

  • Analyze the supernatant by LC-MS/MS to quantify the released payload.

  • To determine the amount of intact ADC, a suitable method like ELISA or hydrophobic interaction chromatography (HIC) can be used to measure the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.

Visualization of Key Processes

Diagrams generated using Graphviz (DOT language) can help visualize the experimental workflows and the underlying mechanisms of linker cleavage.

experimental_workflow cluster_sulfo_spdb This compound Cleavage Assay ADC_prep Prepare ADC Solution incubation Incubate ADC with Glutathione at 37°C ADC_prep->incubation GSH_prep Prepare Glutathione Solution GSH_prep->incubation quenching Quench Reaction at Time Points incubation->quenching analysis Analyze by LC-MS/MS quenching->analysis data_analysis Calculate Cleavage Rate analysis->data_analysis

Caption: Workflow for this compound cleavage assay.

linker_cleavage_mechanisms cluster_mechanisms Linker Cleavage Mechanisms Sulfo_SPDB Sulfo-SPDB (Disulfide) Cleavage_Trigger Cleavage Trigger Sulfo_SPDB->Cleavage_Trigger High Glutathione Val_Cit Val-Cit (Peptide) Val_Cit->Cleavage_Trigger Cathepsin B Hydrazone Hydrazone (pH-Sensitive) Hydrazone->Cleavage_Trigger Low pH Non_Cleavable Non-Cleavable Non_Cleavable->Cleavage_Trigger Proteolytic Degradation Released_Payload Released Payload Cleavage_Trigger->Released_Payload

References

Safety Operating Guide

Proper Disposal of Sulfo-SPDB-DM4: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for the Potent Cytotoxic Agent Sulfo-SPDB-DM4

This document provides critical, step-by-step guidance for the safe handling and disposal of this compound, an antibody-drug conjugate (ADC) linker-payload system containing the highly potent maytansinoid DM4. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the environment. This compound is a cytotoxic agent that acts as an antitubulin agent, leading to mitotic arrest and apoptotic cell death.[1] Due to its hazardous nature, all waste containing this compound must be managed with extreme caution.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][3] Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Gloves: Double-gloving is recommended.

  • Lab Coat: A disposable lab coat is preferred.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.

Store this compound at -20°C or -80°C in a dry, light-protected environment.[4]

Disposal Procedures: A Step-by-Step Approach

All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous cytotoxic waste. The primary methods for disposal are incineration for solid waste and chemical inactivation for liquid waste.

Solid Waste Disposal
  • Segregation: All solid waste contaminated with this compound must be segregated from regular laboratory trash.

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container designated for cytotoxic agents.

  • Incineration: The collected waste must be disposed of through a licensed hazardous waste management service that utilizes high-temperature incineration.

Liquid Waste Disposal: Chemical Inactivation

For liquid waste containing this compound, a chemical inactivation step is required before final disposal. This procedure aims to degrade the cytotoxic DM4 payload.

Recommended Inactivation Agent: Sodium hypochlorite (bleach) solution.

Protocol for Chemical Inactivation:

  • Preparation: In a designated chemical fume hood, prepare a fresh solution of sodium hypochlorite. A final concentration of at least 1% (10,000 ppm) available chlorine is recommended. Commercial bleach can be diluted accordingly.

  • Inactivation:

    • Carefully add the sodium hypochlorite solution to the liquid waste containing this compound. A 1:10 ratio of waste to bleach solution is a general guideline, but the concentration of the cytotoxic agent in the waste should be considered.

    • Allow the mixture to react for a minimum of 2 hours to ensure complete degradation of the maytansinoid payload. For higher concentrations of this compound, a longer reaction time may be necessary.

  • Neutralization (if required): After the inactivation period, the resulting solution may be neutralized if required by your institution's waste management policies. This can typically be done by adding a reducing agent like sodium bisulfite or sodium thiosulfate.

  • Final Disposal: The inactivated and neutralized solution should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your environmental health and safety office.

Spill Management

In the event of a spill, immediately evacuate the area and prevent others from entering. The spill should be cleaned up by trained personnel wearing appropriate PPE.

  • Containment: Cover the spill with absorbent material.

  • Decontamination: Decontaminate the area using a sodium hypochlorite solution (at least 1% available chlorine). Allow for a contact time of at least 30 minutes.

  • Cleanup: Collect all contaminated materials (absorbent pads, cleaning cloths, etc.) and place them in the designated cytotoxic solid waste container for incineration.

  • Final Cleaning: Clean the spill area again with a detergent solution followed by water.

Experimental Protocols: Basis for Inactivation

Data Presentation

Waste Type Recommended Disposal Method Key Parameters
Solid Waste High-Temperature IncinerationSegregated, labeled, puncture-resistant containers.
Liquid Waste Chemical Inactivation followed by Hazardous Waste DisposalInactivation with ≥1% sodium hypochlorite for ≥2 hours.
Spills Containment and DecontaminationDecontaminate with ≥1% sodium hypochlorite for ≥30 minutes.

Visualizing the Disposal Workflow

cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal A This compound Usage (Research Activities) B Contaminated Solid Waste (PPE, Labware) A->B C Contaminated Liquid Waste (Unused Solutions) A->C D Segregate in Labeled, Puncture-Resistant Container B->D F Chemical Inactivation (≥1% Sodium Hypochlorite, ≥2 hrs) C->F E High-Temperature Incineration (Licensed Vendor) D->E G Neutralization (If Required) F->G H Dispose as Hazardous Chemical Waste G->H

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this potent cytotoxic compound and ensure a safe working environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of highly potent compounds like sulfo-SPDB-DM4, a key component in antibody-drug conjugates (ADCs), is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

This compound is an ADC cytotoxin that combines the potent tubulin inhibitor DM4 with a sulfo-SPDB linker.[1] The DM4 payload is a maytansinoid, a class of highly cytotoxic agents that require stringent handling procedures to prevent exposure.[2] Exposure can occur through inhalation, skin contact, or ingestion, posing significant health risks.[3]

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for the active payload, Maytansinoid DM4, classifies it as a hazardous substance with the following GHS classifications:

  • Acute Toxicity, Oral (Category 2): Fatal if swallowed.[2]

  • Acute Toxicity, Dermal (Category 1): Fatal in contact with skin.[2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Germ Cell Mutagenicity (Category 1B): May cause genetic defects.

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.

  • Specific Target Organ Toxicity, Single Exposure (Category 1): Causes damage to organs.

Given these significant hazards, all work with this compound must be conducted in a designated area within a laboratory fume hood to minimize the risk of inhalation. An emergency safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile, polyurethane, neoprene, or latex gloves. Gloves must comply with ASTM D-6978-05 standard.Prevents dermal absorption, which is a primary route of exposure. Double gloving provides an additional barrier.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin from splashes and contamination of personal clothing.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of the compound, which can cause severe damage.
Respiratory Protection A fit-tested N95 or higher-level respirator should be used when handling the powder form or if there is a risk of aerosol generation.Prevents inhalation of the potent cytotoxic powder or aerosols.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal prep_area Designated work area (fume hood) don_ppe Don all required PPE prep_area->don_ppe 1. prep_compound Prepare this compound solution don_ppe->prep_compound 2. experiment Conduct experiment within fume hood prep_compound->experiment 3. decon_surfaces Decontaminate all work surfaces experiment->decon_surfaces 4. decon_equipment Decontaminate all equipment decon_surfaces->decon_equipment 5. dispose_waste Segregate and dispose of all waste decon_equipment->dispose_waste 6. doff_ppe Doff PPE in designated area dispose_waste->doff_ppe 7.

Caption: Workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Effective decontamination and proper waste disposal are critical to preventing secondary exposure and environmental contamination.

Decontamination:

  • Work Surfaces: All surfaces within the fume hood and any other potentially contaminated areas should be decontaminated. Studies have shown that solutions such as 0.5% sodium hypochlorite and 10 –2 M sodium dodecyl sulfate (SDS) can be effective in decontaminating surfaces from cytotoxic drugs. However, the effectiveness can vary depending on the surface material. Always follow decontamination with a rinse of 70% ethanol or another appropriate solvent.

  • Equipment: All labware and equipment that has come into contact with this compound must be decontaminated. This can be achieved by soaking in a validated decontamination solution or through a certified cleaning process.

Spill Management:

In the event of a spill, evacuate the area and prevent entry. Wearing full PPE, cover the spill with an absorbent material. Carefully collect the absorbed material and place it into a designated cytotoxic waste container. Decontaminate the spill area thoroughly as described above.

Waste Disposal:

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Trace Waste: Items with minimal residual contamination, such as empty vials, used gloves, gowns, and plasticware, should be collected in designated yellow chemotherapeutic waste bags or containers.

  • Bulk Waste: Unused portions of the compound, concentrated solutions, and heavily contaminated materials are considered bulk waste and must be disposed of through a licensed hazardous waste disposal service. These should be collected in clearly labeled, leak-proof containers.

  • Sharps: All needles and syringes must be disposed of in a designated chemotherapy sharps container.

Never dispose of cytotoxic waste in the regular trash or down the drain. All waste containers must be clearly labeled as "Chemotherapeutic Waste".

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the highly potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.